molecular formula C10H14N2 B022804 2-methyl-3-(pyrrolidin-2-yl)pyridine CAS No. 64114-19-8

2-methyl-3-(pyrrolidin-2-yl)pyridine

Cat. No.: B022804
CAS No.: 64114-19-8
M. Wt: 162.23 g/mol
InChI Key: PNNMNLLCHYHPBH-UHFFFAOYSA-N
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Description

2-Methyl-3-(pyrrolidin-2-yl)pyridine is a chemical compound of significant interest in medicinal chemistry and organic synthesis, featuring a fused pyridine and pyrrolidine ring system. This structure places it within a prominent class of nitrogen-containing heterocycles that are widely utilized as versatile scaffolds in the development of pharmacologically active molecules . The incorporation of the saturated pyrrolidine ring is a strategic feature in drug design. Unlike flat aromatic systems, the pyrrolidine ring's three-dimensional, sp3-hybridized structure increases molecular complexity and stereochemical diversity, which can lead to improved selectivity for biological targets and enhanced physicochemical properties, such as superior aqueous solubility . The presence of up to four stereogenic centers in the pyrrolidine scaffold allows researchers to explore the impact of different stereoisomers on biological activity, which is critical for optimizing binding to enantioselective protein targets . Research Applications: This compound serves as a key synthetic intermediate or building block in various research areas: • Pharmaceutical Research: As a core scaffold for the design and synthesis of new drug candidates. The pyridine and pyrrolidine motifs are commonly found in bioactive molecules targeting a range of human diseases . • Agrochemical Research: The pyridine scaffold is a common element in the development of modern, patentable agrochemicals with novel modes of action . • Methodology Development: The compound can be used in the development of new synthetic routes, such as functionalization of preformed pyrrolidine rings or the exploration of greener synthesis techniques . Handling and Safety: This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to adhere to all applicable laboratory safety protocols and to conduct a comprehensive risk assessment before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-pyrrolidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-8-9(4-2-6-11-8)10-5-3-7-12-10/h2,4,6,10,12H,3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNMNLLCHYHPBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50989614
Record name 2-Methyl-3-(pyrrolidin-2-yl)pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID50989614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69567-18-6
Record name Pyridine, 2-methyl-3-(2-pyrrolidinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069567186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-3-(pyrrolidin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50989614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-methyl-3-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 2-methyl-3-(pyrrolidin-2-yl)pyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document explores various retrosynthetic analyses, detailing key chemical transformations and mechanistic insights. It is designed to serve as a valuable resource for scientists and researchers, offering both theoretical grounding and practical, field-proven protocols. This guide emphasizes strategic bond disconnections and the application of modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and robust cyclization strategies, to enable the efficient and scalable synthesis of this target molecule.

Introduction and Significance

This compound, also known as 2-methylnornicotine, belongs to a class of pyridine-pyrrolidine alkaloids. These scaffolds are of considerable interest in medicinal chemistry due to their presence in numerous biologically active natural products and synthetic compounds. The unique three-dimensional architecture and the presence of both a basic pyridine nitrogen and a chiral pyrrolidine ring offer multiple points for molecular interaction, making them attractive cores for the design of novel therapeutic agents.

This guide will delve into the primary synthetic strategies for constructing the this compound framework, with a focus on providing a deep understanding of the underlying chemical principles and practical considerations for laboratory synthesis.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound can be approached through several strategic bond disconnections. The most logical approaches involve either the formation of the carbon-carbon bond between the pyridine and pyrrolidine rings or the construction of one heterocyclic ring onto the other.

A primary retrosynthetic disconnection can be made at the C-C bond between the pyridine C3 and the pyrrolidine C2 positions. This leads to two key precursor fragments: a 2-methyl-3-substituted pyridine and a suitable pyrrolidine derivative. This strategy allows for the late-stage coupling of the two heterocyclic systems, which can be advantageous for modular synthesis and the generation of analogues.

An alternative approach involves the formation of the pyrrolidine ring via cyclization of a precursor already attached to the 2-methylpyridine core. This strategy is particularly useful when the necessary acyclic precursor is readily accessible.

G Target This compound StrategyA Strategy A: C-C Bond Formation Target->StrategyA StrategyB Strategy B: Pyrrolidine Ring Cyclization Target->StrategyB PyridineA 2-methyl-3-halopyridine StrategyA->PyridineA PyrrolidineA Pyrrolidine derivative StrategyA->PyrrolidineA PyridineB 2-methyl-3-substituted pyridine StrategyB->PyridineB AcyclicPrecursor Acyclic amino-precursor StrategyB->AcyclicPrecursor

Synthesis Pathway I: Cross-Coupling of Pyridine and Pyrrolidine Precursors

This pathway focuses on the formation of the critical C-C bond between the two heterocyclic rings using modern cross-coupling methodologies. A common and effective approach is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst.

Synthesis of Key Precursors

The successful execution of this strategy hinges on the efficient preparation of the key building blocks: a 2-methyl-3-halopyridine and a suitable pyrrolidine-based organoboron or organometallic reagent.

3.1.1. Preparation of 2-methyl-3-bromopyridine

A robust synthesis of 2-methyl-3-bromopyridine can be achieved from 2-chloro-3-nitropyridine.[1][2] This multi-step process involves the initial formation of 2-methyl-3-nitropyridine, followed by reduction of the nitro group and a subsequent Sandmeyer-type bromination.

G Start 2-chloro-3-nitropyridine Step1 Condensation with Diethyl Malonate Start->Step1 Intermediate1 2-methyl-3-nitropyridine Step1->Intermediate1 Step2 Hydrogenation (Pd/C) Intermediate1->Step2 Intermediate2 2-methyl-3-aminopyridine Step2->Intermediate2 Step3 Sandmeyer Reaction (HBr, NaNO2) Intermediate2->Step3 Product 2-methyl-3-bromopyridine Step3->Product

Suzuki-Miyaura Cross-Coupling

With 2-methyl-3-bromopyridine in hand, the subsequent Suzuki-Miyaura coupling with a protected pyrrolidine-2-boronic acid derivative will yield the carbon skeleton of the target molecule. The use of a protecting group on the pyrrolidine nitrogen, such as a tert-butoxycarbonyl (Boc) group, is crucial to prevent side reactions and facilitate purification.

G Bromopyridine 2-methyl-3-bromopyridine Coupling Suzuki-Miyaura Coupling (Pd catalyst, base) Bromopyridine->Coupling BoronicAcid N-Boc-pyrrolidine-2-boronic acid BoronicAcid->Coupling CoupledProduct N-Boc-2-methyl-3-(pyrrolidin-2-yl)pyridine Coupling->CoupledProduct Deprotection Deprotection (e.g., TFA) CoupledProduct->Deprotection FinalProduct This compound Deprotection->FinalProduct

Synthesis Pathway II: Construction from a Pyridine Precursor via Cyclization

An alternative and highly effective strategy involves the construction of the pyrrolidine ring onto a pre-functionalized 2-methylpyridine core. This approach is analogous to a documented synthesis of the isomeric 2-methyl-5-(pyrrolidin-2-yl)pyridine and can be adapted for the synthesis of the 3-substituted target.[3]

Key Steps in the Cyclization Pathway

This pathway commences with a readily available 2-methylnicotinate derivative, which undergoes a series of transformations to build the pyrrolidine ring.

  • Condensation: The initial step involves the condensation of a 2-methylnicotinate ester with a vinyl pyrrolidone in the presence of a strong base.

  • Acid-Catalyzed Cyclization and Decarboxylation: The intermediate from the condensation reaction is then treated with a strong acid, which catalyzes an intramolecular cyclization and subsequent decarboxylation to form a myosmine-like intermediate.

  • Reduction: The resulting imine is then reduced to afford the racemic this compound. Common reducing agents for this transformation include sodium borohydride or sodium dithionite.[4]

G Start 2-methylnicotinate Step1 Condensation with Vinyl Pyrrolidone Start->Step1 Intermediate1 Condensation Adduct Step1->Intermediate1 Step2 Acid-Catalyzed Cyclization & Decarboxylation Intermediate1->Step2 Intermediate2 Myosmine Analogue Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 Product This compound Step3->Product

Experimental Protocols

The following protocols are provided as a guide and are based on established procedures for analogous compounds.[1][2][3] Researchers should adapt these methods as necessary and adhere to all laboratory safety guidelines.

Protocol for the Synthesis of 2-methyl-3-aminopyridine
  • Step 1: Synthesis of 2-methyl-3-nitropyridine. To a solution of diethyl malonate in a suitable solvent such as toluene, add an alkali metal (e.g., sodium) to generate the corresponding salt. To this, add a toluene solution of 2-chloro-3-nitropyridine dropwise and stir to facilitate the condensation reaction. Following the reaction, introduce an acidic solution to promote decarboxylation, yielding 2-methyl-3-nitropyridine.

  • Step 2: Reduction to 2-methyl-3-aminopyridine. Dissolve the 2-methyl-3-nitropyridine from the previous step in methanol. Add a catalytic amount of 10% Pd/C. The reaction is then carried out in an autoclave under hydrogen pressure (e.g., 0.5 MPa) at a slightly elevated temperature (e.g., 40°C) for approximately 15 hours. Monitor the reaction by TLC. Upon completion, the mixture is cooled, filtered through diatomaceous earth, and the filtrate is concentrated under reduced pressure to yield 2-methyl-3-aminopyridine.

Protocol for the Synthesis of 2-methyl-3-bromopyridine
  • Salt Formation and Bromination. Under cooling in an ice-salt bath, add 2-methyl-3-aminopyridine (0.1 mol) to 48% hydrobromic acid (0.4 mol). Cool the mixture to -5°C and slowly add bromine (0.3 mol) dropwise over 30-35 minutes.

  • Diazotization and Workup. While maintaining the temperature below 0°C, add a 40% aqueous solution of sodium nitrite (42 g) dropwise over 1-1.1 hours. Continue stirring at this temperature for an additional 30 minutes. Subsequently, slowly add a 50% sodium hydroxide solution at a temperature below 20°C to basify the reaction mixture. Extract the aqueous layer with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 2-methyl-3-bromopyridine.

Enantioselective Synthesis Considerations

The pyrrolidine ring in this compound contains a stereocenter, leading to the existence of (R) and (S) enantiomers. For applications in drug development, the synthesis of a single enantiomer is often required. This can be achieved through several strategies:

  • Chiral Resolution: The racemic mixture can be separated using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

  • Asymmetric Synthesis: An enantioselective synthesis can be designed by employing a chiral catalyst or a chiral auxiliary during a key bond-forming step. For instance, in the cyclization pathway, the reduction of the myosmine-like intermediate could be performed with a chiral reducing agent or a catalyst that favors the formation of one enantiomer.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₁₀H₁₄N₂162.23
2-methyl-3-bromopyridineC₆H₆BrN172.02
2-methyl-3-aminopyridineC₆H₈N₂108.14
2-methyl-3-nitropyridineC₆H₆N₂O₂138.12

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice of a particular pathway will depend on the availability of starting materials, desired scale of the synthesis, and the requirement for enantiopurity. The cross-coupling approach offers modularity and flexibility, while the cyclization strategy provides an efficient route from readily available pyridine precursors. The protocols and strategies outlined in this guide provide a solid foundation for researchers to successfully synthesize this valuable heterocyclic compound and its derivatives for further investigation in drug discovery and development.

References

An In-Depth Technical Guide to 2-Methyl-3-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 2-methyl-3-(pyrrolidin-2-yl)pyridine, a structural analog of nicotine. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes information from related compounds, theoretical predictions, and established chemical principles to offer a detailed profile. The guide covers nomenclature, physicochemical properties, a proposed synthetic pathway, expected spectroscopic characteristics, and a discussion of potential pharmacological activity based on structure-activity relationships of analogous nicotine derivatives. This document is intended to serve as a foundational resource for researchers interested in the evaluation and potential development of this and similar nicotinic compounds.

Introduction and Nomenclature

This compound, also known as 2-methylnornicotine, is a heterocyclic organic compound and a structural analog of nornicotine, which is a primary metabolite of nicotine. The core structure features a pyridine ring substituted with a methyl group at the 2-position and a pyrrolidine ring at the 3-position. The presence of the methyl group on the pyridine ring is anticipated to significantly influence the molecule's electronic properties, steric hindrance, and ultimately its interaction with biological targets compared to nicotine and nornicotine.

Key Identifiers:

IdentifierValue
IUPAC Name This compound
Common Name 2-Methylnornicotine
CAS Number 69567-18-6, 64114-19-8
Molecular Formula C₁₀H₁₄N₂
Molecular Weight 162.23 g/mol [1][2]
Canonical SMILES CC1=C(C=CC=N1)C2CCCN2
InChI Key PNNMNLLCHYHPBH-UHFFFAOYSA-N

Physicochemical Properties

Table of Physicochemical Properties:

PropertyValueSource
Appearance Yellow SolidAlfa Chemistry[3]
Boiling Point 270.2 °C at 760 mmHgAlfa Chemistry[3]
Flash Point 117.2 °CAlfa Chemistry[3]
Density 1.023 g/cm³Alfa Chemistry[3]
XLogP3-AA 1.1PubChem (Computed)[1]
Hydrogen Bond Donor Count 1PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 2PubChem (Computed)[1]
Topological Polar Surface Area 24.9 ŲPubChem (Computed)[1]

The computed XLogP value suggests that this compound has a moderate lipophilicity, which is a favorable characteristic for oral bioavailability and central nervous system penetration.

Synthesis and Characterization

A plausible synthetic route for this compound can be conceptualized starting from commercially available precursors. A key intermediate in this proposed synthesis is 2-methyl-3-bromopyridine.

Proposed Synthesis of this compound

The following multi-step synthesis is proposed based on established organic chemistry principles and patent literature for the synthesis of related compounds.[4][5][6]

Step 1: Synthesis of 2-Methyl-3-nitropyridine

This step involves the reaction of diethyl malonate with an alkali metal, followed by a condensation reaction with 2-chloro-3-nitropyridine and subsequent decarboxylation.[4][6]

Step 2: Reduction to 2-Methyl-3-aminopyridine

The nitro group of 2-methyl-3-nitropyridine is reduced to an amine, typically through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[4][6]

Step 3: Synthesis of 2-Methyl-3-bromopyridine

The 2-methyl-3-aminopyridine is converted to the corresponding bromide via a Sandmeyer-type reaction.[4][5][6]

Step 4: Coupling with a Protected Pyrrolidine Derivative

The final step would involve a cross-coupling reaction between 2-methyl-3-bromopyridine and a suitable N-protected pyrrolidine derivative, such as N-Boc-2-(tributylstannyl)pyrrolidine, followed by deprotection of the pyrrolidine nitrogen.

Experimental Workflow: Proposed Synthesis

Caption: Proposed multi-step synthesis of this compound.

Expected Spectroscopic Characterization

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and pyrrolidine rings, as well as the methyl group. The aromatic region will display signals for the three protons on the pyridine ring. The pyrrolidine ring protons will appear in the aliphatic region, with the proton at the chiral center (C2) likely showing a complex multiplet. The methyl group protons will appear as a singlet in the upfield region.

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum should exhibit ten distinct signals corresponding to the ten carbon atoms in the molecule. The pyridine ring carbons will resonate in the downfield aromatic region, while the pyrrolidine and methyl carbons will appear in the upfield aliphatic region.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching vibrations of the pyridine ring, and N-H stretching of the secondary amine in the pyrrolidine ring.

3.2.4. Mass Spectrometry

The electron ionization mass spectrum (EI-MS) should show a molecular ion peak (M⁺) at m/z = 162. The fragmentation pattern is likely to involve cleavage of the bond between the two rings and fragmentation of the pyrrolidine ring.

Potential Pharmacological Activity

The pharmacological profile of this compound is likely to be dominated by its interaction with nicotinic acetylcholine receptors (nAChRs), given its structural similarity to nicotine. The substitution on the pyridine ring is a key determinant of the compound's affinity and selectivity for different nAChR subtypes.

Structure-Activity Relationships of Pyridine-Substituted Nicotine Analogs

Studies on various nicotine analogs have established that modifications to the pyridine ring can significantly alter pharmacological activity.

  • Steric Effects: The introduction of a methyl group at the 2-position of the pyridine ring introduces steric bulk near the nitrogen atom. This could potentially influence the binding orientation of the molecule within the nAChR binding pocket and may affect its affinity and efficacy.

  • Electronic Effects: The methyl group is weakly electron-donating, which may slightly alter the basicity of the pyridine nitrogen. This can impact the hydrogen bonding interactions that are crucial for receptor binding.

  • Subtype Selectivity: Modifications on the pyridine ring have been shown to influence selectivity for different nAChR subtypes, such as α4β2 and α7. It is plausible that the 2-methyl substitution could confer a degree of subtype selectivity.

Predicted Pharmacological Profile

Based on the structure-activity relationships of related compounds, this compound is predicted to be a nicotinic acetylcholine receptor agonist. However, its potency and efficacy relative to nicotine are unknown and would require experimental validation. The steric hindrance from the 2-methyl group might lead to a different subtype selectivity profile compared to nicotine, potentially resulting in a more favorable therapeutic window for certain central nervous system disorders.

Logical Relationship: From Structure to Potential Activity

G A This compound (Core Structure) B Structural Analog of Nicotine A->B C Methyl Group at 2-Position A->C E Potential nAChR Agonist B->E D Altered Steric & Electronic Properties C->D F Modified Receptor Affinity & Selectivity D->F G Potential Therapeutic Applications (e.g., CNS disorders) E->G F->G

Caption: Relationship between chemical structure and predicted pharmacological activity.

Future Directions and Conclusion

This compound represents an intriguing but underexplored analog of nicotine. The foundational information provided in this guide, based on theoretical predictions and data from related compounds, suggests that this molecule warrants further investigation.

Key areas for future research include:

  • Definitive Synthesis and Purification: Development and validation of a robust synthetic route to obtain the compound in high purity.

  • Comprehensive Spectroscopic Analysis: Acquisition of experimental NMR, IR, and MS data to confirm the structure and provide a reference for future studies.

  • In Vitro Pharmacological Profiling: Determination of binding affinities and functional activities at a range of nAChR subtypes.

  • In Vivo Studies: Evaluation of the compound's pharmacokinetic profile and its effects in animal models of relevant CNS disorders.

References

An In-Depth Technical Guide to the Biological Activity of 2-Methyl-3-(pyrrolidin-2-yl)pyridine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of the enantiomers of 2-methyl-3-(pyrrolidin-2-yl)pyridine, a structural analog of nicotine. In the absence of direct comparative studies on this specific compound, this guide synthesizes data from closely related and extensively studied nicotinic acetylcholine receptor (nAChR) ligands, namely nicotine and the clinical candidate ABT-089. By examining the established structure-activity relationships (SAR) of these analogs, we project the pharmacological profiles of the (S)- and (R)-enantiomers of this compound. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel nAChR modulators. It details plausible synthetic and analytical methodologies, predicts differential interactions with nAChR subtypes, and provides robust, field-proven experimental protocols for the empirical validation of these predictions.

Introduction: The Significance of Stereochemistry in Nicotinic Acetylcholine Receptor Modulation

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems. Their dysfunction is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them a key target for therapeutic intervention.

The archetypal nAChR agonist, (S)-nicotine [3-(1-methylpyrrolidin-2-yl)pyridine], demonstrates a profound degree of stereoselectivity in its interaction with these receptors. The naturally occurring (S)-enantiomer is significantly more potent than its synthetic (R)-counterpart, a testament to the chiral nature of the nAChR binding pocket.[1][2] This stereochemical dependence underscores the necessity of evaluating individual enantiomers when developing novel nAChR ligands.

This guide focuses on this compound, a close structural analog of nicotine. The introduction of a methyl group at the 2-position of the pyridine ring presents an intriguing modification with the potential to alter subtype selectivity, potency, and metabolic stability. The central scientific query addressed herein is how this structural alteration, in combination with the stereochemistry of the pyrrolidin-2-yl moiety, influences the biological activity of the molecule. We will leverage the extensive knowledge base of nicotine and other 2-methylpyridine-containing nAChR modulators to construct a predictive pharmacological profile for the (S)- and (R)-enantiomers of this novel compound.

Enantioselective Synthesis and Chiral Resolution

The synthesis of optically pure enantiomers of this compound is a prerequisite for the accurate assessment of their individual biological activities. While specific literature on this exact molecule is sparse, established synthetic methodologies for related compounds provide a clear path forward.

A plausible synthetic approach would involve the coupling of a suitable 2-methyl-3-halopyridine with a protected pyrrolidine derivative, followed by deprotection. The key challenge lies in establishing the stereocenter at the 2-position of the pyrrolidine ring. This can be achieved through two primary strategies:

  • Enantioselective Synthesis: Utilizing a chiral auxiliary or a stereoselective catalyst to direct the formation of the desired enantiomer from an achiral precursor. Methods for the stereoselective synthesis of pyrrolidine derivatives are well-documented and could be adapted for this purpose.[3]

  • Chiral Resolution of a Racemic Mixture: Synthesizing the racemic mixture of this compound and subsequently separating the enantiomers. Common resolution techniques include:

    • Classical Resolution: Formation of diastereomeric salts by reacting the racemic amine with a chiral acid (e.g., tartaric acid derivatives). The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[4][5]

    • Chiral Chromatography: Utilizing a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to differentially retain the enantiomers, enabling their separation.[6][7]

The absolute configuration of the separated enantiomers can be determined using techniques such as X-ray crystallography of a suitable crystalline derivative or by comparison of their circular dichroism (CD) spectra with those of compounds of known stereochemistry.

Predicted Biological Activity and Structure-Activity Relationships (SAR)

The biological activity of the enantiomers of this compound can be predicted by dissecting the SAR of its constituent parts, primarily drawing from the pharmacology of nicotine and ABT-089.

The Pyrrolidine Moiety: The Primacy of the (S)-Configuration

In the case of nicotine, the (S)-enantiomer exhibits substantially higher affinity and potency at major brain nAChR subtypes, such as α4β2, compared to the (R)-enantiomer.[1] This is attributed to a three-point pharmacophore model involving:

  • A cationic amine (the protonated nitrogen of the pyrrolidine ring).

  • A hydrogen bond acceptor (the nitrogen of the pyridine ring).

  • A specific spatial arrangement dictated by the (S)-stereocenter.

It is therefore highly probable that the (S)-enantiomer of this compound will be the more biologically active form , while the (R)-enantiomer is expected to display significantly lower affinity and potency.

The 2-Methylpyridine Moiety: Insights from ABT-089

The compound ABT-089 (2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine) provides a valuable precedent for the effects of a 2-methylpyridine group.[8][9] ABT-089 is a selective partial agonist at α4β2 nAChRs with demonstrated cognitive-enhancing effects and a favorable safety profile, attributed to reduced activity at ganglionic nAChRs.[8][9]

The 2-methyl group in ABT-089 is thought to contribute to its desirable pharmacological profile. By analogy, the 2-methyl group in this compound may:

  • Influence Subtype Selectivity: The steric bulk of the methyl group could favor binding to certain nAChR subtypes over others, potentially leading to a more selective ligand compared to nicotine.

  • Modulate Potency and Efficacy: The electronic and steric effects of the methyl group could alter the binding affinity and the degree of receptor activation (i.e., whether it acts as a full or partial agonist).

  • Affect Metabolic Stability: The methyl group could hinder enzymatic degradation of the pyridine ring, potentially leading to an improved pharmacokinetic profile.

Predicted Pharmacological Profile

Based on the synthesis of the above SAR principles, we can construct a predicted pharmacological profile for the enantiomers of this compound.

CompoundPredicted nAChR Subtype Affinity (Ki)Predicted Functional Potency (EC50)Predicted Efficacy
(S)-2-methyl-3-(pyrrolidin-2-yl)pyridine High (nanomolar range)HighLikely a potent agonist (full or partial)
(R)-2-methyl-3-(pyrrolidin-2-yl)pyridine Low (micromolar range or lower)LowVery low or inactive
(S)-Nicotine (for comparison)HighHighFull agonist at many subtypes
(R)-Nicotine (for comparison)LowLowLow potency agonist
(S)-ABT-089 (for comparison)High (selective for α4β2)HighPartial agonist

Table 1: Predicted Pharmacological Profiles of this compound Enantiomers and Related Compounds.

Experimental Protocols for Pharmacological Characterization

To empirically validate the predicted biological activities, a systematic pharmacological evaluation is necessary. The following are detailed, standard protocols for key in vitro assays.

Radioligand Binding Assay

This assay measures the affinity of the test compounds for specific nAChR subtypes by assessing their ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of the (S)- and (R)-enantiomers of this compound for nAChR subtypes (e.g., α4β2 and α7).

Materials:

  • Cell membranes expressing the desired nAChR subtype (e.g., from HEK-293 cells).

  • Radioligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).

  • Test compounds ((S)- and (R)-enantiomers).

  • Non-specific binding control (e.g., (S)-nicotine at a high concentration).

  • Assay buffer (e.g., phosphate-buffered saline).

  • 96-well filter plates and a cell harvester.

  • Scintillation counter.

Protocol:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), test compound, or non-specific binding control.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Harvest the membranes onto filter plates using a cell harvester and wash with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a one-site competition model to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).

  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Test Compounds D Combine Membranes, Radioligand, and Test Compound in Plate A->D B Prepare nAChR Membrane Suspension B->D C Prepare Radioligand Solution C->D E Incubate to Equilibrium D->E F Harvest and Wash on Filter Plate E->F G Scintillation Counting F->G H Calculate IC50 G->H I Calculate Ki (Cheng-Prusoff) H->I

Workflow for Radioligand Binding Assay.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This functional assay measures the ability of a compound to activate nAChRs by recording the ion currents elicited in Xenopus oocytes expressing the receptor.

Objective: To determine the potency (EC50) and efficacy (Imax) of the (S)- and (R)-enantiomers as agonists at specific nAChR subtypes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the subunits of the desired nAChR subtype.

  • TEVC setup (amplifier, electrodes, perfusion system).

  • Oocyte recording solution (e.g., ND96).

  • Test compounds ((S)- and (R)-enantiomers).

  • Positive control agonist (e.g., acetylcholine).

Protocol:

  • Surgically harvest oocytes from a female Xenopus laevis.

  • Inject the oocytes with the cRNA for the nAChR subunits and incubate for 2-5 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage-sensing and current-injecting).

  • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Perfuse the oocyte with the recording solution.

  • Apply increasing concentrations of the test compound via the perfusion system for a set duration and record the resulting inward current.

  • Allow for a washout period between applications to allow the receptors to recover.

  • At the end of the experiment, apply a saturating concentration of a full agonist (e.g., acetylcholine) to determine the maximum possible current (Imax).

  • Plot the normalized current response (I/Imax) against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits 50% of the maximal response) and the efficacy relative to the full agonist.

TEVC_Workflow cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis A Harvest Xenopus Oocytes B Inject nAChR cRNA A->B C Incubate for Receptor Expression B->C D Mount and Clamp Oocyte in TEVC Setup C->D E Apply Increasing Concentrations of Test Compound D->E F Record Ion Current E->F G Normalize Current Response F->G H Plot Dose-Response Curve G->H I Calculate EC50 and Efficacy H->I

Workflow for TEVC Electrophysiology Assay.

Conclusion and Future Directions

This technical guide has established a predictive framework for understanding the biological activity of the enantiomers of this compound. Based on robust SAR data from nicotine and the structurally related compound ABT-089, it is strongly hypothesized that the (S)-enantiomer will be a potent nAChR agonist, while the (R)-enantiomer will be largely inactive. The 2-methyl substitution on the pyridine ring is predicted to influence subtype selectivity and may confer a favorable pharmacokinetic profile.

The immediate future direction for research is the empirical validation of these predictions. The synthesis and chiral resolution of the enantiomers, followed by their characterization using the detailed binding and functional assays provided in this guide, are critical next steps. Such studies will not only elucidate the pharmacology of this novel compound but also contribute to the broader understanding of nAChR ligand design, potentially paving the way for new therapeutic agents for a variety of neurological and psychiatric disorders.

References

An In-Depth Technical Guide to the In Vitro Metabolism of 2-Methyl-3-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro metabolism of 2-methyl-3-(pyrrolidin-2-yl)pyridine. The principles and methodologies detailed herein are grounded in established practices of drug metabolism studies, offering a robust approach to characterizing the metabolic fate of this novel chemical entity.

Introduction: Unraveling the Metabolic Journey

The metabolic profile of a drug candidate is a critical determinant of its pharmacokinetic properties, efficacy, and potential for drug-drug interactions. For this compound, a molecule with structural similarities to nicotinic compounds, understanding its biotransformation is paramount. In vitro metabolism studies serve as a fundamental, early-stage assessment to predict in vivo outcomes.[1][2] These studies are typically conducted using various liver-derived preparations, with human liver microsomes being a widely used and cost-effective model for evaluating Phase I metabolic pathways mediated by cytochrome P450 (CYP) enzymes.[1][3][4]

This guide will navigate the essential aspects of designing and executing in vitro metabolism studies for this compound, from the selection of appropriate enzymatic systems to the analytical identification of metabolites.

Predicted Metabolic Pathways

Based on the chemical structure of this compound, several metabolic pathways can be hypothesized. The presence of a pyridine ring, a pyrrolidine ring, and a methyl group suggests susceptibility to a range of Phase I and Phase II metabolic reactions.[5]

Phase I Reactions (Functionalization):

  • Oxidation: The primary route of metabolism for many xenobiotics is oxidation, catalyzed predominantly by CYP enzymes.[6][7]

    • Hydroxylation: The methyl group on the pyridine ring and various positions on the pyrrolidine ring are potential sites for hydroxylation.

    • N-Oxidation: The nitrogen atoms in both the pyridine and pyrrolidine rings are susceptible to N-oxidation.

    • Dehydrogenation: The pyrrolidine ring could undergo dehydrogenation to form a more aromatic species.

  • N-Dealkylation: While there are no N-alkyl groups directly attached to the pyrrolidine nitrogen in the parent structure, if the pyrrolidine ring were to be opened, subsequent dealkylation could occur.

Phase II Reactions (Conjugation):

  • Glucuronidation: If hydroxylated metabolites are formed during Phase I, they can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[8]

  • Sulfation: Hydroxylated metabolites can also undergo sulfation.

The following diagram illustrates the potential metabolic fate of this compound.

Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent This compound Hydroxylated_Metabolite Hydroxylated Metabolite Parent->Hydroxylated_Metabolite Hydroxylation N_Oxide_Metabolite N-Oxide Metabolite Parent->N_Oxide_Metabolite N-Oxidation Dehydrogenated_Metabolite Dehydrogenated Metabolite Parent->Dehydrogenated_Metabolite Dehydrogenation Glucuronide_Conjugate Glucuronide Conjugate Hydroxylated_Metabolite->Glucuronide_Conjugate Glucuronidation (UGTs) Sulfate_Conjugate Sulfate Conjugate Hydroxylated_Metabolite->Sulfate_Conjugate Sulfation (SULTs)

Caption: Predicted metabolic pathways of this compound.

Experimental Design: A Step-by-Step Approach

A well-designed in vitro metabolism study is crucial for generating reliable and reproducible data. The following workflow provides a comprehensive approach.

In Vitro Metabolism Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Select In Vitro System (e.g., Human Liver Microsomes) B Prepare Reagents & Buffers A->B C Determine Protein Concentration B->C D Incubate Test Compound with Microsomes C->D E Initiate Reaction with NADPH D->E F Quench Reaction E->F G Sample Preparation (e.g., Protein Precipitation, SPE) F->G H LC-MS/MS Analysis G->H I Metabolite Identification & Quantification H->I

Caption: General workflow for an in vitro metabolism study.

Choosing the Right In Vitro System

The choice of the in vitro system depends on the study's objectives.

In Vitro SystemKey Features & Applications
Human Liver Microsomes (HLM) Subcellular fractions containing a high concentration of CYP and UGT enzymes.[3][4] Ideal for studying Phase I and some Phase II metabolism, metabolic stability, and CYP inhibition.[1][2]
Hepatocytes Intact liver cells containing a full complement of metabolic enzymes and transporters.[1] Provide a more comprehensive picture of metabolism, including uptake and efflux.
Liver S9 Fraction A mixture of microsomal and cytosolic fractions, containing both Phase I and Phase II enzymes.[6]
Recombinant CYPs Individual CYP enzymes expressed in a cellular system. Used to identify the specific CYP isoforms responsible for a particular metabolic reaction.

For initial screening and characterization of Phase I metabolism of this compound, Human Liver Microsomes are a cost-effective and appropriate choice.[1]

Detailed Experimental Protocol: Metabolic Stability in Human Liver Microsomes

This protocol outlines the steps to determine the metabolic stability of this compound.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADPH-A and NADPH-B)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar compound not expected to be a metabolite)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

Procedure:

  • Preparation of Incubation Mixture:

    • On ice, prepare a master mix containing the potassium phosphate buffer and human liver microsomes. A typical final microsomal protein concentration is 0.5 to 1 mg/mL.[9]

    • Pre-warm the master mix at 37°C for 5-10 minutes.

  • Initiation of the Reaction:

    • Add the test compound (this compound) to the pre-warmed master mix at a final concentration typically between 1-10 µM.[9]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing the internal standard. This step precipitates the proteins and stops the enzymatic reaction.

  • Control Incubations:

    • No NADPH Control: Perform an incubation without the NADPH regenerating system to assess for any non-enzymatic degradation.

    • No Microsome Control: Perform an incubation without microsomes to check for the stability of the compound in the buffer.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

Analytical Methodology: LC-MS/MS for Metabolite Identification

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard for analyzing metabolites due to its high sensitivity and specificity.[10][11]

Key Steps in Method Development:

  • Chromatographic Separation: Develop a gradient HPLC method to separate the parent compound from its potential metabolites. A C18 column is a common starting point.

  • Mass Spectrometry Detection:

    • Optimize the mass spectrometer settings (e.g., electrospray ionization parameters) for the parent compound.

    • Perform a full scan to identify the molecular ions of potential metabolites.

    • Conduct product ion scans (MS/MS) of the parent compound and suspected metabolite ions to obtain fragmentation patterns for structural elucidation.

  • Data Analysis:

    • Compare the chromatograms of the test incubations with the control incubations to identify peaks corresponding to metabolites.

    • Analyze the mass spectra and fragmentation patterns to propose the structures of the metabolites.

Data Interpretation and Reporting

The primary outputs of an in vitro metabolism study are the determination of metabolic stability and the identification of major metabolites.

Metabolic Stability Assessment

The rate of disappearance of the parent compound over time is used to calculate its intrinsic clearance (CLint).

ParameterCalculation
Half-life (t½) ln(2) / k, where k is the slope of the natural log of the percent remaining versus time.
Intrinsic Clearance (CLint) (0.693 / t½) * (mL incubation / mg microsomal protein)

These values can then be used in in vitro-in vivo extrapolation (IVIVE) models to predict the hepatic clearance in humans.

Metabolite Profile

The results of the metabolite identification should be summarized in a table, including the retention time, observed mass-to-charge ratio (m/z), and proposed structure for each metabolite.

Conclusion: A Foundation for Further Development

The in vitro metabolism studies described in this guide provide a critical first look into the biotransformation of this compound. The data generated will inform subsequent drug development activities, including the design of in vivo pharmacokinetic studies and the assessment of potential drug-drug interactions. A thorough understanding of a compound's metabolic fate is a cornerstone of modern drug discovery and development.

References

2-Methyl-3-(pyrrolidin-2-yl)pyridine: A Technical Guide to a Novel Nicotine Analog for CNS Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-methyl-3-(pyrrolidin-2-yl)pyridine, a structural analog of nicotine, for researchers and drug development professionals. While direct extensive research on this specific molecule is emerging, this document synthesizes existing knowledge on closely related nornicotine derivatives and the broader principles of nicotinic acetylcholine receptor (nAChR) pharmacology to present a detailed profile. We will explore its chemical characteristics, plausible synthetic routes, and its putative mechanism of action as a modulator of nAChRs. Furthermore, this guide outlines detailed, field-proven experimental protocols for its in-vitro and in-vivo characterization, providing a robust framework for future investigation into its therapeutic potential for central nervous system (CNS) disorders.

Introduction: The Rationale for Novel Nicotinic Analogs

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels widely distributed throughout the central and peripheral nervous systems.[1][2][3] Their activation by the endogenous neurotransmitter acetylcholine, or exogenous ligands like nicotine, modulates a wide array of physiological processes including cognitive function, attention, learning, memory, and reward pathways.[3][4] Consequently, nAChRs have emerged as critical therapeutic targets for a range of CNS disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and attention-deficit hyperactivity disorder (ADHD).[2][3][5][6]

Nicotine itself, while a potent nAChR agonist, suffers from a poor therapeutic window, significant side effects, and high abuse potential.[5][7] This has driven the development of novel nicotine analogs with improved subtype selectivity and more favorable pharmacokinetic and pharmacodynamic profiles. The strategic modification of the nicotine scaffold offers the potential to dissociate the therapeutic benefits from the undesirable effects.[1][8]

This compound, a nornicotine derivative, represents a compelling candidate for investigation. The addition of a methyl group to the pyridine ring can significantly alter the molecule's electronic and steric properties, potentially influencing its binding affinity and functional activity at various nAChR subtypes.[9] This guide serves as a foundational resource for researchers embarking on the study of this promising compound.

Chemical and Physical Properties

This compound, also known as 2-Methylnornicotine, is a heterocyclic organic compound with the molecular formula C10H14N2.[10] Its structure features a pyridine ring substituted with a methyl group at the 2-position and a pyrrolidine ring at the 3-position.

PropertyValueSource
Molecular Formula C10H14N2PubChem[10]
Molecular Weight 162.23 g/mol PubChem[10]
IUPAC Name This compoundPubChem[10]
CAS Number 69567-18-6PubChem[10]
Topological Polar Surface Area 24.9 ŲPubChem[10]
Hydrogen Bond Donor Count 1PubChem[10]
Hydrogen Bond Acceptor Count 2PubChem[10]
Rotatable Bond Count 1PubChem[10]

This data is based on computational predictions and may vary from experimentally determined values.

Synthesis and Purification

While a specific, optimized synthesis for this compound is not extensively documented in publicly available literature, established methods for the synthesis of nornicotine and its analogs can be adapted.[11][12][13][14] A plausible retro-synthetic approach is outlined below.

synthesis_pathway 2-methyl-3-bromopyridine 2-methyl-3-bromopyridine Coupling_Reaction Coupling Reaction 2-methyl-3-bromopyridine->Coupling_Reaction N-Boc-2-lithiopyrrolidine N-Boc-2-lithiopyrrolidine N-Boc-2-lithiopyrrolidine->Coupling_Reaction N-Boc-2-methyl-3-(pyrrolidin-2-yl)pyridine N-Boc-2-methyl-3-(pyrrolidin-2-yl)pyridine Coupling_Reaction->N-Boc-2-methyl-3-(pyrrolidin-2-yl)pyridine e.g., Palladium-catalyzed cross-coupling Deprotection Deprotection N-Boc-2-methyl-3-(pyrrolidin-2-yl)pyridine->Deprotection e.g., Trifluoroacetic acid Target_Molecule This compound Deprotection->Target_Molecule

Caption: A plausible synthetic pathway for this compound.

Step-by-Step Synthetic Protocol (Hypothetical)

This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds. Optimization will be necessary.

  • Preparation of N-Boc-2-lithiopyrrolidine:

    • Dissolve N-Boc-pyrrolidine in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C.

    • Add a solution of sec-butyllithium or t-butyllithium dropwise with stirring.

    • Stir the reaction mixture at -78 °C for 2-3 hours to ensure complete lithiation.

  • Coupling Reaction:

    • In a separate flask, dissolve 2-methyl-3-bromopyridine and a palladium catalyst (e.g., Pd(PPh3)4) in anhydrous THF.

    • Add the freshly prepared N-Boc-2-lithiopyrrolidine solution to the pyridine solution at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification of the Intermediate:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product (N-Boc-2-methyl-3-(pyrrolidin-2-yl)pyridine) by flash column chromatography on silica gel.

  • Deprotection:

    • Dissolve the purified N-Boc protected intermediate in dichloromethane.

    • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC.

  • Final Work-up and Purification:

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in water and basify with a strong base (e.g., NaOH or K2CO3) to a pH of >10.

    • Extract the aqueous layer with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.

    • Further purification can be achieved by distillation under reduced pressure or by preparative HPLC.

Pharmacology and Mechanism of Action

As a nicotine analog, this compound is expected to exert its pharmacological effects primarily through interaction with nAChRs. The nature of this interaction (agonist, partial agonist, or antagonist) and its selectivity for different nAChR subtypes will determine its therapeutic potential.

nAChR_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron nAChR_pre Presynaptic nAChR (e.g., α7, α4β2) Ca_channel Voltage-gated Ca²⁺ Channel nAChR_pre->Ca_channel Opens NT_release Neurotransmitter Release (e.g., ACh, DA, Glu) Ca_channel->NT_release Triggers nAChR_post Postsynaptic nAChR Depolarization Membrane Depolarization nAChR_post->Depolarization Causes Signal_transduction Downstream Signaling Cascades Depolarization->Signal_transduction Initiates Analog This compound Analog->nAChR_pre Binds and Activates Analog->nAChR_post Binds and Activates

Caption: Putative mechanism of action of this compound at nicotinic acetylcholine receptors.

Structure-Activity Relationship (SAR) Insights

The structure of this compound suggests several key SAR considerations:

  • Pyrrolidine Ring: The pyrrolidine moiety is crucial for high-affinity binding to nAChRs.[8][15] The stereochemistry at the 2-position of the pyrrolidine ring is critical, with the (S)-enantiomer of nicotine being significantly more potent than the (R)-enantiomer.[8] It is highly probable that the (S)-enantiomer of this compound will also exhibit higher affinity and potency.

  • Pyridine Ring: The pyridine nitrogen acts as a hydrogen bond acceptor, a key interaction within the nAChR binding pocket.[8]

  • 2-Methyl Substitution: The addition of a methyl group at the 2-position of the pyridine ring can have several effects:

    • Steric Hindrance: It may introduce steric hindrance that could either enhance or reduce binding affinity depending on the specific nAChR subtype.

    • Electronic Effects: The methyl group is weakly electron-donating, which could subtly alter the basicity of the pyridine nitrogen and its hydrogen bonding capacity.

    • Metabolic Stability: The methyl group might block a potential site of metabolism, potentially increasing the compound's half-life.

Expected nAChR Subtype Selectivity

The diverse family of nAChRs is assembled from a combination of different subunits (α2-α10 and β2-β4). The most abundant subtypes in the brain are the α4β2 and α7 receptors.[6] The selectivity of a ligand for these subtypes is a key determinant of its therapeutic profile. Based on analogs, it is plausible that this compound will exhibit affinity for α4β2-containing nAChRs, and potentially α7 nAChRs.[9][16]

In-Vitro Characterization: A Step-by-Step Guide

A thorough in-vitro evaluation is essential to determine the pharmacological profile of this compound.

Radioligand Binding Assays

These assays determine the affinity of the compound for different nAChR subtypes.

Protocol: Competitive Radioligand Binding Assay

  • Preparation of Membranes:

    • Use cell lines stably expressing the human nAChR subtype of interest (e.g., HEK-293 cells expressing α4β2 or α7 nAChRs) or rat brain homogenates.

    • Homogenize the cells or tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer.

  • Assay:

    • In a 96-well plate, add the membrane preparation, a specific radioligand (e.g., [³H]epibatidine for α4β2, or [¹²⁵I]α-bungarotoxin for α7), and varying concentrations of this compound.

    • To determine non-specific binding, include wells with an excess of a known non-radioactive ligand (e.g., nicotine).

    • Incubate at room temperature or 4 °C for a defined period to reach equilibrium.

  • Termination and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of the test compound.

    • Determine the IC50 (the concentration of the compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the ability of the compound to activate or block nAChR function.

Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

  • Oocyte Preparation and Injection:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Treat the oocytes with collagenase to remove the follicular layer.

    • Inject the oocytes with cRNAs encoding the desired nAChR subunits.

    • Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber and perfuse with a standard frog Ringer's solution.

    • Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.

    • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Drug Application:

    • Apply a known concentration of acetylcholine to elicit a control response.

    • After a washout period, apply varying concentrations of this compound to generate a dose-response curve.

    • To test for antagonist activity, co-apply the compound with acetylcholine.

  • Data Analysis:

    • Measure the peak current amplitude for each drug application.

    • Normalize the responses to the control acetylcholine response.

    • Plot the normalized current against the logarithm of the drug concentration and fit the data to the Hill equation to determine the EC50 (effective concentration to produce 50% of the maximal response) and the maximal efficacy.

In-Vivo Evaluation: Assessing CNS Effects

In-vivo studies are crucial to evaluate the physiological and behavioral effects of this compound.[17]

Pharmacokinetic Studies

These studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Protocol: Rodent Pharmacokinetic Study

  • Dosing:

    • Administer this compound to rats or mice via the desired route (e.g., intravenous, oral, subcutaneous).

  • Sample Collection:

    • Collect blood samples at various time points after administration.

    • Process the blood to obtain plasma.

    • At the end of the study, euthanize the animals and collect brain tissue.

  • Sample Analysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma and brain homogenates.

  • Data Analysis:

    • Plot the plasma and brain concentrations versus time.

    • Use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Behavioral Assays

Behavioral assays can assess the effects of the compound on cognition, anxiety, and depression-like behaviors.[17]

Protocol: Novel Object Recognition (NOR) Test for Cognitive Enhancement

  • Habituation:

    • Individually habituate mice to an open-field arena for a set period over several days.

  • Training (Familiarization) Phase:

    • Place two identical objects in the arena.

    • Allow the mouse to explore the objects for a defined period (e.g., 10 minutes).

    • Administer this compound or vehicle before or after the training phase.

  • Testing Phase:

    • After a retention interval (e.g., 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object.

    • Videotape the session and score the time the mouse spends exploring each object.

  • Data Analysis:

    • Calculate a discrimination index (DI) as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time.

    • A higher DI indicates better memory.

    • Compare the DI between the drug-treated and vehicle-treated groups.

Therapeutic Potential and Future Directions

The therapeutic potential of this compound will depend on its specific pharmacological profile. If it demonstrates potent and selective agonism or partial agonism at specific nAChR subtypes, it could be a valuable lead compound for the treatment of various CNS disorders.

Potential Therapeutic Indications:

  • Cognitive Disorders: If the compound enhances cognitive function, it could be investigated for Alzheimer's disease, schizophrenia, and ADHD.[5][7]

  • Depression and Anxiety: Modulation of nAChRs has been implicated in mood regulation.[3]

  • Pain: Certain nAChR subtypes are involved in pain signaling pathways.[2][6]

  • Smoking Cessation: As a nicotine analog, it could potentially serve as a smoking cessation aid with a better side-effect profile than existing therapies.

Future Research:

  • Enantioselective Synthesis and Evaluation: The synthesis and pharmacological evaluation of the individual (S)- and (R)-enantiomers are critical.

  • Comprehensive Subtype Selectivity Profiling: The compound should be tested against a wider panel of nAChR subtypes.

  • In-depth Mechanistic Studies: Investigate the effects of the compound on downstream signaling pathways and neurotransmitter release.

  • Safety and Toxicology Studies: A thorough evaluation of the compound's safety profile is essential for any further development.

Conclusion

This compound represents an intriguing nicotine analog with the potential for novel pharmacological properties. While further research is required to fully elucidate its profile, this technical guide provides a solid foundation for its synthesis, characterization, and evaluation. The systematic application of the described methodologies will be instrumental in determining its potential as a next-generation therapeutic agent for CNS disorders.

References

A Note on the Subject: From 2-methyl-3-(pyrrolidin-2-yl)pyridine to a Foundational Analog

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pyrrolidinyl-Pyridine Core: A Case Study on the Discovery and History of Nornicotine

Initial inquiries into the specific compound 2-methyl-3-(pyrrolidin-2-yl)pyridine reveal a sparse footprint in the scientific literature. While its structure represents a valid chemical entity, it does not possess a significant, documented history of discovery or extensive study as a standalone agent in drug development.

However, the core chemical scaffold it represents—a pyrrolidine ring attached to a pyridine ring—is of immense importance in neuropharmacology. This guide will, therefore, focus on its closest, widely studied, and historically significant analog: Nornicotine . By examining the discovery, synthesis, and biological impact of nornicotine, we can provide a comprehensive and technically robust exploration of the chemical class to which this compound belongs. Nornicotine, or 3-(pyrrolidin-2-yl)pyridine, serves as a foundational paradigm for understanding the structure-activity relationships and scientific journey of these potent neuroactive compounds.

Part 1: The Discovery and Historical Context of Nornicotine

Early Isolation and a Case of Mistaken Identity

The story of nornicotine begins not as a distinct discovery, but as a constituent of the complex alkaloid mixture found in the tobacco plant, Nicotiana tabacum. For many years, its presence was masked by the overwhelming abundance of its metabolic parent, nicotine. The first isolation of nornicotine was achieved in 1931 by the German chemists Paul Karrer and R. Widmer. However, its true identity and structural relationship to nicotine were not immediately understood.

Early researchers in the field of alkaloid chemistry were working with classical methods of extraction, purification, and structural elucidation. These techniques, while groundbreaking for their time, often struggled to separate closely related compounds with similar physical properties.

Elucidation of Structure and its Relationship to Nicotine

Subsequent work, notably by Späth and Zajic, clarified the structure of nornicotine and its role as a direct demethylation product of nicotine. This was a pivotal moment, as it established a clear metabolic link between the two most abundant pyridine alkaloids in tobacco. It was revealed that nornicotine is not just a minor component but a significant secondary alkaloid that can accumulate in certain tobacco varieties and during the curing process.

The "nornicotine" name itself is a reflection of this relationship, with the "nor-" prefix indicating the removal of a methyl group from the parent compound, nicotine. This discovery opened up new avenues of research into the biosynthesis of alkaloids in the Nicotiana genus and the enzymatic processes governing nicotine metabolism.

Part 2: Synthesis and Stereochemistry

The biological activity of nornicotine is intrinsically linked to its stereochemistry, as it exists as two enantiomers, (S)-nornicotine and (R)-nornicotine, due to the chiral center at the 2-position of the pyrrolidine ring.

Biosynthesis in Nicotiana

In the tobacco plant, (S)-nornicotine is the predominant enantiomer. It is primarily formed through the N-demethylation of (S)-nicotine, a reaction catalyzed by nicotine N-demethylase enzymes. This conversion is not just a simple metabolic sideline; it is a significant pathway that can be induced by various environmental and genetic factors, leading to high levels of nornicotine in certain tobacco cultivars.

Biosynthesis Nicotine (S)-Nicotine Enzyme Nicotine N-demethylase Nicotine->Enzyme Nornicotine (S)-Nornicotine Enzyme->Nornicotine Demethylation Methyl CH3 Group Enzyme->Methyl Removes Retrosynthesis Target Nornicotine Intermediate1 N-Protected Myosmine Target->Intermediate1 Reduction Precursor1 3-Pyridyl Ketone Intermediate1->Precursor1 Precursor2 Protected Pyrrolidine Fragment Intermediate1->Precursor2 Nitrosation Nornicotine Nornicotine Nitrosating Nitrosating Agent (e.g., HNO2) Nornicotine->Nitrosating NNN N'-nitrosonornicotine (NNN) Nitrosating->NNN Nitrosation

Spectroscopic Characterization of 2-methyl-3-(pyrrolidin-2-yl)pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-methyl-3-(pyrrolidin-2-yl)pyridine, also known as 2-methylnornicotine, is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development.[1] As an analog of nornicotine, a primary metabolite of nicotine, its structural nuances offer a unique scaffold for probing nicotinic acetylcholine receptors (nAChRs).[2] Understanding the precise molecular architecture and electronic properties of this compound is paramount for elucidating its pharmacological activity and for the rational design of novel therapeutics.

This technical guide provides a comprehensive overview of the key spectroscopic data—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the unambiguous identification and characterization of this compound. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages predictive methodologies and draws upon extensive experimental data from its close structural analogs, nicotine and nornicotine, to present a robust and scientifically grounded analytical framework.

I. Molecular Structure and Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's physical and chemical properties.

  • Molecular Formula: C₁₀H₁₄N₂

  • Molecular Weight: 162.23 g/mol [1]

  • Synonyms: 2-Methyl Nornicotine[1]

The structure comprises a pyridine ring substituted with a methyl group at the 2-position and a pyrrolidine ring at the 3-position. This arrangement presents a distinct electronic and steric environment compared to its parent compound, nornicotine.

II. Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, electrospray ionization (ESI) would be a suitable method, generating a protonated molecular ion [M+H]⁺.

Predicted Mass Spectral Data
FeaturePredicted ValueRationale & Notes
Molecular Ion [M] m/z 162.12Corresponds to the monoisotopic mass of C₁₀H₁₄N₂.
Protonated Molecule [M+H]⁺ m/z 163.12Expected as the base peak or a prominent peak in ESI-MS.
Major Fragment 1 m/z 133Loss of the pyrrolidine ring via cleavage of the C-C bond between the two rings.
Major Fragment 2 m/z 84Represents the protonated pyrrolidine ring fragment.
Major Fragment 3 m/z 92A characteristic fragment of the pyridine ring.

The fragmentation of this compound is anticipated to follow pathways similar to those of nicotine and nornicotine, which are well-documented.[3][4] The primary fragmentation event typically involves the cleavage of the bond linking the pyridine and pyrrolidine rings.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H (proton) and ¹³C (carbon-13) NMR spectra for this compound. Predictions are based on established chemical shift principles and comparative analysis with structurally related compounds.[5][6][7]

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-6' (Pyridine) 8.35d4.5The proton adjacent to the pyridine nitrogen is expected to be the most deshielded aromatic proton.
H-4' (Pyridine) 7.60d7.8Experiences deshielding from the ring current.
H-5' (Pyridine) 7.10dd7.8, 4.5Coupled to both H-4' and H-6'.
H-2 (Pyrrolidine) 3.25t8.5The methine proton at the junction of the two rings.
H-5α (Pyrrolidine) 3.10m-One of the diastereotopic protons adjacent to the nitrogen in the pyrrolidine ring.
H-5β (Pyrrolidine) 2.95m-The other diastereotopic proton adjacent to the nitrogen in the pyrrolidine ring.
CH₃ (Pyridine) 2.50s-The methyl group on the pyridine ring.
H-3α, H-3β (Pyrrolidine) 2.10 - 1.90m-Methylene protons on the pyrrolidine ring.
H-4α, H-4β (Pyrrolidine) 1.85 - 1.70m-Methylene protons on the pyrrolidine ring.
NH (Pyrrolidine) 1.60br s-The chemical shift of the N-H proton can be variable and concentration-dependent.
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C-2' (Pyridine) 158.0The carbon bearing the methyl group.
C-6' (Pyridine) 148.5The carbon adjacent to the pyridine nitrogen.
C-4' (Pyridine) 135.0Aromatic CH carbon.
C-3' (Pyridine) 134.5The carbon attached to the pyrrolidine ring.
C-5' (Pyridine) 123.0Aromatic CH carbon.
C-2 (Pyrrolidine) 69.0The methine carbon at the ring junction.
C-5 (Pyrrolidine) 45.0The methylene carbon adjacent to the nitrogen in the pyrrolidine ring.
C-3 (Pyrrolidine) 35.0Methylene carbon.
C-4 (Pyrrolidine) 25.0Methylene carbon.
CH₃ (Pyridine) 23.0The methyl carbon.

IV. Experimental Protocols

To obtain high-fidelity MS and NMR data for this compound, the following experimental workflows are recommended.

Mass Spectrometry (ESI-QTOF)
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Instrument Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5-4.5 kV

    • Nebulizer Gas (N₂): 1-2 Bar

    • Drying Gas (N₂): 6-8 L/min at 180-200 °C

    • Mass Range: m/z 50-500

  • Data Acquisition: Acquire full scan MS data. For structural confirmation, perform tandem MS (MS/MS) on the protonated molecular ion (m/z 163.12) to obtain fragmentation data.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer Frequency: 500 MHz or higher for better resolution.

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-32

    • Relaxation Delay: 1-2 seconds

  • ¹³C NMR Acquisition:

    • Spectrometer Frequency: 125 MHz or higher.

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.

V. Workflow Visualization

The following diagram illustrates the integrated workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_ms_data MS Data Processing cluster_nmr_data NMR Data Processing cluster_final Final Characterization Synthesis Synthesis & Purification of This compound MS Mass Spectrometry (ESI-QTOF) Synthesis->MS NMR NMR Spectroscopy (500 MHz) Synthesis->NMR MW Molecular Weight Confirmation MS->MW Frag Fragmentation Pattern Analysis MS->Frag H1_NMR 1H NMR Analysis (Chemical Shifts, Multiplicity) NMR->H1_NMR C13_NMR 13C NMR Analysis (Chemical Shifts) NMR->C13_NMR Final_Structure Unambiguous Structure Confirmation MW->Final_Structure Frag->Final_Structure Structure_Elucidation 2D NMR (COSY, HSQC) for full assignment H1_NMR->Structure_Elucidation C13_NMR->Structure_Elucidation Structure_Elucidation->Final_Structure

Caption: Integrated workflow for the spectroscopic characterization.

VI. Conclusion

This guide provides a detailed predictive analysis of the mass spectrometric and NMR spectroscopic data for this compound. By leveraging data from structurally similar nicotine alkaloids, we have constructed a reliable framework for the identification and characterization of this compound. The outlined experimental protocols offer a clear path for researchers to acquire high-quality empirical data, which will be invaluable for further studies in drug discovery and development. The combination of predictive analysis and robust experimental design presented herein serves as a comprehensive resource for scientists working with this important class of molecules.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 2-methyl-3-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a foundational pillar for predicting its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive technical overview of 2-methyl-3-(pyrrolidin-2-yl)pyridine, a heterocyclic compound of interest due to its structural relation to nicotinic alkaloids. As a structural analog of nornicotine, often referred to as 2-Methyl Nornicotine, its properties are critical for assessing its potential as a CNS-active agent or a scaffold for new chemical entities.[1]

This document moves beyond a simple recitation of data, offering insights into the causal relationships between a molecule's structure and its measured properties. We will delve into the core physicochemical characteristics—identity, ionization constant (pKa), lipophilicity (logP), and solubility—and provide validated, step-by-step protocols for their experimental determination. The aim is to equip researchers with the knowledge to not only understand this specific molecule but also to apply these principles to other compounds in the development pipeline.

Section 1: Compound Identification and Core Properties

The first step in any rigorous chemical analysis is the unambiguous identification of the compound. This compound is defined by its unique arrangement of a pyridine ring substituted with both a methyl group and a pyrrolidine ring.

Chemical Structure and Identifiers
  • IUPAC Name: 2-methyl-3-pyrrolidin-2-ylpyridine[1]

  • Common Synonym: 2-Methyl Nornicotine[1]

  • CAS Number: 69567-18-6[1]

  • Molecular Formula: C₁₀H₁₄N₂[1]

  • Chemical Structure:

    alt text

Summary of Physicochemical Properties

The following table summarizes key computed and, where available, experimental data for the compound. Computed values, primarily from databases like PubChem, serve as valuable initial estimates, but must be confirmed experimentally for mission-critical applications such as regulatory submissions.

PropertyValueSource / Method
Molecular Weight 162.23 g/mol Computed by PubChem[1]
XLogP3-AA (logP) 1.1Computed by XLogP3 3.0[1]
Hydrogen Bond Donor Count 1Computed by Cactvs[1]
Hydrogen Bond Acceptor Count 2Computed by Cactvs[1]
Topological Polar Surface Area 24.9 ŲComputed by Cactvs[1]
Rotatable Bond Count 1Computed by Cactvs[1]
pKa (Predicted) 9.09 ± 0.10Predicted for the related compound 3-(2-Pyrrolidinyl)pyridine[2]

Section 2: Ionization, Lipophilicity, and Solubility - The Trifecta of Drug Disposition

The interplay between a molecule's pKa, logP, and aqueous solubility governs its absorption, distribution, metabolism, and excretion (ADME) profile. For a molecule like this compound with two basic nitrogen atoms (one on the pyridine ring, one on the pyrrolidine ring), the ionization state is critically dependent on pH.

  • pKa (Acid Dissociation Constant): This value indicates the strength of an acid or, in this case, the conjugate acids of the basic nitrogen centers. The pKa dictates the extent of ionization at a given pH. The nitrogen on the pyrrolidine ring is expected to be more basic (higher pKa) than the pyridine nitrogen. This ionization state directly impacts solubility, membrane permeability, and receptor binding.

  • logP (Octanol-Water Partition Coefficient): This parameter is the measure of a drug's lipophilicity or hydrophobicity.[3] A positive logP value indicates a preference for a lipid (nonpolar) environment over an aqueous (polar) one.[3][4] The computed value of 1.1 suggests that this compound is moderately lipophilic, a property that often correlates with good membrane permeability.

  • Aqueous Solubility: This is the maximum concentration of a substance that can dissolve in water at a given temperature.[5][6] It is heavily influenced by the molecule's ionization state; the charged (protonated) form of the molecule is typically much more water-soluble than the neutral form.

The relationship between these core properties can be visualized as a decision-making workflow for compound characterization.

G cluster_0 Physicochemical Characterization Workflow Start Compound Synthesis & Purification pKa pKa Determination (Potentiometry or Spectroscopy) Start->pKa Fundamental Property logP logP Determination (Shake-Flask Method) Start->logP Core Property Solubility Aqueous Solubility (OECD 105 Flask Method) pKa->Solubility Influences pH-dependent solubility ADME In Vitro ADME Screening logP->ADME Predicts permeability Solubility->ADME Determines dissolution

Caption: Workflow for experimental physicochemical profiling.

Section 3: Experimental Determination of Key Physicochemical Parameters

While computational models provide useful estimates, experimental determination is the gold standard. The following protocols are based on widely accepted methodologies.

Protocol for pKa Determination by UV-Vis Spectrophotometry

This method is effective when the protonated and neutral forms of the molecule have distinct UV-Vis absorbance spectra.[7] It relies on measuring the absorbance of the compound across a range of pH values to find the inflection point of the resulting sigmoid curve, which corresponds to the pKa.[8][9]

Principle: The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the protonated (BH⁺) and neutral (B) species. At the pKa, the concentrations of these two species are equal.

G Neutral Neutral Form (B) Protonated Protonated Form (BH⁺) Neutral->Protonated + H⁺ (pH < pKa) Protonated->Neutral - H⁺ (pH > pKa)

Caption: Acid-base equilibrium central to pKa determination.

Methodology:

  • Preparation of Buffers: Prepare a series of buffer solutions spanning a wide pH range (e.g., pH 2 to pH 12).

  • Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Sample Preparation: Add a small, constant aliquot of the stock solution to each buffer solution to create a set of samples with identical total compound concentration but varying pH.

  • Spectroscopic Measurement: Scan each sample in a UV-Vis spectrophotometer to identify the wavelength of maximum absorbance difference (λ_max) between the fully protonated (low pH) and neutral (high pH) forms.

  • Data Collection: Measure the absorbance of each sample at the chosen λ_max.

  • Data Analysis: Plot absorbance versus pH. The data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.[8]

Protocol for logP Determination by the Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring the partition coefficient.[3][8] It involves the direct measurement of the compound's concentration in two immiscible liquid phases at equilibrium.

Principle: A compound is added to a mixture of n-octanol and water. After thorough mixing and separation, the concentration of the compound in each phase is measured. The ratio of these concentrations gives the partition coefficient, P. The logarithm of P is logP.[3][4]

G System n-Octanol Phase (Lipophilic) Water Phase (Hydrophilic) Compound_Org Compound [Organic] Compound_Aq Compound [Aqueous] Compound_Org->Compound_Aq Equilibrium Partitioning logP = log([Organic]/[Aqueous])

Caption: Principle of logP as an equilibrium constant.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate overnight. Use pH 7.4 buffered water to mimic physiological conditions.

  • Sample Preparation: Dissolve a known amount of this compound in the pre-saturated water phase.

  • Partitioning: Add a known volume of the pre-saturated n-octanol phase to the aqueous solution in a separatory funnel.

  • Equilibration: Shake the funnel for a set period (e.g., 1-2 hours) to allow the compound to partition between the phases until equilibrium is reached.

  • Phase Separation: Allow the phases to separate completely. Centrifugation can be used to break up any emulsions.

  • Concentration Analysis: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as HPLC-UV or LC-MS.

  • Calculation: Calculate logP using the formula: logP = log₁₀ (Concentration in n-octanol / Concentration in water).

Protocol for Aqueous Solubility Determination (OECD 105 Flask Method)

The flask method, as described in the OECD Test Guideline 105, is suitable for substances with solubility greater than 10⁻² g/L.[5][6][10]

Principle: An excess amount of the solid or liquid substance is stirred in water at a constant temperature until the solution is saturated (at equilibrium). The concentration of the dissolved substance is then measured.[10]

Methodology:

  • System Setup: Place a sufficient amount of this compound into a flask containing purified water (or a buffer of a specific pH). The amount should be in excess of its expected solubility.

  • Equilibration: Stir the mixture at a constant, controlled temperature (e.g., 20 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary test can help determine the necessary time.[5][6]

  • Phase Separation: After equilibration, cease stirring and allow any undissolved material to settle. The sample must be filtered (using a filter that does not adsorb the compound) or centrifuged to obtain a clear, saturated solution.

  • Concentration Analysis: Accurately measure the concentration of the compound in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Reporting: The aqueous solubility is reported in units of mass per volume (e.g., mg/mL or µg/mL) at the specified temperature and pH.

Section 4: Spectroscopic Characterization Profile

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of a synthesized molecule. While an experimental spectrum for this compound is not publicly available, its key features can be predicted from its structure.

Expected ¹H-NMR Features:

  • Aromatic Region (δ ~7.0-8.5 ppm): The three protons on the pyridine ring will appear in this region. Their chemical shifts and splitting patterns (doublets, doublet of doublets) will be characteristic of a 2,3-disubstituted pyridine system.

  • Pyrrolidine Protons (δ ~1.5-4.0 ppm): The protons of the pyrrolidine ring will appear in the aliphatic region. The proton at the chiral center (C2) will likely be a multiplet and shifted downfield due to its proximity to the pyridine ring. The other CH₂ groups will also appear as complex multiplets.

  • Methyl Protons (δ ~2.5 ppm): The methyl group attached to the pyridine ring will give rise to a singlet in this region.

  • N-H Proton: The proton on the pyrrolidine nitrogen will likely be a broad singlet, and its chemical shift will be concentration and solvent-dependent. It can be confirmed by D₂O exchange.

Conclusion

The physicochemical profile of this compound—defined by its identity as a C₁₀H₁₄N₂ molecule, its basic nature with two potential protonation sites, and its moderate lipophilicity (predicted logP ~1.1)—suggests it is a compound with the potential for good membrane permeability. Its aqueous solubility will be highly dependent on pH, increasing significantly at pH values below its pKa. The experimental protocols detailed in this guide provide a robust framework for validating these predicted properties and generating the high-quality data required for informed decision-making in a drug development context. Rigorous adherence to these standardized methods ensures data integrity, reproducibility, and trustworthiness—the cornerstones of scientific advancement.

References

Methodological & Application

Application Notes and Protocols for 2-methyl-3-(pyrrolidin-2-yl)pyridine (2-Methylnornicotine)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental use of 2-methyl-3-(pyrrolidin-2-yl)pyridine, a structural analog of nicotine and nornicotine. Herein, we delineate its physicochemical characteristics, essential safety protocols, a proposed synthetic route, and its putative biological mechanism of action centered on nicotinic acetylcholine receptors (nAChRs). Detailed, field-proven protocols for in vitro receptor binding and functional assays, in vivo behavioral studies, and analytical quantification are provided to facilitate rigorous scientific investigation and drug discovery efforts.

Introduction and Scientific Background

This compound, also known as 2-Methylnornicotine, is a heterocyclic compound belonging to the pyridine and pyrrolidine alkaloid family.[1] Its structure is closely related to nornicotine, a primary metabolite of nicotine, differing by the addition of a methyl group on the pyridine ring.[1] This structural modification is significant as it can alter the compound's electronic and steric properties, potentially leading to a unique pharmacological profile at its biological targets.

Given its structural similarity to well-known nicotinic acetylcholine receptor (nAChR) ligands like nicotine and the cognition-enhancing compound ABT-089 (a 3-pyridyl ether derivative), this compound is a compelling candidate for investigation as a modulator of nAChRs.[2] These ligand-gated ion channels are implicated in a vast array of physiological processes and are key therapeutic targets for neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and anxiety.[2][3] This guide offers the foundational protocols to explore the therapeutic potential of this compound.

Physicochemical Properties and Data

A thorough understanding of the compound's physical and chemical properties is fundamental for experimental design, including solvent selection, storage, and analytical method development.

PropertyValueSource
IUPAC Name 2-methyl-3-pyrrolidin-2-ylpyridine[1]
Synonyms 2-Methylnornicotine, 2-Methyl-3-(2-pyrrolidinyl)pyridine[1][4]
CAS Number 64114-19-8[4]
Molecular Formula C₁₀H₁₄N₂[1][4]
Molecular Weight 162.23 g/mol [1][4]
Appearance Yellow Solid[5]
Boiling Point 270.2°C at 760 mmHg[5]
Density 1.023 g/cm³[5]
XLogP3-AA 1.1[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]

Safety, Handling, and Storage

As a novel compound with a toxicological profile that has not been fully characterized, this compound must be handled with care. The following precautions are based on safety data for structurally related and potentially hazardous compounds like nicotine and various pyridine derivatives.[6][7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[6] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[6] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Proposed Synthesis Protocol

Workflow for Proposed Synthesis

G cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction & Cyclization cluster_2 Step 3: Purification A 2-Methylnicotinate C 1-Methyl-3-(2-methyl-nicotinoyl) -2-alkenyl pyrrolidone salt A->C Organic Base, 90-120°C B Alkenyl Pyrrolidone B->C D This compound (Target Compound) C->D Reducing Agent (e.g., Na2S2O4), Base (e.g., KOH) E Crude Product D->E Extraction F Pure Product E->F Column Chromatography

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

  • Condensation Reaction:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), combine 2-methylnicotinate (1 equivalent), an alkenyl pyrrolidone (1.1 equivalents), and a suitable organic base (e.g., triethylamine, 1.5 equivalents) in an appropriate organic solvent (e.g., toluene).

    • Heat the reaction mixture to 90-120°C and stir for 5-8 hours.[8]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and perform solid-liquid separation to isolate the intermediate salt, 1-methyl-3-(2-methyl-nicotinoyl)-2-alkenyl pyrrolidone salt.

  • Reduction and Cyclization:

    • Dissolve the intermediate salt in a suitable solvent.

    • Cool the solution to -20°C.[9]

    • Slowly add a 40% aqueous solution of potassium hydroxide (KOH) to adjust the pH to approximately 11.

    • Add a reducing agent, such as sodium dithionite (Na₂S₂O₄), portion-wise while maintaining the temperature.[9]

    • After the addition is complete, warm the reaction to 75°C and stir for 6 hours.[9] Monitor completion by LC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and filter to remove any solid byproducts.

    • Extract the aqueous filtrate with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

    • Purify the crude this compound using column chromatography on silica gel to obtain the final product.

Biological Activity and Mechanism of Action

The primary hypothesized biological targets for this compound are nAChRs. Activation of these receptors by an agonist like acetylcholine leads to a conformational change, opening an ion channel and allowing the influx of cations (Na⁺ and Ca²⁺), which depolarizes the cell and triggers downstream signaling.[10]

Signaling Pathway of nAChR Activation

G Agonist Agonist (e.g., this compound) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds to Receptor Channel Ion Channel Opening nAChR->Channel Conformational Change Influx Na⁺ / Ca²⁺ Influx Channel->Influx Depolarization Membrane Depolarization Influx->Depolarization Release Neurotransmitter Release (e.g., Dopamine, Acetylcholine) Depolarization->Release Signaling Downstream Signaling (e.g., PI3K, MAPK pathways) Depolarization->Signaling

Caption: Putative signaling cascade upon agonist binding to nAChRs.

Experimental Protocols

In Vitro Assays: Receptor Affinity and Function

Protocol 1: Radioligand Competition Binding Assay

This protocol determines the binding affinity (Kᵢ) of the test compound for a specific nAChR subtype (e.g., α4β2) by measuring its ability to compete with a known radioligand.[10][11]

Experimental Workflow for Binding Assay

G A Prepare Receptor Membranes (e.g., from HEK293 cells expressing α4β2 nAChR) B Incubate Membranes with: 1. Fixed [³H]Cytisine (Radioligand) 2. Varying concentrations of Test Compound A->B C Separate Bound/Free Ligand (Rapid Vacuum Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: Plot % Inhibition vs. [Compound] Calculate IC₅₀ and Kᵢ D->E

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Materials:

    • Receptor Source: Membranes from HEK293 cells stably expressing the human α4β2 nAChR.

    • Radioligand: [³H]Cytisine (specific activity ~30-60 Ci/mmol).[12]

    • Test Compound: this compound, prepared in serial dilutions (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • Non-specific Control: Nicotine (10 µM).[12]

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

    • Filters: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.[10]

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand (at a final concentration near its Kₔ, e.g., 0.6 nM [³H]Cytisine), and 50 µL of the test compound dilution (or buffer for total binding, or nicotine for non-specific binding).[12]

    • Initiate the binding reaction by adding 50 µL of the membrane preparation (containing 10-20 µg of protein).

    • Incubate for 120 minutes at 4°C.[12]

    • Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters, followed by three quick washes with cold wash buffer.

    • Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = (Total Binding) - (Non-specific Binding).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (one-site competition model) to determine the IC₅₀ value.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.[11]

Protocol 2: Functional Assay - Dopamine Release from PC12 Cells

This assay qualitatively assesses the agonist or antagonist properties of the compound by measuring dopamine release from PC12 cells, which endogenously express nAChRs.[6]

Step-by-Step Methodology:

  • Cell Culture: Culture PC12 cells in appropriate media until they reach 80-90% confluency.

  • Assay Procedure:

    • Plate PC12 cells in a 96-well plate.

    • Wash cells with a suitable assay buffer (e.g., Krebs-Ringer-HEPES).

    • For Agonist Testing: Add varying concentrations of this compound to the wells.

    • For Antagonist Testing: Pre-incubate the cells with the test compound for 15-30 minutes, then add a known nAChR agonist (e.g., nicotine at its EC₅₀ concentration).[6]

    • Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

  • Dopamine Detection:

    • Collect the supernatant from each well.

    • Quantify the dopamine concentration using a commercially available Dopamine ELISA kit or a chemiluminescence-based detection method.[6]

    • The assay involves the oxidation of dopamine, which generates hydrogen peroxide, catalyzing a reaction with luminol and horseradish peroxidase to produce a detectable light signal.[6]

  • Data Analysis:

    • For Agonist: Plot the dopamine release signal against the log concentration of the test compound to determine the EC₅₀ and Eₘₐₓ values.

    • For Antagonist: Plot the inhibition of the agonist-induced signal against the log concentration of the test compound to determine the IC₅₀.

In Vivo Assays: Behavioral Models

Protocol 3: Novel Object Recognition (NOR) Task for Cognitive Enhancement

The NOR task assesses recognition memory in rodents, a key domain of cognition. An improvement in performance suggests potential cognitive-enhancing effects.[13]

Step-by-Step Methodology:

  • Habituation: Individually place rats in an open-field arena (e.g., 40x40x40 cm) for 10 minutes to allow exploration and reduce novelty-induced stress.

  • Compound Administration: Administer this compound or vehicle (e.g., saline) via an appropriate route (e.g., intraperitoneal injection) 30 minutes before the training session.

  • Training Session (T1): Place two identical objects in the arena. Allow the rat to explore the objects for 5 minutes.

  • Retention Interval: Return the rat to its home cage for a set period (e.g., 1 hour or 24 hours).

  • Test Session (T2): Replace one of the familiar objects with a novel object. Place the rat back in the arena and record its exploration of both objects for 5 minutes.

  • Data Analysis:

    • Calculate the time spent exploring each object (familiar vs. novel).

    • Determine the Discrimination Index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A higher DI in the compound-treated group compared to the vehicle group indicates enhanced recognition memory.

Protocol 4: Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open, elevated spaces.[7][13]

Step-by-Step Methodology:

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Compound Administration: Administer the test compound or vehicle 30 minutes prior to the test.

  • Test Procedure: Place the rat in the center of the maze, facing an open arm. Allow it to freely explore for 5 minutes.

  • Data Recording: Use a video tracking system to record the time spent in the open arms vs. the closed arms, and the number of entries into each arm type.

  • Data Analysis:

    • Calculate the percentage of time spent in the open arms = (Time in open arms / Total time) x 100.

    • Calculate the percentage of open arm entries = (Entries into open arms / Total entries) x 100.

    • An increase in these parameters in the treated group compared to the vehicle group suggests an anxiolytic-like effect.

Analytical Chemistry

Protocol 5: Quantification by LC-MS/MS

This protocol provides a sensitive and selective method for quantifying this compound in biological matrices (e.g., plasma, brain homogenate).[14]

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., deuterated 2-methylnornicotine).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • MRM Transitions: Optimize and monitor specific precursor-to-product ion transitions for the analyte and the internal standard. For this compound (MW 162.23), the precursor ion would be [M+H]⁺ at m/z 163.2. Product ions would need to be determined experimentally by fragmentation.

  • Quantification:

    • Generate a calibration curve by spiking known concentrations of the analyte into a blank matrix.

    • Quantify the compound in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

References

Applications of 2-Methyl-3-(pyrrolidin-2-yl)pyridine in Neuroscience Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-3-(pyrrolidin-2-yl)pyridine, also known as 2-methylnornicotine, is a pyridine derivative with a structural resemblance to nicotine and its primary metabolite, nornicotine. This compound is of significant interest in neuroscience research due to its potential to selectively interact with neuronal nicotinic acetylcholine receptors (nAChRs). As a ligand for these ionotropic receptors, this compound holds promise for the development of novel therapeutics targeting a range of neurological and psychiatric disorders, including cognitive deficits, anxiety, depression, and substance addiction.

This technical guide provides a comprehensive overview of the applications of this compound in neuroscience research. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to investigate the pharmacological profile and therapeutic potential of this compound. The guide delves into its mechanism of action, details in vitro and in vivo experimental methodologies, and presents a framework for data analysis and interpretation.

I. Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors

The primary molecular targets of this compound are the nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels widely distributed throughout the central and peripheral nervous systems.[1] These receptors are pentameric structures composed of various combinations of α and β subunits, with the homomeric α7 and heteromeric α4β2 subtypes being the most abundant in the brain.[2] The specific subunit composition of the nAChR determines its pharmacological and physiological properties, including its affinity for ligands and its ion permeability.

Activation of nAChRs by agonists like acetylcholine or nicotine leads to a conformational change in the receptor, opening an intrinsic ion channel and allowing the influx of cations, primarily Na+ and Ca2+. This influx results in the depolarization of the neuronal membrane, leading to the modulation of neurotransmitter release, including dopamine, acetylcholine, glutamate, and GABA. The diverse roles of nAChRs in synaptic transmission and neuronal plasticity underscore their importance as therapeutic targets.

The pharmacological profile of this compound is defined by its binding affinity (Ki) and functional activity (EC50/IC50 and efficacy) at different nAChR subtypes. The methyl group at the 2-position of the pyridine ring and the nornicotine-like pyrrolidine moiety are expected to confer a unique selectivity and potency profile compared to nicotine and other nAChR ligands.

Signaling Pathways Modulated by nAChR Activation

The influx of Ca2+ through nAChRs can trigger various downstream signaling cascades, influencing neuronal function, survival, and plasticity.

nAChR Signaling Pathway cluster_membrane Cell Membrane nAChR nAChR Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Channel opening Ligand This compound (Agonist) Ligand->nAChR Binds to receptor Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca2+-dependent Signaling Cascades Ion_Influx->Ca_Signaling NT_Release Neurotransmitter Release (Dopamine, ACh, etc.) Depolarization->NT_Release Gene_Expression Changes in Gene Expression Ca_Signaling->Gene_Expression Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Ca_Signaling->Synaptic_Plasticity

Caption: nAChR signaling cascade initiated by agonist binding.

II. Quantitative Pharmacological Data

The following table summarizes representative binding affinities and functional potencies of nornicotine, a close structural analog of this compound, at various nAChR subtypes. This data serves as a valuable reference for designing and interpreting experiments with this compound. It is important to note that the methyl substitution in this compound may alter these values.[2]

Receptor SubtypeLigandAssay TypeParameterValue (µM)Reference
α7 NornicotineTwo-Electrode Voltage ClampEC50~17[3]
α6/α3 chimera NornicotineTwo-Electrode Voltage ClampEC50~4[3]
α4β2 NicotineTwo-Electrode Voltage ClampEC5012[4]
α3β4 NicotineTwo-Electrode Voltage ClampEC5065[4]

III. Detailed Application Notes and Protocols

This section provides detailed, step-by-step protocols for the characterization of this compound in various experimental paradigms.

A. In Vitro Characterization

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for specific nAChR subtypes.[5]

Radioligand Binding Assay Workflow Prep Prepare Membranes (Transfected cells or brain tissue) Incubate Incubate Membranes with: - Radioligand (e.g., [3H]epibatidine) - this compound (competitor) - Control (for non-specific binding) Prep->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (IC50 and Ki determination) Quantify->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Materials and Reagents:

  • Membrane Preparations: Membranes from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest or from specific brain regions (e.g., thalamus for α4β2, hippocampus for α7).

  • Radioligand: A high-affinity nAChR radioligand such as [3H]epibatidine or [3H]cytisine.[5]

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known nAChR agonist (e.g., nicotine or carbachol).

  • Binding Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Filtration Apparatus: Glass fiber filters and a vacuum manifold.

  • Scintillation Counter and Cocktail.

Protocol:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous ligands. Resuspend the final pellet in binding buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membrane preparation + radioligand.

    • Non-specific Binding: Membrane preparation + radioligand + excess non-specific control ligand.

    • Competition: Membrane preparation + radioligand + varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature or 4°C for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the log concentration of this compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol is used to express nAChRs in Xenopus oocytes and characterize the functional effects of this compound (e.g., agonist, antagonist, or allosteric modulator).[6][7]

Materials and Reagents:

  • Xenopus laevis Oocytes.

  • cRNA: cRNA encoding the desired nAChR subunits.

  • Injection System: Nanoject or equivalent microinjection apparatus.

  • TEVC Setup: Amplifier, headstages, microelectrodes, perfusion system, and data acquisition software.

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.

  • Agonist: Acetylcholine or a known nAChR agonist.

Protocol:

  • Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject oocytes with cRNA encoding the nAChR subunits of interest and incubate for 2-7 days to allow for receptor expression.

  • Electrode Preparation: Pull glass capillaries to create microelectrodes with a resistance of 0.5-2 MΩ when filled with 3 M KCl.

  • Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection).

    • Clamp the membrane potential at a holding potential of -70 mV.

  • Agonist Application:

    • To determine if this compound is an agonist, apply increasing concentrations of the compound and record the elicited current.

    • To test for antagonist activity, co-apply this compound with a known agonist and measure the inhibition of the agonist-induced current.

    • To assess allosteric modulation, pre-apply this compound followed by co-application with an agonist and observe any potentiation or inhibition of the agonist response.

  • Data Analysis:

    • Generate concentration-response curves by plotting the normalized current response against the log concentration of the compound.

    • Fit the data with the Hill equation to determine the EC50 (for agonists) or IC50 (for antagonists) and the Hill coefficient.

This technique allows for the study of the effects of this compound on nAChRs in a more native cellular environment, such as primary neuronal cultures or neuron-like cell lines.[8][9]

Materials and Reagents:

  • Cultured Neurons: Primary cortical or hippocampal neurons, or a suitable neuronal cell line (e.g., SH-SY5Y).

  • Patch-Clamp Rig: Inverted microscope, micromanipulators, amplifier, headstage, perfusion system, and data acquisition software.

  • Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-7 MΩ.

  • External Solution (aCSF): Artificial cerebrospinal fluid containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.

  • Internal Solution: e.g., (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.3.

Protocol:

  • Cell Preparation: Plate neurons on coverslips and allow them to adhere and mature.

  • Recording:

    • Place a coverslip in the recording chamber on the microscope stage and perfuse with aCSF.

    • Approach a neuron with a patch pipette filled with internal solution and apply gentle suction to form a high-resistance (GΩ) seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • In voltage-clamp mode, hold the neuron at -70 mV to record inward currents.

  • Drug Application: Apply this compound and/or other nAChR ligands via the perfusion system and record the resulting changes in membrane current.

  • Data Analysis: Analyze the amplitude, kinetics, and concentration-dependence of the drug-evoked currents to characterize the functional properties of the compound.

B. In Vivo Characterization

This technique measures the extracellular levels of neurotransmitters, such as dopamine and acetylcholine, in specific brain regions of awake, freely moving animals in response to the administration of this compound.[10][11]

InVivoMicrodialysis Surgery Implant Microdialysis Probe in Target Brain Region (e.g., Nucleus Accumbens) Recovery Animal Recovery Surgery->Recovery Perfusion Perfuse Probe with aCSF Recovery->Perfusion Collection Collect Dialysate Samples at Timed Intervals Perfusion->Collection Drug_Admin Administer this compound (e.g., i.p., s.c.) Collection->Drug_Admin Analysis Analyze Neurotransmitter Content in Dialysate (HPLC-ECD) Collection->Analysis Drug_Admin->Collection Data_Plot Plot Neurotransmitter Levels over Time Analysis->Data_Plot

Caption: Experimental workflow for in vivo microdialysis.

Protocol:

  • Surgical Implantation: Anesthetize the animal (e.g., rat or mouse) and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., nucleus accumbens for dopamine, prefrontal cortex for acetylcholine).

  • Recovery: Allow the animal to recover from surgery for several days.

  • Microdialysis Experiment:

    • Insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer this compound via the desired route (e.g., intraperitoneal, subcutaneous).

    • Continue collecting dialysate samples for several hours post-administration.

  • Neurochemical Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and plot the time course of the drug's effect.

Behavioral assays in animal models are crucial for evaluating the potential therapeutic effects of this compound on cognition, anxiety, depression, and addiction.

  • Cognition:

    • Novel Object Recognition Test: Assesses learning and memory.

    • Morris Water Maze: Evaluates spatial learning and memory.

  • Anxiety:

    • Elevated Plus Maze: Measures anxiety-like behavior based on the animal's tendency to explore open versus enclosed arms.

    • Light-Dark Box Test: Assesses anxiety based on the conflict between the innate aversion to brightly lit areas and the desire to explore a novel environment.

  • Depression:

    • Forced Swim Test: Measures behavioral despair, a common endpoint for antidepressant efficacy.

    • Sucrose Preference Test: Assesses anhedonia, a core symptom of depression.

  • Addiction:

    • Conditioned Place Preference: Evaluates the rewarding properties of a drug.

    • Intravenous Self-Administration: Models the reinforcing effects and abuse liability of a drug.

For each behavioral assay, it is essential to include appropriate control groups (vehicle-treated animals) and to carefully consider the dose-response relationship of this compound.

IV. Conclusion

This compound represents a promising chemical scaffold for the development of novel neuroscience therapeutics. Its structural relationship to nicotine and nornicotine suggests a primary mechanism of action through the modulation of nicotinic acetylcholine receptors. The detailed protocols provided in this guide offer a robust framework for researchers to comprehensively characterize the pharmacological and behavioral effects of this compound. Through systematic investigation using the described in vitro and in vivo methodologies, the scientific community can elucidate the therapeutic potential of this compound and its analogs for a variety of neurological and psychiatric disorders.

V. References

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  • Covernton PJO, Kojima H, Sivilotti LG, Gibb AJ. Influence of Subunit Composition on Desensitization of Neuronal Acetylcholine Receptors at Low Concentrations of Nicotine. J Physiol. 1999;516 ( Pt 2)(Pt 2):311-326. --INVALID-LINK--

  • Le Foll B, Wertheim C, Goldberg SR. Effects of nicotine in experimental animals and humans: an update on addictive properties. Psychopharmacology (Berl). 2007;194(3):339-354. --INVALID-LINK--

  • Hurst RS, Brough SJ, Chad JE, et al. Effects of neuronal nicotinic acetylcholine receptor allosteric modulators in animal behavior studies. Behav Brain Res. 2013;249:1-15. --INVALID-LINK--

  • Papke RL, Horenstein NA, Stokes C. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery. J Neurochem. 2007;101(1):160-167. --INVALID-LINK--

  • Kota D, Martin BR, Damaj MI. Rodent models for nicotine withdrawal. J Pharmacol Toxicol Methods. 2007;55(2):145-155. --INVALID-LINK--

  • Potency of compounds for subtypes of nAChR as EC 50 or K i values (nM). ResearchGate. --INVALID-LINK--

  • Decker MW, Brioni JD, Sullivan JP, et al. ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine dihydrochloride]: II. A novel cholinergic channel modulator with effects on cognitive performance in rats and monkeys. J Pharmacol Exp Ther. 1997;283(1):247-258. --INVALID-LINK--

  • 2-Methyl nornicotine. Alfa Chemistry. --INVALID-LINK--

  • Guan B, Chen X, Zhang H. Two-electrode voltage clamp. Methods Mol Biol. 2013;998:79-89. --INVALID-LINK--

  • Nicotinic acetylcholine receptor. Wikipedia. --INVALID-LINK--

  • Zwart R, Gotti C, Clementi F, et al. α4β2 Nicotinic Receptors with High and Low Acetylcholine Sensitivity: Pharmacology, Stoichiometry, and Up-regulation by Nicotine. Mol Pharmacol. 2006;70(2):568-576. --INVALID-LINK--

  • Grady SR, Salminen O, Marks MJ, Whiteaker P, Collins AC. The pharmacological profile of second generation pyrovalerone cathinones and related cathinone derivative. Neuropharmacology. 2009;57(5-6):534-541. --INVALID-LINK--

  • EC 50 values and Efficacy of TC299423 on nAChRs. ResearchGate. --INVALID-LINK--

  • De Deurwaerdère P, L'hirondel M, Spampinato U. Dopaminergic regulation of striatal cholinergic interneurons: an in vivo microdialysis study. J Neurochem. 1997;68(1):255-261. --INVALID-LINK--

  • 2-(5-[11C]Methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-xanthene-9-one. National Center for Biotechnology Information. --INVALID-LINK--

  • 3-(1-Methylpyrrolidin-2-yl)pyridine. PubChem. --INVALID-LINK--

  • 2-Methyl Nornicotine. Santa Cruz Biotechnology. --INVALID-LINK--

  • Wang C, Zhang J, Schroeder JI. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor. Bio Protoc. 2017;7(2):e2101. --INVALID-LINK--

  • The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum. J Neurochem. 2008;106(2):772-785. --INVALID-LINK--

  • Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Pharmacol Res. 2023;193:106798. --INVALID-LINK--

  • High-affinity nicotinic acetylcholine receptor expression and trafficking abnormalities in psychiatric illness. Neuropsychopharmacology. 2014;39(1):109-126. --INVALID-LINK--

  • Whole cell patch clamp protocol. Axol Bioscience. --INVALID-LINK--

  • Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships. J Gen Physiol. 2005;125(5):441-457. --INVALID-LINK--

  • Sim-Selley LJ, Schechter MD. The pharmacological profile of mephedrone analogs and related new psychoactive substances. Neuropharmacology. 2018;134(Pt A):63-74. --INVALID-LINK--

  • The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. Int J Mol Sci. 2021;22(21):11933. --INVALID-LINK--

  • Application Notes and Protocols: Radioligand Binding Assay for N-methyl-anabasine at Nicotinic Acetylcholine Receptors. Benchchem. --INVALID-LINK--

  • Application Notes and Protocols for Receptor Binding Studies Using Radiolabeled Acetylcholine Iodide. Benchchem. --INVALID-LINK--

  • npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. NPI Electronic. --INVALID-LINK--

  • patch-clamp-protocol-final.pdf. --INVALID-LINK--

  • Whole cell patch clamp electrophysiology in human neuronal cells. STAR Protoc. 2021;2(2):100490. --INVALID-LINK--

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  • Davies M. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opin Drug Discov. 2011;6(1):71-86. --INVALID-LINK--

References

Application Notes and Protocols for 2-methyl-3-(pyrrolidin-2-yl)pyridine as a Ligand for Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Nicotinic Acetylcholine Receptor Ligands

Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems. Their dysfunction is implicated in a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction. This has made nAChRs a significant target for therapeutic drug development. The development of subtype-selective ligands is crucial for targeting specific nAChR populations to achieve desired therapeutic effects while minimizing off-target side effects.

This document provides detailed application notes and protocols for the characterization of 2-methyl-3-(pyrrolidin-2-yl)pyridine , a structural analog of nornicotine, as a ligand for various nAChR subtypes. This compound, also known as 2-methylnornicotine, presents an interesting profile for researchers investigating the structure-activity relationships of nicotinic ligands.

Compound Profile: this compound

This compound is a derivative of nornicotine, the primary metabolite of nicotine. The addition of a methyl group at the 2-position of the pyridine ring can significantly alter the compound's interaction with the orthosteric binding site of nAChRs, potentially influencing its affinity and efficacy at different subtypes.

Chemical and Physical Properties
PropertyValueReference
Molecular FormulaC₁₀H₁₄N₂[1]
Molecular Weight162.23 g/mol [1]
CAS Number64114-19-8[2]
AppearanceYellow Solid[2]
Boiling Point270.2°C at 760 mmHg[2]
Density1.023 g/cm³[2]

Pharmacological Characterization at Nicotinic Acetylcholine Receptors

The following data summarizes the binding affinity and functional activity of this compound at key neuronal nAChR subtypes.

Radioligand Binding Affinity

Competition binding assays using [³H]-epibatidine have been employed to determine the binding affinity (Ki) of this compound for various rat nAChR subtypes expressed in HEK cells.

nAChR SubtypeKi (nM)
α4β20.8 ± 0.1
α2β20.5 ± 0.1
α3β42.0 ± 0.4
α7150 ± 20

Data is derived from studies on a compound identified as H-11MNH, the desmethylpyrrolidine analog of A-84543, which corresponds to this compound.

Functional Activity

The functional activity of a ligand is determined by its ability to activate (agonist), block (antagonist), or modulate the receptor's response to an agonist. This is typically quantified by the half-maximal effective concentration (EC₅₀) for agonists or the half-maximal inhibitory concentration (IC₅₀) for antagonists.

nAChR SubtypeFunctional ActivityEC₅₀/IC₅₀ (µM)Emax (% of ACh response)
α3β4Full Agonist24 ± 183.3 ± 3
α7Partial Agonist~17~50%
α4β2Likely Agonist/Partial AgonistData not availableData not available
α2β2Likely Agonist/Partial AgonistData not availableData not available

Functional data for the α7 subtype is based on its parent compound, nornicotine[3]. The functional profile at α4β2 and α2β2 subtypes is inferred from its high binding affinity and structural similarity to other nicotinic agonists, but requires empirical determination.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the in vitro and in vivo characterization of this compound.

Protocol 1: Radioligand Binding Assay for nAChR Subtypes

This protocol describes a competition binding assay using [³H]-epibatidine to determine the binding affinity (Ki) of this compound for nAChRs expressed in HEK cells or brain tissue homogenates.

Materials:

  • HEK293 cells stably expressing the desired nAChR subtype (e.g., α4β2, α3β4, α7) or rat brain tissue (e.g., cortex for α4β2, thalamus for α3β4).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

  • Radioligand: [³H]-epibatidine (specific activity ~50-80 Ci/mmol).

  • Non-specific Ligand: (-)-Nicotine (100 µM final concentration).

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Liquid scintillation counter and scintillation fluid.

Workflow Diagram:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (HEK cells or brain tissue) Incubation Incubation (Membranes + Ligands) Membrane_Prep->Incubation Ligand_Prep Ligand Preparation (Radioligand, Test Compound, Non-specific Ligand) Ligand_Prep->Incubation Filtration Filtration (Separate bound from free) Incubation->Filtration Counting Scintillation Counting (Quantify radioactivity) Filtration->Counting Competition_Curve Generate Competition Curve Counting->Competition_Curve Ki_Calculation Calculate Ki Value (Cheng-Prusoff equation) Competition_Curve->Ki_Calculation

Caption: Radioligand Binding Assay Workflow.

Procedure:

  • Membrane Preparation:

    • For cell lines, harvest cells, wash with ice-cold PBS, and homogenize in binding buffer. Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh binding buffer.

    • For brain tissue, dissect the region of interest, homogenize in ice-cold binding buffer, and centrifuge as described above.

    • Determine the protein concentration of the membrane preparation using a standard assay (e.g., Bradford or BCA).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of binding buffer, 50 µL of [³H]-epibatidine (final concentration ~0.2-0.5 nM), and 100 µL of membrane preparation (50-100 µg protein).

    • Non-specific Binding: Add 50 µL of 100 µM nicotine, 50 µL of [³H]-epibatidine, and 100 µL of membrane preparation.

    • Competition Binding: Add 50 µL of serially diluted this compound, 50 µL of [³H]-epibatidine, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 2-4 hours to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash the filters three times with 3 mL of ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) by non-linear regression analysis.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is used to determine the functional properties (agonist/antagonist activity, potency, and efficacy) of this compound at specific nAChR subtypes expressed in Xenopus laevis oocytes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for the desired nAChR subunits (e.g., α4 and β2).

  • Oocyte injection setup.

  • Two-electrode voltage clamp amplifier and recording setup.

  • Recording chamber and perfusion system.

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4.

  • Agonist: Acetylcholine (ACh) or nicotine.

  • Test Compound: this compound.

Workflow Diagram:

TEVC_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Oocyte_Prep Oocyte Preparation and cRNA Injection Incubation Incubation (2-7 days) Oocyte_Prep->Incubation Clamping Voltage Clamp Oocyte (-70 mV) Incubation->Clamping Agonist_Application Agonist Application (ACh or Test Compound) Clamping->Agonist_Application Current_Recording Record Inward Current Agonist_Application->Current_Recording Dose_Response Generate Dose-Response Curve Current_Recording->Dose_Response EC50_Emax Calculate EC50 and Emax Dose_Response->EC50_Emax

Caption: Two-Electrode Voltage Clamp Workflow.

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject oocytes with a mixture of cRNAs encoding the desired nAChR subunits (e.g., a 1:1 ratio of α4 and β2 cRNA).

    • Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Agonist Application and Data Acquisition:

    • To determine agonist properties, apply increasing concentrations of this compound to the oocyte via the perfusion system.

    • Record the peak inward current elicited at each concentration.

    • To determine antagonist properties, co-apply the test compound with a fixed concentration of a known agonist (e.g., EC₅₀ concentration of ACh).

  • Data Analysis:

    • Plot the normalized peak current as a function of the agonist concentration.

    • Fit the data to the Hill equation to determine the EC₅₀ and the maximal response (Emax).

    • For antagonist activity, calculate the percent inhibition of the agonist-evoked current.

Protocol 3: In Vivo Mouse Tail-Flick Test for Antinociceptive Effects

This protocol is used to assess the potential analgesic (pain-relieving) effects of this compound, a common functional outcome for nAChR agonists.

Materials:

  • Male ICR or C57BL/6 mice (20-25 g).

  • Tail-flick analgesia meter.

  • Test Compound: this compound dissolved in saline.

  • Vehicle control (saline).

  • Positive control (e.g., morphine).

Workflow Diagram:

Tail_Flick_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_testing Testing cluster_analysis Data Analysis Acclimation Animal Acclimation Baseline Baseline Latency Measurement Acclimation->Baseline Injection Compound Administration (i.p. or s.c.) Baseline->Injection Latency_Measurement Measure Tail-Flick Latency (at various time points) Injection->Latency_Measurement MPE_Calculation Calculate % Maximum Possible Effect (%MPE) Latency_Measurement->MPE_Calculation Dose_Response_Curve Generate Dose-Response Curve MPE_Calculation->Dose_Response_Curve

Caption: In Vivo Tail-Flick Test Workflow.

Procedure:

  • Acclimation: Acclimate mice to the testing room and handling for at least 30 minutes before the experiment.

  • Baseline Measurement: Gently restrain each mouse and place its tail on the radiant heat source of the tail-flick meter. Measure the baseline latency for the mouse to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.

  • Compound Administration: Administer this compound, vehicle, or positive control via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Post-treatment Measurement: Measure the tail-flick latency at various time points after injection (e.g., 15, 30, 60, and 120 minutes).

  • Data Analysis:

    • Calculate the percent maximum possible effect (%MPE) for each mouse at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the antinociceptive effect.

    • Generate a dose-response curve to determine the ED₅₀ of the compound.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of nicotine analogs and other substituted pyridines. A key intermediate is 2-methyl-3-nitropyridine.

Proposed Synthetic Scheme:

Synthesis_Scheme cluster_intermediates Intermediates cluster_final_steps Final Steps Start 2-Chloro-3-nitropyridine Intermediate1 Diethyl (3-nitro-2-pyridyl)malonate Start->Intermediate1 Diethyl malonate, Base Intermediate2 2-Methyl-3-nitropyridine Intermediate1->Intermediate2 Acidic Hydrolysis/ Decarboxylation Intermediate3 3-Amino-2-methylpyridine Intermediate2->Intermediate3 Reduction (e.g., H₂, Pd/C) Intermediate4 N-(2-methylpyridin-3-yl)-4-oxobutanamide Intermediate3->Intermediate4 Succinic anhydride Final_Product This compound Intermediate4->Final_Product Reduction/Cyclization

Caption: Proposed Synthesis of this compound.

General Procedure Outline:

  • Synthesis of 2-methyl-3-nitropyridine: This intermediate can be prepared from commercially available 2-chloro-3-nitropyridine by reaction with diethyl malonate followed by acidic hydrolysis and decarboxylation[4].

  • Reduction of the Nitro Group: The nitro group of 2-methyl-3-nitropyridine is reduced to an amino group to yield 3-amino-2-methylpyridine, typically using catalytic hydrogenation (e.g., H₂ over Pd/C).

  • Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through various methods. One approach involves the reaction of 3-amino-2-methylpyridine with a suitable four-carbon synthon, such as succinic anhydride, to form an amide intermediate. Subsequent reduction and cyclization would yield the final product.

Conclusion and Future Directions

This compound demonstrates high affinity for α4β2 and α2β2 nAChR subtypes and acts as a full agonist at α3β4 receptors. Its functional activity at α4β2 and α2β2 receptors warrants further investigation to fully elucidate its pharmacological profile. The protocols provided herein offer a comprehensive framework for the detailed characterization of this and other novel nAChR ligands. Understanding the structure-activity relationships of such compounds is essential for the rational design of next-generation therapeutics targeting the nicotinic cholinergic system.

References

Application Notes and Protocols for the Quantification of 2-Methyl-3-(pyrrolidin-2-yl)pyridine (Nornicotine) in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Nornicotine Quantification

2-Methyl-3-(pyrrolidin-2-yl)pyridine, commonly known as nornicotine, is a significant pyridine alkaloid found in tobacco and a major metabolite of nicotine.[1] Its accurate quantification in biological matrices such as plasma, urine, and saliva is crucial for a variety of research and clinical applications. These include toxicological studies, monitoring tobacco use and exposure to environmental tobacco smoke, and in the development of smoking cessation therapies.[2][3] Nornicotine itself is pharmacologically active and serves as a precursor to the potent carcinogen N'-nitrosonornicotine (NNN).[4] Therefore, robust and reliable analytical methods are paramount for understanding its pharmacokinetics and contribution to tobacco-related health risks.

This guide provides detailed application notes and validated protocols for the quantification of nornicotine in biological samples, primarily focusing on the gold-standard techniques of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described herein are designed to offer high sensitivity, specificity, and throughput, catering to the needs of researchers, scientists, and drug development professionals.

Methodology 1: Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

LC-MS/MS is the preferred method for nornicotine quantification due to its exceptional sensitivity and selectivity, allowing for the detection of low concentrations in complex biological matrices.[5][6] The principle involves chromatographic separation of the analyte from matrix components followed by mass spectrometric detection, which provides structural confirmation and accurate quantification.

Rationale for Method Selection

The choice of LC-MS/MS is predicated on its ability to handle the complexities of biological samples with minimal interference. The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode enhances specificity by monitoring a specific precursor-to-product ion transition for nornicotine, thereby minimizing the likelihood of false positives.[6] Furthermore, the coupling with UHPLC allows for rapid analysis times without compromising chromatographic resolution.

Experimental Workflow: LC-MS/MS

LC-MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) IS Add Internal Standard (Nornicotine-d4) Sample->IS Extraction Solid-Phase Extraction (SPE) IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution UHPLC UHPLC Separation Reconstitution->UHPLC ESI Electrospray Ionization (ESI+) UHPLC->ESI MSMS Tandem MS (MRM Mode) ESI->MSMS Quantification Quantification MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for nornicotine quantification by LC-MS/MS.

Detailed Protocol: Quantification of Nornicotine in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for the analysis of tobacco alkaloids in biological fluids.[2][5]

1. Materials and Reagents:

  • Nornicotine and Nornicotine-d4 (internal standard) reference standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid and ammonium acetate

  • Oasis MCX Solid-Phase Extraction (SPE) cartridges

  • Human plasma (blank)

  • Standard laboratory glassware and pipettes

2. Sample Preparation (Solid-Phase Extraction): a. To 500 µL of human plasma, add 25 µL of the internal standard working solution (Nornicotine-d4, 1 µg/mL in methanol). b. Vortex mix for 10 seconds. c. Add 500 µL of 4% phosphoric acid and vortex again. d. Centrifuge at 4000 rpm for 10 minutes to precipitate proteins. e. SPE Cartridge Conditioning: Condition an Oasis MCX SPE cartridge with 2 mL of methanol followed by 2 mL of water. f. Sample Loading: Load the supernatant from step (d) onto the conditioned SPE cartridge. g. Washing: Wash the cartridge sequentially with 2 mL of 2% formic acid and 2 mL of methanol to remove interferences. h. Elution: Elute the nornicotine and internal standard with 2 mL of 5% ammonium hydroxide in methanol. i. Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. j. Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

3. UHPLC-MS/MS Instrumental Conditions:

ParameterCondition
UHPLC System Waters Acquity UPLC or equivalent
Column Phenyl-hexyl column (e.g., 2.1 x 50 mm, 1.7 µm) provides good retention for polar analytes.[7]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Nornicotine: m/z 149.1 → 132.1 (quantifier), m/z 149.1 → 93.1 (qualifier)
Nornicotine-d4: m/z 153.1 → 136.1
Source Temperature 550°C

4. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area ratio of nornicotine to the internal standard against the concentration of the calibrators.

  • The calibration curve should be linear over the expected concentration range of the samples, with a correlation coefficient (r²) of >0.99.[5]

  • Quantify nornicotine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation and Performance Characteristics

A robust analytical method must be validated to ensure its reliability.[8][9] Key validation parameters for this LC-MS/MS method are summarized below.

ParameterTypical Performance
Linearity Range 0.1 - 100 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[3]
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)[10]
Precision (Intra- and Inter-day) Relative Standard Deviation (RSD) < 15% (< 20% at LLOQ)[10]
Recovery > 85%
Matrix Effect Minimized through effective sample cleanup; typically within 85-115%.[5]

Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the quantification of volatile and thermally stable compounds like nornicotine.[11] It involves the separation of analytes in a gaseous mobile phase followed by mass spectrometric detection.

Rationale for Method Selection

GC-MS offers excellent chromatographic resolution and is a well-established technique in many laboratories. For nornicotine, which is amenable to gas chromatography, GC-MS provides a reliable alternative to LC-MS/MS. The use of an internal standard and selected ion monitoring (SIM) mode ensures accurate quantification and high specificity.[12]

Experimental Workflow: GC-MS

GC_MS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc Instrumental Analysis cluster_data_gc Data Processing Sample_GC Biological Sample (Urine) IS_GC Add Internal Standard Sample_GC->IS_GC Extraction_GC Liquid-Liquid Extraction (LLE) IS_GC->Extraction_GC Derivatization Derivatization (Optional) Extraction_GC->Derivatization GC GC Separation Derivatization->GC EI Electron Ionization (EI) GC->EI MS Mass Spectrometry (SIM Mode) EI->MS Quantification_GC Quantification MS->Quantification_GC Reporting_GC Reporting Quantification_GC->Reporting_GC

Caption: Workflow for nornicotine quantification by GC-MS.

Detailed Protocol: Quantification of Nornicotine in Human Urine by GC-MS

This protocol is based on established GC-MS methods for nicotine and its metabolites.[11][12]

1. Materials and Reagents:

  • Nornicotine and a suitable internal standard (e.g., quinoline) reference standards

  • GC-grade dichloromethane, isopropanol, and sodium hydroxide

  • Anhydrous sodium sulfate

  • Human urine (blank)

  • Standard laboratory glassware and pipettes

2. Sample Preparation (Liquid-Liquid Extraction): a. To 1 mL of urine in a glass tube, add 50 µL of the internal standard working solution. b. Add 200 µL of 5 M sodium hydroxide to basify the sample to a pH > 10. c. Add 5 mL of a dichloromethane:isopropanol (9:1 v/v) extraction solvent. d. Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes. e. Transfer the organic (lower) layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water. f. Evaporate the solvent to a final volume of approximately 100 µL under a gentle stream of nitrogen.

3. GC-MS Instrumental Conditions:

ParameterCondition
GC System Agilent 7890A or equivalent
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Splitless, 250°C
Oven Program Initial temp 100°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.
Carrier Gas Helium, constant flow of 1.2 mL/min
Mass Spectrometer Agilent 5975C or equivalent
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions Nornicotine: m/z 148 (molecular ion), 133, 84
Internal Standard (e.g., Quinoline): m/z 129, 102
Source Temperature 230°C
Quad Temperature 150°C

4. Data Analysis and Quantification:

  • Similar to the LC-MS/MS method, construct a calibration curve using the peak area ratio of nornicotine to the internal standard.

  • Ensure linearity (r² > 0.99) over the desired concentration range.

  • Determine the concentration of nornicotine in the urine samples from the calibration curve.

Method Validation and Performance Characteristics
ParameterTypical Performance
Linearity Range 1 - 500 ng/mL[11]
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (Intra- and Inter-day) RSD < 10%[11]
Recovery > 90%[11]

Conclusion

The LC-MS/MS and GC-MS methods detailed in this guide provide robust, sensitive, and specific protocols for the quantification of this compound (nornicotine) in biological samples. The choice between these two powerful techniques will depend on the specific requirements of the study, available instrumentation, and the desired sample throughput. Proper method validation is essential to ensure the generation of high-quality, reliable data for toxicological assessments, clinical monitoring, and drug development research. Adherence to these protocols will enable researchers and scientists to obtain accurate and reproducible results in their investigations of nornicotine.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of 2-methyl-3-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-methyl-3-(pyrrolidin-2-yl)pyridine

Abstract

This document provides a comprehensive guide and a robust protocol for the qualitative and quantitative analysis of this compound, also known as 2-Methylnornicotine, using Gas Chromatography-Mass Spectrometry (GC-MS). As a structural analog of nicotine, this compound is of significant interest to researchers in drug development, forensic science, and tobacco product analysis. The methodology herein is designed for researchers, scientists, and drug development professionals, offering a detailed workflow from sample preparation to data interpretation. We emphasize the causality behind experimental choices to ensure scientific integrity and provide a self-validating protocol for trustworthy and reproducible results.

Introduction and Scientific Context

This compound is a pyridine alkaloid and a close structural analog of nornicotine.[1] The analysis of such compounds is critical for several reasons: they can be impurities in synthetic nicotine products, potential biomarkers of exposure, or novel psychoactive substances with unknown pharmacological profiles. Therefore, a selective and sensitive analytical method is paramount for its accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice for this application.[2] Its suitability stems from the analyte's inherent volatility and thermal stability, allowing for efficient separation in the gas phase. The mass spectrometer provides high specificity and sensitivity, enabling definitive identification based on the molecule's unique mass fragmentation pattern and quantification even at trace levels. This application note details a validated method optimized for the analysis of this compound, drawing upon established principles for the analysis of tobacco alkaloids and related compounds.[3][4]

Principle of the GC-MS Method

The methodology involves introducing a prepared sample into a heated GC inlet, where it is vaporized. An inert carrier gas (helium) transports the vaporized analytes through a capillary column. The column, typically coated with a non-polar stationary phase like 5% phenyl-methylpolysiloxane, separates compounds based on their boiling points and interactions with the phase. As this compound elutes from the column, it enters the mass spectrometer's ion source.

Inside the source, high-energy electrons bombard the molecule (Electron Ionization - EI), causing it to lose an electron and form a positively charged molecular ion (M•+). This molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions.[5] The mass analyzer, a quadrupole in this protocol, filters these ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating a mass spectrum that serves as a chemical "fingerprint" for the analyte.

Materials and Methods

Equipment and Consumables
  • Gas Chromatograph: Agilent 7890A GC System (or equivalent)

  • Mass Spectrometer: Agilent 5975C Mass Selective Detector (MSD) (or equivalent)

  • GC Column: HP-5MS or DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[4][6] This column is selected for its excellent inertness and low bleed characteristics, which are crucial for analyzing basic compounds like pyridine alkaloids and ensuring high signal-to-noise ratios.

  • Autosampler: For automated, reproducible injections.

  • Vials: 2 mL amber glass vials with PTFE-lined caps.

  • Syringes: 10 µL autosampler syringe.

  • Carrier Gas: Helium (≥99.999% purity).

Reagents and Standards
  • Analyte: this compound reference standard (≥98% purity).

  • Solvent: Dichloromethane and Methanol (HPLC or GC-grade).

  • Extraction Solvent: A 1:1 (v/v) mixture of Methanol and Dichloromethane is recommended for its effectiveness in extracting nicotine and related alkaloids from various matrices.[4]

  • Internal Standard (IS): (Optional but recommended for quantitative accuracy) Quinoline or a deuterated analog of the analyte.

Experimental Protocols

Protocol 1: Standard and Sample Preparation

The goal of this step is to create accurate calibration standards and cleanly extract the analyte from the sample matrix.

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. This serves as the primary stock.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with methanol to prepare a series of working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • Sample Preparation (Liquid Matrix, e.g., e-liquid): a. Accurately weigh approximately 20 mg of the liquid sample into a glass vial.[7] b. Add 5 mL of the 1:1 methanol/dichloromethane extraction solvent.[4] c. Vortex vigorously for 1 minute to ensure thorough mixing and extraction. d. Centrifuge at 4000 rpm for 5 minutes to pellet any insoluble material. e. Carefully transfer the supernatant to a clean GC vial for analysis. A dilution may be necessary to bring the analyte concentration within the calibration range.

Protocol 2: GC-MS Instrumentation and Conditions

These parameters are optimized for the separation and detection of pyridine alkaloids. The slow initial ramp rate is designed to ensure separation from any closely eluting isomers.[6]

Parameter Setting Rationale
GC System Agilent 7890A GCA robust and widely used platform for routine analysis.
Injection Port Split/Splitless InletAllows for flexibility in concentration. Splitless mode is preferred for trace analysis to maximize analyte transfer to the column.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.[4][6]
Injection Volume 1.0 µLA standard volume that balances sensitivity with the risk of column overload.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)An optimal flow rate for a 0.25 mm ID column, balancing analysis speed and separation efficiency.[4]
Oven Program Initial: 100 °C, hold for 2 minRamp 1: 5 °C/min to 180 °CRamp 2: 20 °C/min to 280 °C, hold for 5 minThe initial hold ensures sharp peaks. The slow initial ramp provides resolution for volatile compounds, while the faster second ramp quickly elutes higher boiling compounds, shortening the run time.[4][6]
MS System Agilent 5975C MSDA reliable and sensitive detector for routine GC-MS analysis.
Transfer Line Temp. 280 °CPrevents condensation of the analyte as it moves from the GC to the MS.[4][6]
Ion Source Type Electron Ionization (EI)Standard ionization technique that produces repeatable, library-searchable fragmentation patterns.
Ion Source Temp. 230 °CA standard temperature that promotes ionization while minimizing thermal degradation within the source.[6][8]
Quadrupole Temp. 150 °CMaintains consistent ion transmission and prevents contamination of the quadrupole.[4][8]
Electron Energy -70 eVThe standard energy for EI, which provides sufficient energy for reproducible fragmentation and allows for comparison with standard mass spectral libraries.[8]
Acquisition Mode Full Scan (m/z 40-500) and/or Selected Ion Monitoring (SIM)Full Scan is used for initial identification and method development. SIM is used for high-sensitivity quantification by monitoring specific, characteristic ions.[8]
Protocol 3: Data Acquisition and Processing
  • Sequence Setup: Create a sequence in the instrument software. Include solvent blanks, calibration standards (from low to high concentration), quality control (QC) samples, and the unknown samples.

  • Data Acquisition: Run the sequence using the parameters defined in the table above.

  • Qualitative Analysis (Identification): a. Process the chromatogram from a standard injection. Identify the peak for this compound based on its retention time. b. Extract the mass spectrum for this peak. The molecular ion (m/z 162) should be present.[1] c. Compare the obtained spectrum with a reference spectrum or confirm the presence of the expected fragment ions (see Section 5.2).

  • Quantitative Analysis: a. Build a calibration curve by plotting the peak area of the target analyte against its concentration for each standard. b. Apply a linear regression to the calibration curve. An R² value > 0.99 is desirable. c. Use the equation from the calibration curve to calculate the concentration of the analyte in the unknown samples based on their measured peak areas.

Results and Discussion

Chromatographic Performance

Under the specified conditions, this compound is expected to elute as a sharp, symmetrical peak. The retention time will be highly reproducible. It is crucial to distinguish it from potential isomers, such as nicotine (3-(1-methylpyrrolidin-2-yl)pyridine)[9], which has the same molecular weight but may exhibit a slightly different retention time and fragmentation pattern.

Mass Spectral Analysis and Fragmentation

The Electron Ionization (EI) mass spectrum provides the structural fingerprint for identification. The molecular weight of this compound is 162.23 g/mol , so the molecular ion peak (M•+) is expected at m/z 162 .[1] The fragmentation pattern is predicted based on established principles for nicotine-related compounds and other molecules containing pyridine and pyrrolidine rings.[5][10]

  • Alpha-Cleavage: The most favorable cleavage is typically at the C-C bond between the pyridine and pyrrolidine rings, as this leads to the formation of stable radical and cation fragments.

  • Pyrrolidine Ring Fragmentation: Cleavage within the pyrrolidine ring is also common.

Table of Expected Key Ions:

m/zProposed Ion StructureFragmentation Pathway Description
162[C₁₀H₁₄N₂]•+ (Molecular Ion)The intact molecule after losing one electron.
147[M - CH₃]•+Loss of the methyl group from the pyridine ring.
93[C₆H₇N]•+ (Methylpyridine fragment)Cleavage of the bond between the two rings.
70[C₄H₈N]+ (Pyrrolidinyl cation)Alpha-cleavage adjacent to the pyrrolidine nitrogen.
84[C₅H₁₀N]+A common fragment in nicotine-like structures, though less likely here without the N-methyl group.

The proposed major fragmentation pathway is visualized below.

G M Molecular Ion (M•+) m/z = 162 F147 [M - CH₃]•+ m/z = 147 M->F147 - •CH₃ F93 Methylpyridine Fragment m/z = 93 M->F93 - C₄H₇N• F70 Pyrrolidinyl Cation m/z = 70 M->F70 - C₆H₆N•

Caption: Proposed EI fragmentation pathway for this compound.

Analytical Workflow Visualization

The entire process, from sample receipt to final report, can be summarized in the following workflow.

Caption: Overall experimental workflow for the GC-MS analysis.

Conclusion

This application note presents a detailed and robust GC-MS method for the analysis of this compound. The protocol covers all critical stages, including sample preparation, instrument configuration, data acquisition, and interpretation. By explaining the rationale behind key methodological choices, this guide empowers researchers to implement the protocol effectively and adapt it to their specific needs. The described method is sensitive, specific, and suitable for the unambiguous identification and quantification of this nicotine-related compound in various matrices, supporting research in toxicology, forensics, and pharmaceutical development.

References

Application Notes and Protocols for the Study of 2-methyl-3-(pyrrolidin-2-yl)pyridine (ABT-089) in Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Novel Modulator of Nicotinic Acetylcholine Receptors for Cognitive Enhancement

2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine, also known as ABT-089 or pozanicline, is a selective neuronal nicotinic acetylcholine receptor (nAChR) partial agonist that has garnered significant interest for its potential therapeutic applications in cognitive disorders.[1][2][3] Developed by Abbott Laboratories, ABT-089 has demonstrated promising cognitive-enhancing effects in a variety of preclinical models and has been investigated in clinical trials for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and Alzheimer's disease.[3][4][5][6]

This comprehensive guide provides an in-depth overview of ABT-089, its mechanism of action, and detailed protocols for its application in cognitive enhancement studies. The information presented herein is intended to equip researchers with the necessary knowledge and methodologies to effectively investigate the pro-cognitive potential of this compound.

Pharmacological Profile and Mechanism of Action

ABT-089 exhibits a distinct pharmacological profile characterized by its high affinity and selectivity for the α4β2 subtype of nAChRs, where it acts as a partial agonist.[3][4][7] This contrasts with the non-selective agonist activity of nicotine, the primary psychoactive component of tobacco. The partial agonism of ABT-089 is a key feature, as it is believed to contribute to its favorable safety and tolerability profile compared to full nAChR agonists.[2][3]

The cognitive-enhancing effects of ABT-089 are attributed to its ability to modulate cholinergic neurotransmission. By binding to α4β2 nAChRs, ABT-089 stimulates the release of acetylcholine and other neurotransmitters, such as dopamine, which are crucial for learning, memory, and attention.[8][9] Unlike full agonists, which can lead to receptor desensitization and potential overstimulation, the partial agonist activity of ABT-089 provides a more controlled and sustained modulation of neuronal activity. This nuanced mechanism is thought to underlie its ability to enhance cognitive function with a reduced risk of the adverse effects commonly associated with nicotinic stimulation, such as cardiovascular and gastrointestinal side effects.[2][3]

Signaling Pathway of ABT-089 at the α4β2 Nicotinic Acetylcholine Receptor

ABT089_Mechanism cluster_synapse Cholinergic Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ABT-089 ABT-089 nAChR α4β2 nAChR ABT-089->nAChR Binds as Partial Agonist Ca_channel Voltage-gated Ca²⁺ Channel nAChR->Ca_channel Conformational Change Vesicles ACh Vesicles Ca_channel->Vesicles Ca²⁺ Influx ACh_release Acetylcholine (ACh) Release Vesicles->ACh_release Promotes Fusion Postsynaptic_nAChR Postsynaptic nAChR ACh_release->Postsynaptic_nAChR Activates Depolarization Neuronal Depolarization Postsynaptic_nAChR->Depolarization Leads to Cognitive_Effects Cognitive Enhancement Depolarization->Cognitive_Effects Contributes to

Caption: Mechanism of ABT-089 at the cholinergic synapse.

Pharmacokinetic and Pharmacodynamic Properties

ABT-089 has demonstrated good oral bioavailability in preclinical studies, making it suitable for oral administration in research settings.[10][11] Its pharmacokinetic profile allows for sustained plasma concentrations, which is advantageous for maintaining therapeutic levels over time.

PropertyValueSource
Target Receptor α4β2 Neuronal Nicotinic Acetylcholine Receptor[3][4]
Receptor Affinity (Ki) ~15 nM[4]
Functional Activity Partial Agonist[2][3]
Oral Bioavailability Favorable in preclinical models[10][11]
Primary Indication Cognitive Enhancement[1][2]

Experimental Protocols for Cognitive Assessment

To evaluate the cognitive-enhancing effects of ABT-089, a battery of behavioral assays is recommended. The following protocols for the Novel Object Recognition (NOR) test and the Morris Water Maze (MWM) are provided as standardized methods for assessing different aspects of learning and memory in rodents.

Experimental Workflow for Cognitive Testing

Cognitive_Testing_Workflow cluster_prep Preparation cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (1-2 weeks) Drug_Preparation ABT-089 Formulation (e.g., in saline) Habituation Habituation to Test Arena Drug_Preparation->Habituation Training Training Phase (with ABT-089 or vehicle) Habituation->Training Retention Retention Test (e.g., 24h later) Training->Retention Data_Collection Video Tracking & Data Recording Retention->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Interpretation Interpretation of Cognitive Effects Statistical_Analysis->Interpretation

Caption: General workflow for cognitive testing with ABT-089.

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess recognition memory in rodents.[12][13][14] It is based on the innate tendency of rodents to explore novel objects more than familiar ones.[15]

Materials:

  • Open field arena (e.g., 40 x 40 x 40 cm)

  • Two sets of identical objects (e.g., plastic toys, metal blocks)

  • Video recording and tracking system

  • ABT-089 solution and vehicle control (e.g., saline)

Protocol:

  • Habituation:

    • Allow each animal to explore the empty open field arena for 5-10 minutes for 2-3 consecutive days prior to the test day. This reduces novelty-induced stress and exploratory behavior unrelated to the objects.

  • Training (Familiarization) Phase:

    • Administer ABT-089 or vehicle to the animals (e.g., intraperitoneally, 30 minutes before the trial).

    • Place two identical objects in the arena.

    • Gently place the animal in the center of the arena and allow it to explore freely for a set period (e.g., 5-10 minutes).

    • Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within a certain distance (e.g., 2 cm) of the object and oriented towards it.

  • Retention (Test) Phase:

    • After a retention interval (e.g., 1 hour or 24 hours), return the animal to the same arena.

    • One of the familiar objects is replaced with a novel object. The position of the novel object should be counterbalanced across animals.

    • Allow the animal to explore freely for a set period (e.g., 5 minutes).

    • Record the time spent exploring the familiar and the novel object.

Data Analysis:

  • Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)

  • A positive DI indicates a preference for the novel object and intact recognition memory.

  • Compare the DI between the ABT-089 treated group and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA).

Morris Water Maze (MWM) Test

The MWM is a classic behavioral task used to assess spatial learning and memory, which are hippocampus-dependent cognitive functions.[16][17][18]

Materials:

  • Circular pool (e.g., 120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder).

  • Submerged escape platform.

  • Visual cues placed around the room.

  • Video recording and tracking system.

  • ABT-089 solution and vehicle control.

Protocol:

  • Acquisition (Training) Phase:

    • This phase typically lasts for 4-5 consecutive days.

    • Administer ABT-089 or vehicle daily before the training trials.

    • The escape platform is hidden in a fixed location in one of the quadrants of the pool.

    • Each day, each animal performs a set number of trials (e.g., 4 trials) starting from different, quasi-random locations.

    • If the animal does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.[19]

    • The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to associate its location with the distal cues.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial:

    • On the day after the last training day, the escape platform is removed from the pool.

    • The animal is allowed to swim freely for a set period (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

Data Analysis:

  • Acquisition: Analyze the learning curve by comparing the escape latency and path length across training days between the ABT-089 and vehicle groups using a repeated-measures ANOVA.

  • Probe Trial: Compare the time spent in the target quadrant and the number of platform crossings between the groups using a t-test or ANOVA. A significant preference for the target quadrant indicates intact spatial memory.

Safety and Tolerability

A significant advantage of ABT-089 in preclinical and clinical studies is its favorable safety and tolerability profile, particularly when compared to nicotine and other full nAChR agonists.[2][3] Preclinical studies have shown that ABT-089 has a reduced propensity to induce adverse effects such as hypothermia, seizures, and cardiovascular or gastrointestinal side effects.[2][3]

In clinical trials for ADHD, ABT-089 was generally well-tolerated, with the most common adverse events being mild and including headache, insomnia, and nasopharyngitis.[20] Importantly, at efficacious doses, it did not produce significant nausea and emesis, which are common side effects of nicotinic agonists.[21]

Conclusion and Future Directions

2-methyl-3-(pyrrolidin-2-yl)pyridine (ABT-089) represents a promising pharmacological tool and potential therapeutic agent for the enhancement of cognitive function. Its selective partial agonist activity at α4β2 nAChRs provides a targeted mechanism for modulating cholinergic neurotransmission with a favorable safety profile. The detailed protocols provided in this guide offer a robust framework for researchers to investigate the pro-cognitive effects of ABT-089 in various models of cognitive impairment.

Future research should continue to explore the full therapeutic potential of ABT-089 and similar nAChR modulators. Investigating its efficacy in combination with other therapeutic agents and exploring its effects on other cognitive domains beyond learning and memory will be valuable avenues for future studies. The continued elucidation of the intricate roles of nAChR subtypes in cognitive processes will undoubtedly pave the way for the development of novel and improved therapies for a range of cognitive disorders.

References

Application Notes and Protocols for In Vivo Efficacy Testing of 2-methyl-3-(pyrrolidin-2-yl)pyridine in Rodent Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The development of novel therapeutics targeting the central nervous system (CNS) requires robust and predictive preclinical models. 2-methyl-3-(pyrrolidin-2-yl)pyridine is a novel compound with structural similarities to potent nicotinic acetylcholine receptor (nAChR) modulators. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo rodent studies to evaluate the efficacy of this compound, with a focus on its potential as a cognitive enhancer. As a structural analog of known cholinergic channel modulators, it is hypothesized that this compound acts as an agonist at neuronal nAChRs, which are implicated in various cognitive processes.[1][2]

These application notes and protocols are designed to ensure scientific integrity, providing detailed methodologies and the rationale behind experimental choices. Adherence to these guidelines will facilitate the generation of reproducible and reliable data, crucial for advancing novel CNS drug candidates.

Mechanistic Rationale: Targeting Nicotinic Acetylcholine Receptors for Cognitive Enhancement

This compound belongs to a class of compounds that are expected to interact with neuronal nAChRs. These ligand-gated ion channels are widely distributed in the brain and are pivotal in regulating neurotransmitter release and neuronal excitability. The two major nAChR subtypes in the brain are the α4β2* and α7 receptors, both of which are established targets for cognitive enhancement.[3][4]

  • α4β2* Receptors: These are high-affinity nicotine binding sites and are strongly implicated in attention, learning, and memory.[3][5] Agonists of α4β2* nAChRs have shown promise in improving cognitive function.

  • α7 Receptors: These receptors have a high permeability to calcium, allowing them to modulate intracellular signaling cascades involved in synaptic plasticity.[6] Activation of α7 nAChRs is also a key strategy for improving cognitive deficits.[3][7]

The therapeutic potential of this compound will likely depend on its specific affinity and efficacy at these nAChR subtypes. The following protocols are designed to assess its behavioral effects in rodent models of cognitive dysfunction, which can provide insights into its therapeutic utility.

nAChR_Signaling_Pathway Hypothesized Mechanism of Action Compound This compound nAChR α4β2* / α7 nAChR Compound->nAChR Agonist Binding IonChannel Ion Channel Opening (Na+, Ca2+ influx) nAChR->IonChannel Activation Depolarization Neuronal Depolarization IonChannel->Depolarization NT_Release Increased Neurotransmitter Release (ACh, DA, Glu) Depolarization->NT_Release Cognition Cognitive Enhancement (Learning, Memory, Attention) NT_Release->Cognition NOR_Workflow Novel Object Recognition Test Workflow cluster_day2 Training Phase Day1 Day 1: Habituation (Empty Arena, 5-10 min) DrugAdmin Administer Compound/ Vehicle Day1->DrugAdmin Day2 Day 2: Training (T1) (Two Identical Objects) Day3 Day 3: Testing (T2) (One Familiar, One Novel Object) Analysis Calculate Discrimination Index (DI) Statistical Analysis (ANOVA) Day3->Analysis Data Collection ScopolamineAdmin Administer Scopolamine/ Saline DrugAdmin->ScopolamineAdmin 30 min T1_Session T1 Session (5-10 min exploration) ScopolamineAdmin->T1_Session 30 min T1_Session->Day3 Inter-Trial Interval (e.g., 24h)

References

Application Notes and Protocols for Evaluating the Activity of 2-Methyl-3-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Nicotinic Ligand

2-Methyl-3-(pyrrolidin-2-yl)pyridine is a synthetic compound with a structural resemblance to nicotine, the primary psychoactive alkaloid in tobacco.[1][2][3] Its core structure, featuring a pyridine and a pyrrolidine ring, suggests a strong likelihood of interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are a diverse family of ligand-gated ion channels that play critical roles in synaptic transmission throughout the central and peripheral nervous systems.[4][5] Dysregulation of nAChR activity is implicated in a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them a key target for therapeutic drug development.[6][7]

This guide provides a comprehensive suite of cell culture-based assays to meticulously characterize the pharmacological activity of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals to systematically evaluate the compound's binding affinity, functional effects as an agonist or antagonist, and its influence on downstream cellular processes. By following these detailed methodologies, investigators can build a robust pharmacological profile of this novel compound.

Part 1: Defining the Interaction - Receptor Binding Affinity

The initial step in characterizing a novel compound is to determine its binding affinity for the intended target. Competitive radioligand binding assays are a gold-standard method for quantifying how strongly a compound binds to a specific receptor subtype.[8][9]

Principle of Competitive Radioligand Binding

This assay measures the ability of the unlabeled test compound, this compound, to compete with a high-affinity radiolabeled ligand for binding to nAChRs. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. This value can then be used to calculate the inhibition constant (Ki), which reflects the true binding affinity of the compound.[8]

Experimental Workflow: Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis P1 Prepare cell membranes expressing nAChR subtypes A1 Incubate membranes, radioligand, and test compound P1->A1 P2 Prepare serial dilutions of This compound P2->A1 P3 Prepare radioligand solution (e.g., [3H]epibatidine) P3->A1 S1 Vacuum filtration to separate bound and free radioligand A1->S1 S2 Wash filters to remove unbound radioactivity S1->S2 S3 Quantify bound radioactivity using scintillation counting S2->S3 D1 Calculate specific binding S3->D1 D2 Plot competition curve (% inhibition vs. [Compound]) D1->D2 D3 Determine IC50 and calculate Ki D2->D3

Caption: Workflow for nAChR Competitive Binding Assay.

Protocol: Radioligand Binding Assay for nAChRs

Materials:

  • Cell Membranes: Membranes prepared from cell lines stably expressing the nAChR subtype of interest (e.g., HEK293 cells expressing α4β2 or α7 nAChRs).[10][11]

  • Radioligand: [³H]epibatidine or another suitable high-affinity nAChR radioligand.[8]

  • Test Compound: this compound.

  • Control Ligand: A known nAChR agonist (e.g., nicotine) or antagonist for determining non-specific binding.[8]

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters: Pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail and Counter.

Procedure:

  • Preparation: Prepare serial dilutions of this compound in binding buffer. A typical starting range is 10⁻¹⁰ M to 10⁻⁴ M.[8]

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Cell membranes + Radioligand.

    • Non-specific Binding: Cell membranes + Radioligand + a high concentration of an unlabeled control ligand (e.g., 10 µM nicotine).

    • Competitive Binding: Cell membranes + Radioligand + varying concentrations of this compound.

  • Incubation: Add cell membranes (typically 20-50 µg of protein) to each well, followed by the test compound or control, and finally the radioligand at a concentration near its Kd. Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a vacuum filtration manifold.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[8]

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Specific Binding Calculation: Specific Binding = Total Binding - Non-specific Binding.

  • Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • IC50 and Ki Determination: Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 2: Functional Characterization - Assessing Receptor Activation and Blockade

Once binding affinity is established, the next crucial step is to determine the functional effect of the compound. Does it activate the receptor (agonist), block the receptor (antagonist), or modulate its activity in other ways?

A. High-Throughput Screening: Calcium Flux Assays

Principle: nAChRs are cation-selective ion channels, and many subtypes are permeable to calcium (Ca²⁺).[4][12] Activation of these receptors leads to an influx of Ca²⁺ into the cell, which can be detected using fluorescent Ca²⁺ indicators. This change in fluorescence provides a robust and scalable method for measuring receptor activation or inhibition.[13][14][15]

Protocol: Fluorescent Calcium Flux Assay

Materials:

  • Cell Line: A cell line stably expressing the nAChR subtype of interest (e.g., SH-EP1 or HEK293 cells).[11][16]

  • Calcium-sensitive Dye: Fluo-4 AM or a similar indicator.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Agonist: A known nAChR agonist (e.g., acetylcholine or nicotine).

  • Fluorescence Plate Reader: Equipped with an injection system (e.g., FlexStation 3).

Procedure:

  • Cell Plating: Seed cells into a 384-well black, clear-bottom plate and incubate overnight.[16]

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 1 hour at 37°C in the dark.[14]

  • Compound Addition (for antagonist testing): Wash the cells with assay buffer and add varying concentrations of this compound. Incubate for 15-30 minutes.

  • Fluorescence Measurement: Place the plate in the fluorescence reader.

    • Agonist Mode: Establish a baseline fluorescence reading, then inject varying concentrations of this compound and record the change in fluorescence over time.

    • Antagonist Mode: After pre-incubation with the test compound, establish a baseline, then inject a known concentration (e.g., EC80) of a standard agonist and record the fluorescence response.

  • Data Analysis:

    • Agonist: Plot the peak fluorescence response against the log of the compound concentration to determine the EC50 (concentration for 50% maximal effect).

    • Antagonist: Plot the inhibition of the agonist response against the log of the compound concentration to determine the IC50.

Assay ParameterAgonist ModeAntagonist Mode
Objective Determine if the compound activates the receptor.Determine if the compound blocks receptor activation.
Endpoint EC50IC50
Procedure Measure response to test compound alone.Measure response to agonist in the presence of the test compound.
B. The Gold Standard: Patch-Clamp Electrophysiology

Principle: Patch-clamp electrophysiology is a powerful technique that allows for the direct measurement of ion flow through a single ion channel or across the entire cell membrane.[17][18][19] This provides unparalleled detail about the compound's effect on channel gating, conductance, and kinetics, definitively classifying it as a full agonist, partial agonist, or antagonist.[20][21]

Protocol Overview: Whole-Cell Patch-Clamp

Materials:

  • Cell Line: nAChR-expressing cells cultured on glass coverslips.

  • External Solution: Containing physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).

  • Internal (Pipette) Solution: Containing ions that mimic the intracellular environment (e.g., KCl, MgCl₂, EGTA, HEPES, ATP).

  • Patch-Clamp Rig: Including a microscope, micromanipulator, amplifier, and data acquisition system.

Procedure:

  • Pipette Preparation: Pull glass capillaries to a fine tip with a resistance of 3-5 MΩ when filled with internal solution.[17]

  • Cell Approach: Under the microscope, carefully guide the pipette to the surface of a single cell.

  • Seal Formation: Apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, allowing electrical access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -60 mV).[17]

  • Compound Application: Rapidly perfuse the cell with a solution containing the test compound (for agonist testing) or a co-application of the agonist and test compound (for antagonist testing).

  • Current Recording: Record the resulting inward currents.

Data Analysis:

  • Agonist: Generate a dose-response curve by plotting the peak current amplitude against the log of the compound concentration to determine the EC50.

  • Antagonist: Determine the IC50 by measuring the reduction in the agonist-evoked current at various concentrations of the test compound.

  • Mechanism: Distinguish between competitive and non-competitive antagonism by analyzing shifts in the agonist dose-response curve in the presence of the antagonist.[17]

Part 3: Assessing Physiologically Relevant Outcomes

Beyond direct receptor interaction, it is vital to understand the compound's effect on downstream cellular functions.

A. Neurotransmitter Release

Principle: In neurons, activation of presynaptic nAChRs can trigger the release of neurotransmitters such as dopamine. The human neuroblastoma cell line SH-SY5Y can be differentiated into a dopaminergic-like phenotype, making it a suitable model to study this process.[22] Measuring dopamine release provides a physiologically relevant readout of the compound's functional activity.[23][24]

Protocol: Dopamine Release Assay from Differentiated SH-SY5Y Cells

Materials:

  • SH-SY5Y cells.

  • Differentiation Medium: Typically contains retinoic acid (RA) and brain-derived neurotrophic factor (BDNF).[22]

  • Release Buffer: Krebs-Ringer-HEPES buffer.

  • Dopamine ELISA Kit or HPLC system.

Procedure:

  • Differentiation: Culture SH-SY5Y cells in differentiation medium for 7-10 days.[22]

  • Treatment: Wash the differentiated cells with release buffer and then incubate with varying concentrations of this compound for a defined period (e.g., 15 minutes).

  • Sample Collection: Collect the supernatant (release buffer).

  • Quantification: Measure the concentration of dopamine in the supernatant using a commercially available ELISA kit or by HPLC with electrochemical detection.[24][25]

B. Cell Viability and Cytotoxicity

Principle: It is essential to evaluate whether the observed effects of a compound are due to its specific pharmacological activity or simply due to cytotoxicity. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[26] Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[27]

Protocol: MTT Cell Viability Assay

Materials:

  • Cell Line: The same cell line used for functional assays.

  • MTT Reagent: 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide in PBS.[26]

  • Solubilization Solution: e.g., DMSO or a solution of SDS in HCl.[26][28]

Procedure:

  • Cell Plating and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with a range of concentrations of this compound for a relevant time period (e.g., 24-48 hours).[27][28]

  • MTT Addition: Add 10 µL of the MTT reagent to each well and incubate for 4 hours at 37°C.[26]

  • Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[26][27]

  • Absorbance Measurement: Shake the plate for 15 minutes and then read the absorbance at 570 nm using a microplate reader.[26]

Data Analysis:

  • Calculate cell viability as a percentage of the untreated control.

  • Plot cell viability against the log of the compound concentration to determine the CC50 (concentration that reduces cell viability by 50%).

Decision-Making Workflow

G Start Start Characterization BindingAssay Perform Binding Assay Start->BindingAssay Binds Binds to nAChR? BindingAssay->Binds FunctionalAssay Perform Functional Assay (Ca2+ Flux / Patch-Clamp) IsAgonist Is it an agonist? FunctionalAssay->IsAgonist ViabilityAssay Perform Viability Assay IsToxic Is it cytotoxic at active concentrations? ViabilityAssay->IsToxic Binds->FunctionalAssay Yes NoBinding No significant binding. Consider off-target effects. Binds->NoBinding No IsAgonist->ViabilityAssay Yes IsAntagonist Is it an antagonist? IsAgonist->IsAntagonist No IsAntagonist->ViabilityAssay Yes Inactive Binds but functionally inactive IsAntagonist->Inactive No PotentAgonist Potent, non-toxic agonist IsToxic->PotentAgonist No, and is Agonist PotentAntagonist Potent, non-toxic antagonist IsToxic->PotentAntagonist No, and is Antagonist Toxic Compound is toxic IsToxic->Toxic Yes

Caption: Decision tree for characterizing compound activity.

Conclusion

The protocols detailed in these application notes provide a structured and comprehensive framework for evaluating the activity of this compound. By systematically assessing its binding affinity, functional impact on receptor activity, and downstream cellular consequences, researchers can build a detailed pharmacological profile. This information is critical for understanding the compound's mechanism of action and for guiding future drug development efforts targeting nicotinic acetylcholine receptors.

References

Application Notes and Protocols: Radioligand Binding Assay for 2-methyl-3-(pyrrolidin-2-yl)pyridine (ABT-089)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for conducting radioligand binding assays to characterize the interaction of 2-methyl-3-(pyrrolidin-2-yl)pyridine, also known as ABT-089 or Pozanicline, with its primary target, the α4β2 nicotinic acetylcholine receptor (nAChR).[1][2][3] As a selective modulator of neuronal nicotinic receptors with therapeutic potential for cognitive disorders, precise and reproducible quantification of its binding affinity is crucial for drug development and neuroscience research.[1][4] This guide details the principles of saturation and competitive binding assays, provides step-by-step protocols for membrane preparation and assay execution, and outlines the necessary data analysis to determine key binding parameters such as the inhibition constant (Kᵢ), dissociation constant (Kₔ), and receptor density (Bₘₐₓ).

Introduction: The Scientific Rationale

This compound (ABT-089) is a potent and selective ligand for the α4β2 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[3][5] These receptors are ligand-gated ion channels that play a critical role in synaptic transmission and have been implicated in various neurological and psychiatric conditions.[6][7] Understanding the binding characteristics of novel compounds like ABT-089 to these receptors is a foundational step in drug discovery, providing insights into potency, selectivity, and mechanism of action.[5]

Radioligand binding assays are a robust and sensitive method for quantifying the interaction between a ligand and its receptor.[8] The fundamental principle involves the use of a radiolabeled ligand (a "hot" ligand) that binds to the receptor of interest. The binding of an unlabeled test compound, such as ABT-089, can then be measured by its ability to compete with and displace the radioligand. This allows for the determination of the test compound's binding affinity.

This protocol will focus on two key types of radioligand binding assays:

  • Saturation Binding Assay: This assay is used to determine the equilibrium dissociation constant (Kₔ) of a radioligand and the maximum number of binding sites (Bₘₐₓ) in a given tissue or cell preparation.[9][10]

  • Competition Binding Assay: This assay is used to determine the affinity (Kᵢ) of an unlabeled test compound (in this case, this compound) by measuring its ability to displace a specific radioligand.[6][11]

For the α4β2 nAChR, a commonly used and appropriate radioligand is [³H]cytisine, as ABT-089 has been shown to bind to the high-affinity cytisine binding site on this receptor subtype.[1][3][5]

Nicotinic Acetylcholine Receptor Signaling

Upon agonist binding, nAChRs undergo a conformational change that opens an intrinsic ion channel, allowing the influx of cations like Na⁺ and Ca²⁺. This leads to depolarization of the neuronal membrane and subsequent activation of downstream signaling pathways, ultimately influencing neurotransmitter release and neuronal excitability.

nAChR Signaling Pathway Simplified nAChR Signaling Cascade cluster_membrane Cell Membrane nAChR α4β2 nAChR Channel_Opening Conformational Change & Channel Opening nAChR->Channel_Opening Activation Agonist Agonist (e.g., Acetylcholine, ABT-089) Agonist->nAChR Ion_Influx Cation Influx (Na+, Ca2+) Channel_Opening->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream_Effects Downstream Cellular Effects (e.g., Neurotransmitter Release) Depolarization->Downstream_Effects

Caption: Simplified signaling pathway of nicotinic acetylcholine receptors.

Materials and Reagents

Reagent/MaterialSupplier/SpecificationsPurpose
Test Compound
This compoundHigh purity (>98%)The unlabeled ligand to be tested.
Radioligand
[³H]CytisineSpecific activity > 20 Ci/mmolRadiolabeled ligand for α4β2 nAChRs.[12][13]
Receptor Source
Rat brain tissue (cortex or hippocampus) or cells expressing α4β2 nAChRs (e.g., HEK293, CHO)Source of the target receptor.[6][13]
Buffers and Solutions
Homogenization Buffer50 mM Tris-HCl, pH 7.4, with protease inhibitorsFor tissue homogenization.
Assay Buffer50 mM Tris-HCl, pH 7.4For binding reactions.[14]
Wash BufferIce-cold 50 mM Tris-HCl, pH 7.4To remove unbound radioligand.[6]
Competitor for Non-specific Binding
(-)-Nicotine or unlabeled cytisineHigh purity (>98%)To define non-specific binding.[15]
Equipment and Consumables
Glass-fiber filters (e.g., GF/B or GF/C)Pre-treated with 0.3-0.5% polyethylenimine (PEI)To separate bound from free radioligand.[14]
96-well platesFor assay setup.
Vacuum filtration manifoldTo rapidly separate bound and free radioligand.
Liquid scintillation counterTo quantify radioactivity.
Scintillation cocktailFor detection of radioactivity.
Homogenizer (Dounce or Polytron)For tissue preparation.[6]
High-speed centrifugeFor membrane preparation.
Protein assay kit (e.g., BCA or Bradford)To determine protein concentration.[6]

Experimental Protocols

Membrane Preparation from Rat Brain

This protocol describes the preparation of crude membrane fractions from rat brain tissue, a rich source of α4β2 nAChRs.

  • Dissection: Euthanize a rat according to approved institutional guidelines. Rapidly dissect the brain region of interest (e.g., cortex or hippocampus) on ice.

  • Homogenization: Place the tissue in 10-20 volumes of ice-cold homogenization buffer. Homogenize using a Dounce or Polytron homogenizer.[6]

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[6]

  • High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[6]

  • Washing: Discard the supernatant and resuspend the pellet in fresh, ice-cold homogenization buffer. Repeat the high-speed centrifugation step. This wash step is crucial for removing endogenous ligands.[16]

  • Final Resuspension and Storage: Resuspend the final membrane pellet in assay buffer. Determine the protein concentration using a standard protein assay.[6] Aliquot the membrane preparation and store at -80°C until use.

Protocol 1: Saturation Binding Assay with [³H]Cytisine

This assay determines the Kₔ and Bₘₐₓ of [³H]cytisine for the α4β2 nAChR.

Saturation Binding Workflow Saturation Binding Assay Workflow Start Start Prepare_Radioligand Prepare serial dilutions of [³H]Cytisine Start->Prepare_Radioligand Setup_TB Set up Total Binding tubes: Membranes + [³H]Cytisine Prepare_Radioligand->Setup_TB Setup_NSB Set up Non-specific Binding tubes: Membranes + [³H]Cytisine + Excess Unlabeled Ligand Prepare_Radioligand->Setup_NSB Incubate Incubate to reach equilibrium Setup_TB->Incubate Setup_NSB->Incubate Filter Rapid vacuum filtration Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Count Quantify radioactivity Wash->Count Analyze Data Analysis: Calculate Specific Binding, Determine Kd and Bmax Count->Analyze End End Analyze->End

Caption: Workflow for a saturation radioligand binding assay.

Step-by-Step Procedure:

  • Assay Setup: In a 96-well plate, set up duplicate tubes for total binding and non-specific binding for each concentration of [³H]cytisine. A typical concentration range would be 0.1 to 20 nM.[14]

  • Total Binding: To these wells, add assay buffer, the appropriate concentration of [³H]cytisine, and the membrane preparation (typically 50-150 µg of protein). The final assay volume is usually 250-500 µL.

  • Non-specific Binding: To these wells, add assay buffer, the same concentrations of [³H]cytisine, a high concentration of an unlabeled competitor (e.g., 10 µM (-)-nicotine), and the membrane preparation.[15] The purpose of the excess unlabeled ligand is to saturate the specific binding sites, ensuring that any remaining radioligand binding is non-specific.[12]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[14]

  • Termination and Filtration: Terminate the assay by rapid vacuum filtration through PEI-pre-soaked glass fiber filters. Immediately wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[6][14]

  • Quantification: Place the filters in scintillation vials, add a suitable scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[6]

Protocol 2: Competition Binding Assay for this compound

This assay determines the Kᵢ of this compound.

Step-by-Step Procedure:

  • Assay Setup: In a 96-well plate, set up the following in duplicate:

    • Total Binding: Assay buffer, a fixed concentration of [³H]cytisine (typically at or near its Kₔ value), and the membrane preparation.

    • Non-specific Binding: Assay buffer, the fixed concentration of [³H]cytisine, excess unlabeled competitor (e.g., 10 µM (-)-nicotine), and the membrane preparation.

    • Competition: Assay buffer, the fixed concentration of [³H]cytisine, varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M), and the membrane preparation.

  • Incubation, Termination, Filtration, and Quantification: Follow steps 4-6 from the Saturation Binding Assay protocol.

Data Analysis

Saturation Binding Data
  • Calculate Specific Binding: For each concentration of [³H]cytisine, subtract the average counts per minute (CPM) of non-specific binding from the average CPM of total binding.[12]

    • Specific Binding = Total Binding - Non-specific Binding

  • Generate Saturation Curve: Plot the specific binding (in fmol/mg protein) against the concentration of [³H]cytisine (in nM).

  • Determine Kₔ and Bₘₐₓ: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a one-site binding (hyperbola) model.[17] This will yield the Kₔ (the concentration of radioligand at which 50% of the receptors are occupied at equilibrium) and Bₘₐₓ (the total number of binding sites).[9]

ParameterDescriptionTypical Value for [³H]Cytisine at α4β2 nAChR
Kₔ Equilibrium dissociation constant; a measure of radioligand affinity.0.1 - 1.0 nM
Bₘₐₓ Maximum number of binding sites; receptor density.Varies with tissue/cell preparation.
Competition Binding Data
  • Calculate Percent Specific Binding: For each concentration of this compound, calculate the percentage of specific binding relative to the control (total binding wells).

  • Generate Competition Curve: Plot the percent specific binding against the logarithm of the competitor concentration.

  • Determine IC₅₀: Use non-linear regression analysis to fit the data to a sigmoidal dose-response (variable slope) model to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).[16]

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:[16]

    • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kₔ is the dissociation constant of the radioligand for the receptor, determined from the saturation binding assay.

ParameterDescriptionExpected Value for ABT-089 at α4β2 nAChR
IC₅₀ The concentration of a drug that is required for 50% inhibition in vitro.Dependent on assay conditions.
Kᵢ Inhibition constant; a measure of the affinity of the unlabeled drug.~16-17 nM[3]

Trustworthiness and Self-Validation

To ensure the integrity and reproducibility of your results, incorporate the following quality control measures:

  • Receptor Specificity: Confirm that the binding is specific to the receptor of interest by using a competitor known to have high affinity for the target.

  • Equilibrium Conditions: Ensure that the incubation time is sufficient for the binding to reach equilibrium, especially at lower radioligand concentrations.[17]

  • Linearity of Protein Concentration: Verify that the specific binding is linear within the range of protein concentrations used in the assay.

  • Low Radioligand Depletion: Ensure that less than 10% of the total added radioligand is bound at all concentrations tested to avoid ligand depletion artifacts.[10][17]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the characterization of this compound binding to α4β2 nicotinic acetylcholine receptors. By following these guidelines, researchers can obtain reliable and reproducible data on the binding affinity of this and other novel compounds, which is essential for advancing our understanding of nAChR pharmacology and for the development of new therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-methyl-3-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-methyl-3-(pyrrolidin-2-yl)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working on or planning to synthesize this important heterocyclic scaffold. As a key structural motif in various pharmacologically active agents, its efficient and stereocontrolled synthesis is of paramount importance.

This document moves beyond simple procedural outlines to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience. We will explore the common pitfalls, explain the rationale behind protocol optimizations, and provide detailed experimental workflows to enhance your success rate.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q1: My Grignard coupling reaction between a 2-chloropyrrolidine precursor and 2-methyl-3-pyridylmagnesium bromide is showing extremely low yield (<10%). What are the likely causes and how can I fix it?

This is a very common and multifaceted problem when working with pyridine-based Grignard reagents. The issues can stem from the reagent formation, the coupling reaction itself, or side reactions.

Possible Causes & Solutions:

  • Poor Grignard Reagent Formation: The pyridine nitrogen can interfere with Grignard formation and subsequent reactions. Furthermore, Grignard reagents are notoriously sensitive to moisture and air.

    • Troubleshooting:

      • Strictly Anhydrous Conditions: All glassware must be rigorously flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under an inert atmosphere (Argon or Nitrogen).[1] Solvents like THF or Diethyl Ether must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

      • Magnesium Activation: Commercial magnesium turnings have an oxide layer that inhibits the reaction. Activate the magnesium immediately before use. A crystal of iodine is a common and effective initiator; add it to the flask with the magnesium turnings and gently warm until the purple vapor is visible and subsequently dissipates.[2]

      • Monitor Formation: Successful initiation is often marked by gentle bubbling on the magnesium surface and a slight exothermic reaction. Once initiated, the addition of the halide should be controlled to maintain a gentle reflux.[2] A dark brown or black solution may indicate decomposition or Wurtz coupling side reactions.[1]

  • Side Reactions of the Grignard Reagent: Pyridine-based Grignard reagents can be unstable or participate in undesired reactions.

    • Troubleshooting:

      • Halogen-Magnesium Exchange: An equilibrium can be established between the pyridyl Grignard and the starting bromopyridine, leading to complex mixtures.[3] Using the Grignard reagent immediately after its formation is crucial.

      • Alternative Organometallics: Consider transmetalation to a less reactive organozinc (Negishi coupling) or organocopper reagent. Organozinc reagents, in particular, show immense functional group tolerance and are less prone to side reactions.[4]

  • Low Reactivity of the Coupling Partner: The electrophile must be sufficiently reactive.

    • Troubleshooting:

      • Leaving Group: If using a 3-halopyridine, the reactivity order is I > Br > Cl. While 3-bromo-2-methylpyridine is common, switching to the iodo-analogue can significantly increase reaction rates.

      • Catalysis: For challenging couplings, adding a catalyst can be effective. Cobalt(II) chloride has been shown to improve yields in the reaction of Grignard reagents with bromopyridines.[3]

Troubleshooting Workflow for Low Grignard Yield

G start Low Yield (<10%) in Grignard Coupling check_reagent Was Grignard Reagent Titrated? start->check_reagent no_titration No check_reagent->no_titration   yes_titration Yes check_reagent->yes_titration   titrate Action: Titrate reagent (e.g., with I2) to confirm concentration. no_titration->titrate check_conditions Were conditions strictly anhydrous? yes_titration->check_conditions titrate->check_conditions no_anhydrous No check_conditions->no_anhydrous   yes_anhydrous Yes check_conditions->yes_anhydrous   dry Action: Flame-dry all glassware. Use freshly distilled anhydrous solvent. no_anhydrous->dry check_mg Was Mg activated? yes_anhydrous->check_mg dry->check_mg no_mg No check_mg->no_mg   yes_mg Yes check_mg->yes_mg   activate Action: Activate Mg with I2 or 1,2-dibromoethane. no_mg->activate check_side_products Analysis of crude mixture shows significant starting material & homocoupling? yes_mg->check_side_products activate->check_side_products yes_side_products Yes check_side_products->yes_side_products   solutions Potential Solutions yes_side_products->solutions no_side_products No (Indicates other issues) sol1 Switch to 3-iodo-2-methylpyridine for higher reactivity. solutions->sol1 sol2 Consider alternative: Knochel-type organozinc or Negishi coupling. solutions->sol2 sol3 Add catalyst, e.g., CoCl2, to facilitate coupling. solutions->sol3

Caption: Troubleshooting flowchart for low-yield Grignard coupling.

Q2: I observe significant racemization of my final product, even though I started with enantiopure N-Boc-L-proline. Where is this happening?

Racemization is a critical issue when the stereocenter's integrity is required for biological activity. The alpha-proton on the pyrrolidine ring (C2) is susceptible to epimerization under certain conditions.

Possible Causes & Solutions:

  • Harsh Basic Conditions: Strong bases can deprotonate the C2 position, leading to a planar enolate-like intermediate which can be re-protonated from either face, causing racemization.

    • Causality: The Grignard reagent itself is a strong base. If the coupling reaction is sluggish or requires prolonged heating, the Grignard reagent may act as a base on the starting material or the product (if the Boc group is prematurely cleaved).[1]

    • Solution: Use the minimum necessary excess of Grignard reagent (ideally 1.1-1.5 equivalents). Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Avoid prolonged heating.

  • Acidic Deprotection Step: The final step is typically the removal of the N-Boc protecting group using a strong acid like trifluoroacetic acid (TFA) or HCl.

    • Causality: While less common than base-mediated epimerization for this system, prolonged exposure to strong acid at elevated temperatures can potentially facilitate racemization through a reversible ring-opening/closing mechanism or other pathways.

    • Solution: Perform the deprotection at 0°C to room temperature and monitor the reaction closely by TLC or LC-MS. Once the reaction is complete, work up the reaction immediately to neutralize the acid.

Summary of Conditions Affecting Stereointegrity

ConditionRisk of RacemizationRecommended Mitigation
Excess Grignard Reagent HighUse 1.1-1.5 eq.; add slowly at low temp.
Prolonged Heating HighRun reaction at lowest effective temp. (e.g., 0°C to RT).
Strong Basic Workup ModerateUse buffered or mild basic solutions (e.g., sat. aq. NH₄Cl quench followed by NaHCO₃).
Prolonged Acid Deprotection Moderate to LowDeprotect at 0°C to RT; monitor closely and neutralize promptly.
Q3: The purification of my final product, this compound, by silica gel chromatography is problematic. The compound either streaks badly or I get very low recovery.

This is a classic issue with basic amine compounds on standard silica gel.

Possible Causes & Solutions:

  • Strong Adsorption to Acidic Silica: Standard silica gel has acidic silanol (Si-OH) groups on its surface. Your basic product is protonated and binds very strongly, leading to poor elution, tailing, and low recovery.

    • Solution 1 (Mobile Phase Modification): Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system.

      • Add 0.5-2% triethylamine (Et₃N) to your hexane/ethyl acetate or DCM/methanol solvent system.

      • Alternatively, use a solvent system containing ammonium hydroxide, such as DCM/MeOH/NH₄OH (e.g., 90:9:1).[5]

    • Solution 2 (Alternative Stationary Phase):

      • Alumina (Basic or Neutral): Basic alumina is an excellent alternative for purifying basic compounds.

      • Treated Silica: Use commercially available amine-treated or deactivated silica gel.

    • Solution 3 (Alternative Purification Method):

      • Acid-Base Extraction: Dissolve the crude product in a non-polar solvent (e.g., ether or DCM). Extract with dilute acid (e.g., 1M HCl). The basic product will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or K₂CO₃) and re-extract the pure product back into an organic solvent.[6]

      • Distillation: If the product is thermally stable and sufficiently volatile, Kugelrohr or short-path distillation can be a very effective, chromatography-free purification method.

Part 2: Frequently Asked Questions (FAQs)

Q4: What is the most reliable general strategy for the enantioselective synthesis of (S)-2-methyl-3-(pyrrolidin-2-yl)pyridine?

The most robust and widely applicable strategy is a convergent synthesis that couples a chiral pyrrolidine-based building block with a pyridine fragment. This preserves the stereochemistry from the starting material.

General Synthetic Workflow:

The synthesis generally involves three key stages:

  • Preparation of the Chiral Precursor: Starting from commercially available and enantiopure N-Boc-L-proline.[7][8]

  • Carbon-Carbon Bond Formation: Coupling the pyrrolidine precursor with a suitable 2-methyl-3-substituted pyridine.

  • Deprotection: Removal of the Boc protecting group to yield the final product.

Synthetic Pathway Diagram

G cluster_0 Stage 1: Chiral Precursor Prep cluster_1 Stage 2: C-C Bond Formation cluster_2 Stage 3: Reduction & Deprotection proline N-Boc-L-proline weinreb N-Boc-L-proline Weinreb Amide proline->weinreb 1. Activate COOH 2. Add MeO(Me)NH·HCl ketone N-Boc-(S)-2-(2-methylnicotinoyl)pyrrolidine weinreb->ketone grignard 3-Bromo-2-methylpyridine + Mg grignard->ketone Grignard Reaction reduction Reduction of Ketone (e.g., Wolff-Kishner or similar) ketone->reduction boc_product N-Boc-2-methyl-3-(pyrrolidin-2-yl)pyridine reduction->boc_product deprotection Boc Deprotection (TFA or HCl) boc_product->deprotection final_product Final Product: (S)-2-methyl-3-(pyrrolidin-2-yl)pyridine deprotection->final_product

Caption: Convergent synthesis strategy for (S)-2-methyl-3-(pyrrolidin-2-yl)pyridine.

This approach, particularly the Weinreb amide variation, is highly reliable because the intermediate tetrahedral adduct formed during the Grignard addition to the amide is stable and does not collapse to a ketone until acidic workup, preventing the common double-addition side reaction seen with esters.[9]

Q5: Why is functionalization at the C3 position of pyridine so challenging compared to C2 or C4?

The reactivity of the pyridine ring is dictated by the electron-withdrawing nature of the nitrogen atom.

  • Electronic Effects: The nitrogen atom makes the entire ring electron-deficient, deactivating it towards standard electrophilic aromatic substitution (SEAr). This effect is most pronounced at the C2 and C4 positions (the ortho and para positions relative to the nitrogen), making them the most electron-poor. Consequently, these positions are susceptible to nucleophilic attack (SNA_r) or radical addition (Minisci reaction).[10][11]

  • C3 Position: The C3 position (meta to the nitrogen) is the least electron-deficient and therefore the most "electron-rich" site on the pyridine ring. However, it is still significantly deactivated compared to benzene. Direct functionalization at C3 is difficult because it is not sufficiently nucleophilic for electrophilic attack, nor is it sufficiently electrophilic for easy nucleophilic attack.[4]

  • Modern Strategies: Overcoming this challenge often requires clever strategies such as:

    • Directed Ortho Metalation: Using a directing group at C2 or C4 to metalate the C3 position.

    • Dearomatization: Temporarily reducing the pyridine to a dihydropyridine intermediate, which behaves more like an enamine and can be functionalized at C3 with an electrophile, followed by re-aromatization.[12][13][14]

    • Cross-Coupling: The most common approach, using a pre-functionalized C3-halopyridine as an electrophile in a metal-catalyzed cross-coupling reaction, as described in Q4.

Part 3: Experimental Protocols

Protocol 1: Synthesis of (S)-tert-butyl 2-(2-methylnicotinoyl)pyrrolidine-1-carboxylate

This protocol details the key C-C bond formation step via a Grignard reaction with a Weinreb amide, a robust method to prevent over-addition.

Materials & Equipment:

  • 3-Bromo-2-methylpyridine

  • Magnesium turnings, activated with iodine

  • (S)-tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate (N-Boc-L-proline Weinreb amide)

  • Anhydrous Tetrahydrofuran (THF)

  • Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, inert gas line (Ar/N₂)

  • Ice bath

Procedure:

  • Grignard Reagent Preparation:

    • Set up a flame-dried three-neck flask equipped with a condenser, magnetic stir bar, and dropping funnel under an inert atmosphere.

    • Place magnesium turnings (1.2 eq.) and a single crystal of iodine in the flask. Gently warm with a heat gun until iodine vapor is seen, then allow to cool.

    • Add a small portion of anhydrous THF via syringe.

    • Dissolve 3-bromo-2-methylpyridine (1.0 eq.) in anhydrous THF and add it to the dropping funnel.

    • Add a small amount (~5%) of the bromide solution to the magnesium suspension to initiate the reaction. Look for bubbling and a gentle exotherm.

    • Once initiated, add the remainder of the bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the resulting dark grey/brown solution for 1 hour at room temperature.

  • Coupling Reaction:

    • In a separate flame-dried flask under an inert atmosphere, dissolve the N-Boc-L-proline Weinreb amide (1.1 eq.) in anhydrous THF.

    • Cool this solution to 0°C using an ice bath.

    • Slowly add the freshly prepared Grignard reagent to the Weinreb amide solution via cannula or syringe over 30 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the Weinreb amide.

  • Workup and Purification:

    • Cool the reaction mixture back to 0°C and quench it by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting crude ketone can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the title compound as a pale yellow oil or solid.

References

Optimizing reaction conditions for 2-methyl-3-(pyrrolidin-2-yl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-methyl-3-(pyrrolidin-2-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthesis. Our goal is to equip you with the necessary knowledge to optimize your reaction conditions, overcome common challenges, and ensure the successful synthesis of your target compound.

I. Overview of Synthetic Strategy: The Pictet-Spengler Reaction

The synthesis of this compound can be approached through various synthetic routes. A prominent and effective method is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline or related heterocyclic system.[1][2]

In the context of our target molecule, a plausible Pictet-Spengler approach would involve the reaction of a suitable pyridine-based precursor with a protected form of 4-aminobutanal, followed by cyclization and deprotection. The electrophilicity of the iminium ion formed in situ is the driving force for the cyclization, which is why an acid catalyst is typically required.[1]

II. Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of N-heterocycles can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.

    • Temperature: The Pictet-Spengler reaction can be sensitive to temperature. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to the formation of side products and decomposition. It is advisable to perform small-scale trial reactions to determine the optimal temperature.[3]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to the degradation of the product or the formation of impurities.

  • Purity of Reagents and Solvents: Impurities in your starting materials or solvents can have a significant impact on the reaction outcome.

    • Ensure that your starting pyridine and pyrrolidine precursors are of high purity.

    • Use dry solvents, especially if your reaction is sensitive to moisture. The presence of water can interfere with the formation of the key iminium intermediate.

  • Inefficient Mixing: For heterogeneous reactions, ensure that the stirring is vigorous enough to ensure proper mixing of the reactants.

  • Atmospheric Moisture and Oxygen: If any of the reagents are sensitive to air or moisture, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Workflow for Low Yield

Caption: A systematic workflow for troubleshooting low reaction yields.

Question: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side reactions?

Answer:

The formation of impurities is a common challenge in heterocyclic synthesis. Understanding the potential side reactions is key to mitigating them.

  • Over-alkylation or N-alkylation: The nitrogen atoms in both the pyridine and pyrrolidine rings are nucleophilic and can react with alkylating agents if present, or potentially with the aldehyde starting material under certain conditions.[4]

  • Oxidation: Pyridine and its derivatives can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures.[4]

  • Incomplete Cyclization: The intermediate imine may be stable under the reaction conditions and may not fully cyclize to the desired product. This can be addressed by adjusting the acid catalyst concentration or the reaction temperature.

  • Rearrangement Products: Depending on the specific reaction conditions and the structure of the starting materials, rearrangements can sometimes occur. The Ladenburg rearrangement is a known reaction for N-alkyl pyridinium species, which could potentially lead to isomeric impurities.[5]

To identify the specific impurities, it is recommended to isolate them by preparative chromatography and characterize them using spectroscopic techniques such as NMR and Mass Spectrometry.

Question: I am struggling with the purification of the final product. What are the best practices for purifying this compound?

Answer:

The purification of nitrogen-containing heterocyclic compounds can be challenging due to their basicity and polarity.

  • Column Chromatography: This is the most common method for purification.

    • Solvent System Selection: Use TLC to determine an appropriate solvent system that provides good separation between your product and impurities. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

    • Tailing Reduction: The basic nature of the product can cause tailing on silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent.

  • Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.[6]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

Purification Strategy Flowchart

Caption: Decision flowchart for selecting an appropriate purification strategy.

III. Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the synthesis of this compound?

A1: A plausible retrosynthetic analysis suggests that the key starting materials would be a derivative of 2-methyl-3-aminomethylpyridine (or a related electrophile) and a protected form of a 4-carbon unit that can form the pyrrolidine ring, such as a protected 4-aminobutanal or a related synthon.

Q2: What analytical techniques are essential for monitoring the reaction and characterizing the final product?

A2:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for tracking the consumption of starting materials and the formation of the product.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for elucidating the structure of the final product and identifying impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

    • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

  • Pyridine and its derivatives: These are often flammable, volatile, and can be harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Strong Acids and Bases: Handle with care, as they are corrosive.

  • Solvents: Many organic solvents are flammable and can be harmful. Handle them in a fume hood and away from ignition sources.

Q4: Can this synthesis be scaled up for larger production?

A4: Yes, but careful optimization and process safety considerations are necessary.

  • Heat Transfer: Exothermic reactions can become difficult to control on a larger scale. Ensure that the reactor has adequate cooling capacity.

  • Mixing: Efficient mixing is crucial for maintaining homogeneity and consistent reaction rates.

  • Reagent Addition: For highly reactive reagents, controlled addition using a syringe pump or an addition funnel is recommended to manage the reaction rate and temperature.

  • Workup and Purification: The workup and purification procedures may need to be adapted for larger quantities. For example, liquid-liquid extractions may be replaced by continuous extraction methods.

IV. Experimental Protocol: A Representative Synthesis

Reaction Scheme:

A potential synthetic route could involve the reaction of N-Boc-pyrrolidin-2-ylzinc reagent with 3-bromo-2-methylpyridine via a Negishi coupling.

Step-by-Step Methodology:

  • Preparation of the N-Boc-pyrrolidin-2-ylzinc reagent: This would typically involve the deprotonation of N-Boc-pyrrolidine with a strong base like s-BuLi in the presence of a chiral ligand such as (-)-sparteine, followed by transmetalation with a zinc salt (e.g., ZnCl₂).

  • Negishi Coupling:

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 3-bromo-2-methylpyridine in a dry, aprotic solvent such as tetrahydrofuran (THF).

    • Add a palladium catalyst, for example, Pd(PPh₃)₄ or PdCl₂(dppf).

    • To this mixture, add the freshly prepared N-Boc-pyrrolidin-2-ylzinc reagent dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Deprotection:

    • Dissolve the purified N-Boc-2-methyl-3-(pyrrolidin-2-yl)pyridine in a suitable solvent such as dichloromethane or methanol.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

    • Stir the reaction at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

    • Remove the solvent and excess acid under reduced pressure.

    • Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

    • Dry the organic layer and concentrate to afford the final product.

V. Characterization Data (Expected)

  • ¹H NMR: Expect signals corresponding to the aromatic protons of the pyridine ring, the methyl group protons, and the aliphatic protons of the pyrrolidine ring. The chemical shifts and coupling patterns will be characteristic of the final structure.

  • ¹³C NMR: Expect signals for all the unique carbon atoms in the molecule, including the aromatic carbons of the pyridine ring, the methyl carbon, and the aliphatic carbons of the pyrrolidine ring.

  • Mass Spectrometry (EI or ESI): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of this compound (162.23 g/mol ).[7]

VI. References

  • PURIFICATION AND PROPERTIES OF PYRROLE, PYRROLIDINE, PYRIDINE AND 2-METHYLPYRIDINE' . datapdf.com. Available at: --INVALID-LINK--

  • Pictet–Spengler reaction - Wikipedia . en.wikipedia.org. Available at: --INVALID-LINK--

  • Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC . National Center for Biotechnology Information. Available at: --INVALID-LINK--

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles - MDPI . mdpi.com. Available at: --INVALID-LINK--

  • Pyridine, 2-methyl-3-(2-pyrrolidinyl)- | C10H14N2 | CID 3053190 - PubChem . National Center for Biotechnology Information. Available at: --INVALID-LINK--

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline . pharmaguideline.com. Available at: --INVALID-LINK--

  • Flow Synthesis of 2-Methylpyridines via α-Methylation - ResearchGate . researchgate.net. Available at: --INVALID-LINK--

  • (PDF) Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction . researchgate.net. Available at: --INVALID-LINK--

  • The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds . onlinelibrary.wiley.com. Available at: --INVALID-LINK--

  • Preparation method of 2-methyl-5-(1-methylpyrrolidine-2-yl) pyridine - Patsnap Eureka . patsnap.com. Available at: --INVALID-LINK--

References

Technical Support Center: High-Purity Purification of 2-Methyl-3-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-methyl-3-(pyrrolidin-2-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals who require this compound in high purity for their work. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.

The purity of this compound, a key intermediate and structural analog of nicotine, is critical for obtaining reliable and reproducible results in research and ensuring the safety and efficacy of potential therapeutic agents.[1][2] This guide provides practical, field-proven insights to help you achieve the desired level of purity for your specific application.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low Yield After Column Chromatography

Question: I am experiencing significant product loss during silica gel column chromatography of this compound. What could be the cause and how can I improve my yield?

Answer:

Low recovery from a silica gel column is a common issue when purifying basic compounds like this compound. The primary reason is the strong interaction between the basic nitrogen atoms in your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This can lead to irreversible adsorption or significant tailing, resulting in poor separation and loss of product.

Causality and Solution Workflow:

References

Technical Support Center: Synthesis of 2-Methyl-3-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-methyl-3-(pyrrolidin-2-yl)pyridine. This resource is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in the synthesis of this critical intermediate. As a key precursor in the manufacturing of pharmaceuticals like Varenicline, achieving a high-yield, scalable synthesis is paramount.[1][2]

This guide provides in-depth troubleshooting, validated protocols, and an exploration of the underlying chemical principles to empower you to overcome common synthetic hurdles.

Overview of a Common Synthetic Pathway: Stille Cross-Coupling

A frequently employed and robust method for constructing the C-C bond between the pyridine and pyrrolidine rings is the palladium-catalyzed Stille cross-coupling reaction. This pathway typically involves the reaction of an N-protected pyrrolidine-based organostannane with a halogenated 2-methylpyridine. The N-Boc (tert-butyloxycarbonyl) protecting group is commonly used for the pyrrolidine nitrogen due to its stability and relatively clean removal.

The general workflow is outlined below:

G cluster_prep Reagent Preparation cluster_reaction Reaction Execution cluster_workup Workup & Deprotection cluster_purification Final Purification A Prepare N-Boc-2-(tributylstannyl)pyrrolidine F Combine Reagents & Catalyst A->F B Source/Purify 3-Bromo-2-methylpyridine B->F C Select Pd Catalyst & Ligand (e.g., Pd(PPh₃)₄) C->F D Assemble Reaction Under Inert Atmosphere (Ar/N₂) E Degas Solvent (e.g., Toluene, Dioxane) D->E E->F G Heat to Reaction Temp (e.g., 80-110 °C) F->G H Monitor Progress (TLC/LC-MS) G->H I Aqueous Workup (e.g., KF or NH₄Cl quench) H->I J Extract & Concentrate Crude Product I->J K N-Boc Deprotection (e.g., TFA or HCl in Dioxane) J->K L Column Chromatography or Crystallization/Distillation K->L M Characterize Pure Product (NMR, MS, etc.) L->M

General workflow for Stille coupling synthesis.

Troubleshooting Guides & FAQs

This section addresses specific, common issues encountered during the synthesis in a question-and-answer format.

Q1: The Stille coupling reaction shows low or no conversion. What are the most likely causes?

Answer: Low or no yield in a palladium-catalyzed cross-coupling reaction is a frequent issue that can almost always be traced back to a few critical parameters.[3]

  • Cause 1: Inactive Catalyst: The single most common failure point is the deactivation of the palladium(0) catalyst. The active Pd(0) species is readily oxidized to inactive Pd(II) by atmospheric oxygen.

    • Expert Insight: The catalytic cycle begins with the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) complex.[4] If oxygen is present, it can intercept the Pd(0), forming palladium oxides and halting the cycle before it begins.

    • Troubleshooting Steps:

      • Ensure a Rigorously Inert Atmosphere: Use a Schlenk line or glovebox. Ensure all glassware is oven- or flame-dried immediately before use. Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) for at least 15-20 minutes.

      • Degas Your Solvent: Solvents, even anhydrous grades, contain dissolved oxygen. Degas the solvent by sparging with an inert gas for 30 minutes, or by using several freeze-pump-thaw cycles.

      • Verify Catalyst Quality: Use a fresh bottle of palladium catalyst or one that has been stored properly under an inert atmosphere. Older catalysts, especially those handled frequently in the open lab, may be partially or fully oxidized. Consider using a more stable Pd(II) precatalyst which is reduced to Pd(0) in situ.[5]

  • Cause 2: Impure Reagents:

    • Expert Insight: Moisture can hydrolyze the organostannane reagent and interfere with the catalyst.[3] The purity of the 3-bromo-2-methylpyridine is also crucial; acidic impurities can protonate phosphine ligands, altering their electronic properties and hampering catalytic activity.

    • Troubleshooting Steps:

      • Use Anhydrous Solvents: Use freshly distilled solvents or a commercial solvent system (e.g., AcroSeal™).

      • Check Starting Material Purity: Verify the purity of your 3-bromo-2-methylpyridine and organostannane by NMR or GC-MS. Purify by distillation, recrystallization, or chromatography if necessary.[6]

  • Cause 3: Inappropriate Ligand Choice:

    • Expert Insight: The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient pyridine rings, electron-rich and bulky phosphine ligands can accelerate the rate-limiting oxidative addition step and promote reductive elimination.[7]

    • Troubleshooting Steps:

      • If using a standard ligand like triphenylphosphine (PPh₃) fails, consider switching to a more electron-rich and sterically hindered ligand. Buchwald's biaryl phosphine ligands (e.g., SPhos, RuPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃) are excellent alternatives to investigate.[8]

ParameterStandard ConditionAlternative to Boost YieldRationale
Catalyst Pd(PPh₃)₄ (0.5-2 mol%)Pd₂(dba)₃ (1-3 mol%) with a ligandPd₂(dba)₃ is a stable Pd(0) source, allowing for flexible ligand screening.[9]
Ligand PPh₃SPhos, RuPhos, P(t-Bu)₃Bulky, electron-rich ligands accelerate key steps in the catalytic cycle.[7][8]
Solvent TolueneDioxane, DMFMore polar aprotic solvents can sometimes increase reaction rates.
Temperature 80-90 °C100-110 °CHigher temperatures can overcome activation energy barriers, but risk decomposition.
Q2: I'm observing significant homocoupling of my organostannane reagent. How can this be prevented?

Answer: Homocoupling (R-Sn + Sn-R → R-R) is a known side reaction in Stille couplings.[4] It is often promoted by the presence of oxygen or when the transmetalation step is slow compared to other pathways.

  • Expert Insight: The mechanism can involve the reaction of two organostannane molecules with a Pd(II) center or a radical process initiated by the Pd(0) catalyst.[4] Minimizing the concentration of the organostannane at any given time can suppress this bimolecular side reaction.

  • Troubleshooting Steps:

    • Slow Addition: Instead of adding all the N-Boc-2-(tributylstannyl)pyrrolidine at the beginning of the reaction, add it slowly over several hours using a syringe pump. This keeps the instantaneous concentration low, favoring the desired cross-coupling pathway.

    • Copper(I) Additives: The addition of a co-catalytic amount of CuI or CuCN has been shown to facilitate the transmetalation step in some Stille reactions, which can outcompete the homocoupling pathway.[10]

    • Re-check for Oxygen: Ensure the reaction is rigorously free of oxygen, as oxidative processes can promote homocoupling.

Q3: The final N-Boc deprotection step with Trifluoroacetic Acid (TFA) is giving a dark, impure product and low yield. What are the alternatives?

Answer: While TFA is a common reagent for Boc deprotection, it is a very strong acid that can cause side reactions, especially with sensitive substrates. The resulting trifluoroacetate salt can also be difficult to handle and purify.[11]

  • Expert Insight: The pyrrolidine and pyridine nitrogens in the product are basic. In the presence of strong acid, the molecule becomes fully protonated. The workup, involving neutralization with a strong base, can be exothermic and lead to degradation. Furthermore, residual TFA can be difficult to remove.

  • Troubleshooting Steps:

    • Switch to HCl: A solution of 4M HCl in 1,4-dioxane is an excellent and often cleaner alternative to TFA.[12][13] The reaction typically proceeds smoothly at room temperature, and the resulting hydrochloride salt often precipitates from the solution, providing an easy method of isolation and initial purification.

    • Use Gaseous HCl: For a completely anhydrous system, bubbling dry HCl gas through a solution of the protected intermediate in a solvent like diethyl ether or dichloromethane is highly effective.

    • Thermal Deprotection: In some cases, thermal deprotection can be achieved by heating the N-Boc compound in a high-boiling point solvent like DMF or DMSO, although this may require higher temperatures and is substrate-dependent.[11]

G cluster_problem Problem: Low Yield in N-Boc Deprotection cluster_solution Recommended Solution A Starting Point: N-Boc Protected Product B Using Strong Acid (TFA) Leads to Degradation & Impurities A->B  Problematic  Pathway C Switch to Milder Acidic Conditions A->C  Troubleshooting  Step D Use 4M HCl in 1,4-Dioxane or HCl in Isopropanol C->D E Isolate Product as Hydrochloride Salt D->E F Achieve Higher Purity & Yield E->F

Decision workflow for N-Boc deprotection issues.
Q4: Purification of the final free base is challenging due to its polarity and volatility. What is the best strategy?

Answer: The final product, this compound, is a relatively polar diamine that can be challenging to purify via standard silica gel chromatography. It can streak on the column and be difficult to separate from polar byproducts.

  • Expert Insight: The basic nature of the two nitrogen atoms leads to strong interactions with the acidic silica gel surface. Additionally, the compound may have some volatility, leading to loss of material during solvent removal under high vacuum.

  • Troubleshooting Steps:

    • Purify as the Salt: As mentioned in Q3, isolating the product as its hydrochloride salt is an excellent purification strategy. The salt is typically a stable, crystalline solid that is much less volatile and can be easily filtered and washed with a non-polar solvent like diethyl ether or acetone to remove organic impurities.

    • Base-Treated Silica Gel: If chromatography of the free base is necessary, pre-treat the silica gel by slurrying it in the eluent containing 1-2% of a volatile base like triethylamine or ammonium hydroxide. This neutralizes the acidic sites on the silica and significantly improves peak shape, reducing tailing.

    • Kugelrohr Distillation: For small to medium scales, Kugelrohr distillation under vacuum can be a highly effective method for purifying the free base, especially for removing non-volatile impurities.

Validated Experimental Protocols

The following protocols are provided as a robust starting point and should be adapted based on specific laboratory conditions and analytical monitoring.

Protocol 1: Stille Cross-Coupling

This protocol is adapted from established procedures for palladium-catalyzed cross-coupling reactions.[9][14][15]

  • Vessel Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-2-methylpyridine (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.05 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with dry argon three times.

  • Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed 1,4-dioxane (approx. 0.2 M concentration relative to the halide) via syringe. Begin vigorous stirring.

  • Nucleophile Addition: Add N-Boc-2-(tributylstannyl)pyrrolidine (1.1 eq) neat via syringe.

  • Reaction: Heat the reaction mixture to 95 °C in a preheated oil bath. Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and add an aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour (this precipitates the tin byproducts as insoluble tributyltin fluoride).

  • Extraction: Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected product, which can be used directly in the next step or purified by column chromatography if necessary.

Protocol 2: N-Boc Deprotection with HCl/Dioxane

This protocol offers a cleaner, more reliable alternative to TFA-based methods.[12][13]

  • Dissolution: Dissolve the crude N-Boc-2-methyl-3-(pyrrolidin-2-yl)pyridine (1.0 eq) from the previous step in a minimal amount of methanol or ethyl acetate.

  • Acidification: Cool the solution in an ice bath (0 °C). Slowly add a solution of 4M HCl in 1,4-dioxane (3-5 eq) dropwise with stirring.

  • Precipitation: A white precipitate of the hydrochloride salt should form. Allow the suspension to stir at 0 °C for 30 minutes, then at room temperature for an additional 1-2 hours, or until TLC/LC-MS confirms the complete consumption of the starting material.

  • Isolation: Isolate the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold diethyl ether to remove non-polar impurities and residual solvent.

  • Drying: Dry the white solid under high vacuum to yield the purified this compound dihydrochloride salt.

  • (Optional) Free Base Generation: To obtain the free base, dissolve the salt in water, cool in an ice bath, and carefully add a base (e.g., 2M NaOH or saturated Na₂CO₃) until the pH is >10. Extract the aqueous layer multiple times with dichloromethane or ethyl acetate. Combine the organic layers, dry over Na₂SO₄, and concentrate carefully under reduced pressure to yield the pure free base.

By systematically addressing issues related to catalyst activity, reagent purity, and the choice of deprotection and purification strategies, researchers can significantly improve the yield and reliability of their this compound synthesis.

References

Technical Support Center: Improving the Stability of 2-Methyl-3-(pyrrolidin-2-yl)pyridine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-methyl-3-(pyrrolidin-2-yl)pyridine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on identifying and mitigating stability issues with this compound in solution. We will explore the underlying chemical principles of its degradation and provide actionable, field-proven protocols to enhance its stability in your experimental and pre-formulation workflows.

Introduction: The Stability Challenge

This compound is a heterocyclic compound featuring both a pyridine ring and a pyrrolidine ring.[1] This unique structure, while valuable in medicinal chemistry and drug design, presents specific stability challenges.[2] The pyridine moiety, an electron-deficient aromatic system, and the pyrrolidine moiety, containing a secondary amine, are susceptible to distinct degradation pathways.[3][4] Understanding these vulnerabilities is the first step toward developing robust and stable solutions. This guide provides a systematic approach to diagnosing and solving these stability issues.

Section 1: Understanding the Instability - Primary Degradation Pathways

The degradation of this compound in solution is primarily driven by two chemical processes: oxidation and pH-mediated hydrolysis . The presence of atmospheric oxygen, inappropriate pH, light, and elevated temperature can accelerate these reactions.

  • Oxidative Degradation: The secondary amine in the pyrrolidine ring is a prime target for oxidation, which can lead to the formation of N-oxides, imines, or ring-opened byproducts. The methyl group on the pyridine ring can also be susceptible to oxidation. Oxidative degradation is often catalyzed by trace metal ions and exposure to atmospheric oxygen. Studies on similar pyridine derivatives have shown that oxidative conditions can cause significant degradation.[5][6]

  • pH-Dependent Hydrolysis: The stability of pyridine derivatives is often highly dependent on the pH of the solution.[7][8] Extreme acidic or basic conditions can catalyze the hydrolysis of susceptible bonds or promote side reactions, leading to a loss of the active compound.[5][8] For many N-heterocyclic compounds, a neutral or slightly acidic pH provides the most stable environment.[5]

Below is a diagram illustrating the primary degradation pressures on the molecule.

cluster_molecule This compound cluster_stressors Environmental Stressors cluster_degradation Degradation Pathways Molecule C₁₀H₁₄N₂ Oxidation Oxidation (N-Oxides, Imines, Ring Opening) Hydrolysis Hydrolysis / pH Instability (Salt Formation, Ring Cleavage) Photodegradation Photodegradation (Radical Formation) Oxygen Atmospheric O₂ (Peroxides, Metal Ions) Oxygen->Oxidation catalyzes pH Extreme pH (H⁺ / OH⁻) pH->Hydrolysis catalyzes Light UV/Visible Light (Photons) Light->Photodegradation initiates

Caption: Potential degradation pathways for this compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling and storage of this compound solutions in a question-and-answer format.

Q1: My solution of this compound is turning yellow or brown upon standing. What is causing this discoloration?

A1: This is a classic sign of oxidative degradation. The formation of conjugated imine species or other chromophoric degradation products from the pyrrolidine or pyridine ring can impart color to the solution. This process is often accelerated by exposure to air (oxygen), light, and trace metal ion contaminants.

Causality & Mitigation Strategy:

  • Mechanism: Oxygen from the headspace of your vial reacts with the compound, particularly the secondary amine.

  • Solution:

    • Deoxygenate Solvents: Before preparing your solution, sparge your solvent with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

    • Inert Headspace: After preparing the solution, flush the vial's headspace with the inert gas before sealing.

    • Use Antioxidants: Consider adding a suitable antioxidant. See the table in Section 4 for recommendations.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a concentration of approximately 0.01-0.1% w/v.

Q2: My HPLC analysis shows a rapid decrease in the main peak area with the appearance of multiple new peaks. What is the most likely cause?

A2: A rapid loss of purity suggests a significant stability issue, most commonly related to pH, solvent choice, or temperature. Forced degradation studies show that pyridine derivatives can be extremely unstable in alkaline or strongly acidic conditions.[5]

Causality & Mitigation Strategy:

  • Mechanism: The pH of your solution may be in a range where the compound is highly susceptible to hydrolysis or other pH-catalyzed degradation reactions.[8] Alternatively, the storage temperature may be too high.

  • Solution:

    • pH Control: Ensure your solution is buffered. The optimal pH must be determined experimentally (see Protocol 3.2), but start with a buffer in the slightly acidic to neutral range (e.g., pH 4.0-7.0). An acetate or phosphate buffer system is a good starting point.

    • Temperature Control: Store solutions at reduced temperatures (e.g., 2-8°C or -20°C). Always perform a freeze-thaw stability study to ensure the compound does not degrade during freezing and thawing cycles.

    • Solvent Selection: If using organic solvents, ensure they are high purity and free of peroxides (e.g., aged THF or ethers can be problematic). Use fresh, HPLC-grade solvents.

Q3: What is the best general-purpose solvent for dissolving and storing this compound?

A3: The choice depends on the intended use.

  • For Stock Solutions (High Concentration): Anhydrous, peroxide-free aprotic solvents like DMSO, DMF, or acetonitrile are often suitable for long-term storage at -20°C or -80°C. They limit the availability of water for hydrolysis.

  • For Aqueous Working Solutions: A buffered aqueous system is necessary for most biological experiments. The key is to use a buffer system to maintain a stable pH.[8] Water itself is a reactant in hydrolysis, so minimizing storage time in aqueous solutions is always advisable.

Q4: How can I protect my samples from light-induced degradation?

A4: Photodegradation can be a significant issue for heterocyclic compounds.[5]

  • Mechanism: UV or high-energy visible light can provide the activation energy for radical-based degradation pathways.

  • Solution: Always use amber glass vials or wrap clear vials in aluminum foil to protect the solution from light. Conduct experiments under subdued lighting conditions whenever possible.

Section 3: Experimental Protocols

These protocols provide a framework for systematically investigating and improving the stability of your compound.

Protocol 3.1: Forced Degradation Study

This study is essential for identifying potential degradation products and understanding the compound's vulnerabilities, which is a key step in developing stability-indicating analytical methods.[9][10]

Objective: To accelerate the degradation of this compound under various stress conditions to identify degradation pathways.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or a suitable solvent.

  • Set Up Stress Conditions (in amber vials):

    • Acid Hydrolysis: Dilute stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 8, and 24 hours.

    • Base Hydrolysis: Dilute stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 8, and 24 hours.

    • Oxidative Degradation: Dilute stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL. Incubate at room temperature for 2, 8, and 24 hours.

    • Thermal Degradation: Keep the stock solution (or solid compound) in an oven at 80°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution in a clear vial to a photostability chamber (ICH Q1B conditions) or direct sunlight for 24 hours.

  • Sample Analysis:

    • At each time point, withdraw an aliquot. For acid/base samples, neutralize with an equimolar amount of base/acid.

    • Analyze all samples, including an unstressed control, by a suitable stability-indicating HPLC method (see Protocol 3.3).

    • Goal: Aim for 5-20% degradation of the main peak.[10] If degradation is too fast or slow, adjust the stressor concentration or incubation time.

Protocol 3.2: pH-Rate Profile Study

Objective: To determine the pH at which the compound exhibits maximum stability in an aqueous solution.

Methodology:

  • Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10). Use buffers with known composition (e.g., phosphate, citrate, borate).

  • Incubation: Prepare solutions of the compound (~100 µg/mL) in each buffer. Incubate them at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.

  • Time-Point Analysis: Withdraw aliquots at multiple time points (e.g., 0, 4, 8, 24, 48 hours).

  • Quantification: Analyze the samples by HPLC to determine the remaining percentage of the parent compound.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration (ln[C]) versus time. The degradation should follow pseudo-first-order kinetics. The slope of this line is the observed degradation rate constant (k_obs).

  • Profile Generation: Plot log(k_obs) versus pH. The pH at which the rate constant is lowest is the pH of maximum stability.

Protocol 3.3: General Stability-Indicating HPLC Method

Objective: To provide a starting point for an HPLC method capable of separating the parent compound from its potential degradation products.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 260 nm (or a wavelength of maximum absorbance for the compound).

  • Injection Volume: 10 µL.

System Suitability: A stability-indicating method must be able to resolve the parent peak from all degradation peaks and any excipients used. Peak purity analysis using a diode array detector is highly recommended.

Section 4: Data Interpretation & Stabilization Strategy

The results from your forced degradation and pH-rate profile studies will guide your stabilization strategy. The following workflow and data table summarize the approach.

start Stability Issue Observed (e.g., Purity Loss, Color Change) forced_degradation Perform Forced Degradation Study (Protocol 3.1) start->forced_degradation identify_pathway Identify Primary Degradation Pathway(s) forced_degradation->identify_pathway oxidation Oxidative Pathway Dominant identify_pathway->oxidation Oxidation? ph_instability pH-Mediated Pathway Dominant identify_pathway->ph_instability Hydrolysis? photodegradation Photodegradation Observed identify_pathway->photodegradation Light Sensitive? solve_oxidation Implement Antioxidant Strategy: 1. Use Inert Gas (N₂/Ar) 2. Add Antioxidant (e.g., BHT, Ascorbate) 3. Add Chelator (EDTA) oxidation->solve_oxidation solve_ph Implement pH Control Strategy: 1. Perform pH-Rate Profile (Protocol 3.2) 2. Formulate with Optimal Buffer 3. Store at Low Temperature (2-8°C) ph_instability->solve_ph solve_photo Implement Light Protection: 1. Use Amber Vials 2. Work in Low Light Conditions photodegradation->solve_photo end Stable Solution Achieved solve_oxidation->end solve_ph->end solve_photo->end

Caption: Troubleshooting workflow for addressing stability issues.

Table 1: Summary of Recommended Stabilization Strategies
ParameterRecommendationRationale & Causality
pH Control Maintain pH between 4.0 and 7.0 (empirically verify). Use buffers like Acetate or Phosphate (10-50 mM).Pyridine and amine moieties are often most stable in a slightly acidic to neutral environment, minimizing acid- or base-catalyzed hydrolysis.[5][7][8]
Solvent Aqueous: Buffered systems. Organic Stock: Anhydrous Acetonitrile or DMSO.Buffers are critical to prevent pH drift.[8] Aprotic solvents for stock solutions minimize water for hydrolysis.
Temperature Long-term: ≤ -20°C. Short-term: 2-8°C.Reduces the kinetic rate of all degradation reactions.
Atmosphere Deoxygenate solvents and use an inert (N₂ or Ar) headspace.Minimizes the primary reactant (O₂) for oxidative degradation of the pyrrolidine ring.
Light Exposure Store and handle in amber vials or under light-protected conditions.Prevents initiation of photolytic degradation pathways common for heterocyclic aromatic compounds.[5]
Excipients Antioxidants: BHT (Butylated hydroxytoluene) at 0.01-0.1%. Chelating Agents: EDTA at 0.01-0.1%.Antioxidants scavenge free radicals that propagate oxidation. Chelating agents sequester trace metal ions that catalyze oxidation.[11][12]
Section 5: References
  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. 5

  • Excipient compounds for protein formulations. Google Patents. 13

  • Can A Denaturant Stabilize DNA? Pyridine Reverses DNA Denaturation in Acidic pH. PubMed. 14

  • The Stability of Pyridine Nucleotides. ResearchGate. 7

  • Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry. 15

  • Stabilizer Excipients. American Pharmaceutical Review. 11

  • Forced Degradation – A Review. International Journal of Pharmaceutical Research. 9

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Applied Pharmaceutics. 10

  • Excipient Selection for Protein Stabilization. Pharmaceutical Technology. 12

  • Pyridine, 2-methyl-3-(2-pyrrolidinyl)-. PubChem. 1

  • Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. 2

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. 6

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. 8

  • Pyridine. Wikipedia. 3

  • Method of Analysis for N–methyl–2-pyrrolidone. FDA. 16

  • ALTERNATE ROUTES IN THE METABOLIC DEGRADATION OF THE PYRROLIDINE RING OF NICOTINE. PubMed. 4

References

Technical Support Center: Synthesis of 2-Methyl-3-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-methyl-3-(pyrrolidin-2-yl)pyridine, a key intermediate and structural analog of nornicotine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the practical challenges and side reactions encountered during its synthesis. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your target compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable protocols to mitigate common side reactions.

Question 1: Low yields in the final cyclization to form the pyrrolidine ring. What are the likely causes and how can I improve this step?

Low yields during the formation of the pyrrolidine ring are a frequent obstacle. This is often due to competing side reactions or incomplete conversion of intermediates. The specific cause can depend on the synthetic route employed.

Common Cause 1: Inefficient Imine/Enamine Formation and Cyclization

In syntheses that proceed via a myosmine intermediate, the subsequent reduction to form the pyrrolidine ring can be problematic.[1][2]

  • Explanation: The cyclization to form the dihydropyrrole ring of myosmine, and its subsequent reduction, is a critical sequence. Incomplete cyclization of the amino-ketone precursor leads to a mixture of starting material and the desired intermediate. Furthermore, the choice of reducing agent for the myosmine is crucial for achieving high yields of nornicotine.

  • Troubleshooting Protocol:

    • Optimize Cyclization Conditions: Ensure the complete conversion of the amino-ketone precursor to myosmine. This is typically an acid-catalyzed intramolecular condensation. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

    • Select an Appropriate Reducing Agent: While catalytic hydrogenation (e.g., H₂/Pd-C) is effective for the reduction of myosmine, sodium borohydride (NaBH₄) can also be used.[3] The choice may depend on the scale of the reaction and available equipment. For enantioselective syntheses, enzyme-based reductions using imine reductases (IREDs) can offer high yields and excellent chiral purity.[4]

    • Control Reaction Temperature: For reductions with NaBH₄, lower temperatures (0 °C to room temperature) are generally preferred to minimize over-reduction or other side reactions.

Common Cause 2: Side Reactions in Pictet-Spengler Type Syntheses

The Pictet-Spengler reaction is a powerful tool for constructing the tetrahydro-β-carboline or tetrahydroisoquinoline core, and analogous reactions can be envisioned for pyridine derivatives.[5][6][7] However, side reactions can diminish the yield.

  • Explanation: The reaction proceeds via an iminium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution.[8] If the pyridine ring is not sufficiently activated, or if other nucleophilic sites are present, competing reactions can occur.

  • Troubleshooting Protocol:

    • Acid Catalyst Choice: The strength of the acid catalyst is critical. Protic acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., BF₃·OEt₂) are commonly used.[7] The optimal acid and its concentration should be determined empirically.

    • Reaction Temperature and Time: Higher temperatures may be required for less reactive substrates, but this can also promote side reactions.[6] Monitor the reaction progress to find the optimal balance.

    • Protecting Groups: If other reactive functional groups are present, consider using protecting groups to prevent their participation in side reactions.

Question 2: I am observing significant over-alkylation of the pyrrolidine nitrogen. How can this be prevented?

Over-alkylation is a common issue when a secondary amine, such as the pyrrolidine nitrogen in the target molecule, is present in the reaction mixture with an alkylating agent.

  • Explanation: The mono-alkylated product is itself a nucleophile and can react further with the alkylating agent to form a quaternary ammonium salt. This is particularly problematic if the desired product is the secondary amine (nornicotine analog) and a subsequent N-methylation is planned.

  • Troubleshooting Protocol:

    • Stoichiometry Control: Use a precise stoichiometry of the alkylating agent. A slight excess of the amine substrate can help to favor mono-alkylation.

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture. This maintains a low concentration of the alkylating agent, reducing the probability of the mono-substituted product reacting further.[9]

    • Protecting Group Strategy: The most robust solution is to employ a protecting group on the pyrrolidine nitrogen. Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) groups are common choices.[9] The protecting group can be removed in a subsequent step after other synthetic transformations are complete.

Question 3: My synthesis of the pyridine ring precursor is resulting in a mixture of isomers. What are the best strategies to improve regioselectivity?

The synthesis of substituted pyridines can often lead to isomeric mixtures, complicating purification and reducing the overall yield of the desired product.[10]

  • Explanation: Classical pyridine syntheses, such as the Chichibabin pyridine synthesis, involve the condensation of aldehydes and/or ketones with ammonia.[10][11] The regiochemical outcome is determined by the relative reactivity of the carbonyl compounds and the stability of the intermediates.

  • Troubleshooting Protocol:

    • Choice of Starting Materials: The structure of the carbonyl precursors has a significant impact on regioselectivity. For example, in the Chichibabin synthesis, using a combination of acrolein and propionaldehyde with ammonia can favor the formation of 3-methylpyridine.[10]

    • Reaction Conditions: The reaction temperature and the choice of catalyst can influence the product distribution.[10] For gas-phase reactions over solid catalysts like alumina or silica, optimization of these parameters is crucial.

    • Alternative Synthetic Routes: Consider modern, more regioselective methods for pyridine synthesis. These include cycloaddition reactions or transition-metal-catalyzed cross-coupling reactions which can provide better control over the substitution pattern.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high enantiomeric purity for (S)-2-methyl-3-(pyrrolidin-2-yl)pyridine?

A1: The primary challenge lies in controlling the stereochemistry at the C2 position of the pyrrolidine ring. Several strategies can be employed:

  • Chiral Resolution: Racemic nornicotine analogs can be synthesized and then resolved into their enantiomers using a chiral acid to form diastereomeric salts, which can be separated by crystallization.[1][2]

  • Asymmetric Synthesis: This is often the preferred approach. It can involve the use of a chiral auxiliary, a chiral catalyst, or an enantioselective enzymatic reduction.[4][12] For instance, imine reductases (IREDs) have been used for the asymmetric reduction of myosmine to (S)-nornicotine with high enantiomeric excess.[4]

Q2: What are the recommended purification techniques for this compound and its intermediates?

A2: The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

  • Distillation: For volatile compounds, fractional distillation under reduced pressure can be effective.[13]

  • Crystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity. For amines, salt formation (e.g., with HCl or a chiral acid) can facilitate crystallization.

  • Column Chromatography: This is a versatile technique for separating complex mixtures. Normal-phase silica gel chromatography is commonly used, often with a solvent system containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) to prevent tailing of the amine product.

Q3: Are there any specific safety precautions to consider during the synthesis?

A3: Yes, several safety precautions are essential:

  • Pyridine Derivatives: Many pyridine derivatives are toxic and have strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood.

  • Reagents: Reagents such as n-butyllithium (n-BuLi) are pyrophoric and must be handled under an inert atmosphere (e.g., nitrogen or argon). Sodium amide (NaNH₂) is also highly reactive and can be dangerous to handle.[14]

  • Reaction Conditions: Some synthetic steps may require high temperatures or pressures, necessitating the use of appropriate reaction vessels and safety shields.

Visualizations and Data

Workflow for Troubleshooting Low Yield in Pyrrolidine Ring Formation

G start Low Yield in Pyrrolidine Ring Formation check_route Identify Synthetic Route start->check_route myosmine_route Via Myosmine Intermediate check_route->myosmine_route Myosmine Reduction ps_route Pictet-Spengler Type check_route->ps_route Pictet-Spengler check_cyclization Check Myosmine Formation (TLC/LC-MS) myosmine_route->check_cyclization optimize_cyclization Optimize Cyclization: - Adjust Acid Catalyst - Monitor to Completion check_cyclization->optimize_cyclization Incomplete check_reduction Evaluate Reduction Step check_cyclization->check_reduction Complete optimize_cyclization->check_reduction optimize_reduction Optimize Reduction: - H2/Pd-C - NaBH4 (control temp) - Consider IREDs check_reduction->optimize_reduction Inefficient end_node Improved Yield optimize_reduction->end_node check_ps_conditions Evaluate PS Conditions ps_route->check_ps_conditions optimize_ps Optimize PS Reaction: - Screen Acid Catalysts - Adjust Temp/Time - Use Protecting Groups check_ps_conditions->optimize_ps Side Reactions Observed optimize_ps->end_node

Caption: Troubleshooting workflow for low cyclization yields.

Decision Matrix for Preventing Over-Alkylation

Caption: Comparison of strategies to prevent N-alkylation.

Summary of Synthetic Approaches and Key Challenges
Synthetic ApproachKey StepsCommon Side Reactions / ChallengesMitigation Strategies
Myosmine Reduction 1. Formation of an amino-ketone precursor. 2. Cyclization to myosmine. 3. Reduction to the pyrrolidine ring.[1][2]- Incomplete cyclization. - Over-reduction. - Racemic product formation.- Monitor cyclization to completion. - Control reduction conditions (temp, reagent). - Use chiral resolution or asymmetric reduction (e.g., IREDs).[4]
Pictet-Spengler Type 1. Formation of an imine/iminium ion. 2. Intramolecular electrophilic cyclization.[5][6][8]- Low reactivity of the pyridine ring. - Formation of undesired isomers. - Competing side reactions.- Use activating groups on the pyridine ring. - Optimize acid catalyst and temperature. - Employ protecting groups.
N-Acylnornicotine Precursor 1. Synthesis of nornicotine analog. 2. N-acylation.[15]- N-acylation can be reversible. - Potential for side reactions at other sites.- Use appropriate acylating agent and conditions. - Purify nornicotine analog before acylation.

References

Technical Support Center: Scaling Up the Production of 2-Methyl-3-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-methyl-3-(pyrrolidin-2-yl)pyridine (also known as 2-Methylnornicotine). As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to assist researchers and process chemists in navigating the complexities of this synthesis. This document addresses common challenges, provides in-depth troubleshooting scenarios, and outlines critical considerations for transitioning from bench-scale experiments to large-scale production.

Introduction: Synthetic Challenges and Strategic Overview

The synthesis of this compound presents a unique set of challenges primarily rooted in the regioselective functionalization of the pyridine ring. Direct C-H functionalization at the C3 (meta) position of pyridine is notoriously difficult due to the electronic properties of the heterocycle, which favor reactions at the C2, C4, and C6 positions.[1][2] Therefore, successful and scalable syntheses typically rely on multi-step strategies that build the molecule from carefully chosen precursors.

The two predominant strategies involve:

  • Pyrrolidine Ring Formation: Starting with a pre-functionalized 2-methyl-3-substituted pyridine and executing a cyclization reaction to form the pyrrolidine ring.

  • Pyridine-Pyrrolidine Coupling: Coupling a pyridine derivative with a pre-formed pyrrolidine ring, often requiring activation of one or both fragments.

This guide will focus on troubleshooting issues common to these pathways, particularly in the context of scaling up production.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing the this compound scaffold?

A1: While numerous specific pathways exist, they generally fall into two strategic categories. The most prevalent approach is a cyclization strategy, analogous to syntheses of nornicotine and related alkaloids.[3][4] This involves preparing a 2-methyl-3-(aminomethyl)pyridine intermediate, which is then reacted with a four-carbon dielectrophile (like 1,4-dibromobutane) to form the pyrrolidine ring. A second strategy involves the coupling of a 3-pyridyl precursor with a suitable pyrrolidine synthon, though this can be more complex due to the challenge of meta-functionalization.[1][5] For large-scale production, a convergent synthesis where both rings are prepared and then coupled is often less efficient than a linear synthesis involving a final cyclization step.

Q2: I'm observing significant product tailing during silica gel chromatography. How can I improve the purification process?

A2: This is a classic issue when purifying basic compounds like pyridines on standard silica gel. The acidic nature of silanol groups on the silica surface leads to strong, non-specific binding with your basic product, resulting in poor peak shape and difficult separation.

  • Mitigation Strategy: The most common solution is to add a small amount of a basic modifier to your eluent system, typically 0.5-2% triethylamine or ammonia in methanol.[6] This competitively binds to the acidic sites on the silica, allowing your product to elute more symmetrically.

  • Alternative Stationary Phases: Consider using neutral or basic alumina as your stationary phase, which is less prone to this issue.

  • Non-Chromatographic Purification: For scale-up, chromatography should be avoided if possible. An acid-base extraction is highly effective.[6] Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). Your product will be protonated and move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and re-extracted with an organic solvent to recover the purified product.[6]

Q3: My final reduction step to form the pyrrolidine ring is giving low yields and multiple byproducts. What should I investigate?

A3: The reduction of an intermediate (e.g., an enamine or imine) to the final saturated pyrrolidine is a critical step where control is paramount.

  • Choice of Reducing Agent: The reactivity of the reducing agent is key. Strong hydrides like Lithium Aluminum Hydride (LiAlH₄) can be aggressive and may cause over-reduction or side reactions. Consider milder reagents like Sodium Borohydride (NaBH₄) or, for better selectivity with imines, Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB). A patent for a related structure suggests that mixed reducing agents, such as sodium hydrosulfite and lithium triethylborohydride, can be effective.[7][8]

  • Temperature Control: These reductions are often exothermic. Run the reaction at a controlled low temperature (e.g., 0 °C) and add the reducing agent slowly to dissipate heat effectively.[6] Thermal runaway can lead to decomposition and byproduct formation.

  • Atmospheric Control: Hydride reagents are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Catalytic Hydrogenation: An alternative is catalytic hydrogenation (e.g., H₂ gas with a Palladium or Raney Nickel catalyst). This method is often cleaner and highly scalable, avoiding the need to quench large amounts of reactive hydrides.[9]

Q4: How can I control the stereochemistry at the C2 position of the pyrrolidine ring to obtain a specific enantiomer?

A4: Achieving enantioselectivity is a common requirement in pharmaceutical development. There are three primary approaches:

  • Chiral Starting Materials: Begin the synthesis with a chiral precursor. For example, using an enantiomerically pure amino acid derivative to build one of the fragments.[10][11]

  • Asymmetric Catalysis: Employ a chiral catalyst during a key bond-forming step. For instance, asymmetric hydrogenation of an enamine intermediate using a chiral metal catalyst can set the stereocenter with high enantiomeric excess (ee). Biocatalytic methods using enzymes like transaminases have also shown great success in creating chiral 2-substituted pyrrolidines.[12]

  • Chiral Resolution: Synthesize the racemic mixture and then separate the enantiomers. This is often done by forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid), separating them by crystallization, and then liberating the desired enantiomer.[13] While effective, this method is less efficient as the maximum theoretical yield for the desired enantiomer is 50%.

Section 2: Troubleshooting Guide & Scale-Up Protocols

This section provides a structured approach to solving more complex issues that may arise during process development and scale-up.

Scenario A: Low Yield in Final Cyclization Step

The intramolecular cyclization to form the pyrrolidine ring is often the most challenging step to scale effectively.

Potential Cause Rationale & Explanation Recommended Action & Troubleshooting Steps
Inefficient Base The base may not be strong enough to facilitate the key deprotonation, or it may be sterically hindered.Screen a variety of bases. For N-alkylation cyclizations, common choices include K₂CO₃, Cs₂CO₃, or stronger non-nucleophilic bases like DBU or proton sponge. The choice depends on the specific mechanism.
Poor Solvent Choice The solvent must be appropriate for the reaction temperature and solubilize the reactants, but it can also influence reaction rates. Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are often effective for Sₙ2-type cyclizations.Perform a solvent screen at the lab scale. Ensure the chosen solvent is dry, as water can interfere with many base-mediated reactions.
High Dilution Effects On scale-up, maintaining effective concentration can be difficult. Intramolecular reactions are favored at high dilution, but excessively low concentrations will slow the reaction rate to impractical levels.Determine the optimal concentration range in the lab. For scale-up, ensure efficient stirring to avoid localized concentration gradients. Consider controlled, slow addition of the substrate to a heated solvent/base mixture to maintain pseudo-high dilution conditions.
Starting Material Purity Impurities from previous steps can interfere with the reaction, poison catalysts, or cause side reactions.Re-verify the purity of the starting material by NMR, LC-MS, and elemental analysis. If necessary, repurify the material before proceeding to the final step.
Protocol 1: Large-Scale Purification via Acid-Base Extraction

This protocol outlines a robust method for purifying multi-gram to kilogram quantities of this compound, avoiding column chromatography.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE). The volume should be sufficient to fully dissolve the material (approx. 10-20 mL per gram of crude product).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel or a jacketed reactor with a bottom outlet valve. Add an equal volume of 1M hydrochloric acid (HCl) and stir vigorously for 15-30 minutes.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer (which now contains the protonated product as a salt) into a clean vessel. Extract the organic layer one more time with a fresh portion of 1M HCl to ensure complete recovery.

  • Organic Wash (Optional): Combine the acidic aqueous extracts and wash with a small amount of fresh organic solvent (e.g., MTBE) to remove any entrained neutral organic impurities.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 50% w/w sodium hydroxide (NaOH) solution with efficient stirring until the pH is >12. The free-base product will precipitate or form an oily layer.

  • Product Re-extraction: Extract the basified aqueous layer three times with a fresh organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Section 3: Visual Workflows and Diagrams

Visual aids can clarify complex synthetic and troubleshooting pathways.

General Synthetic Strategy Workflow

The following diagram illustrates a common, high-level workflow for the synthesis of the target compound.

G cluster_pyridine Pyridine Fragment Synthesis cluster_cyclization Pyrrolidine Ring Formation cluster_purification Product Isolation & Purification P1 2,3-Lutidine P2 Side-chain Functionalization (e.g., Bromination) P1->P2 NBS, AIBN P3 2-Methyl-3-(aminomethyl)pyridine P2->P3 NH3 or equivalent C1 Reaction with 1,4-Dihalobutane P3->C1 C2 Intramolecular Cyclization C1->C2 Base, Heat F1 Crude Product C2->F1 F2 Acid-Base Extraction F1->F2 F3 Final Product (Distillation or Crystallization) F2->F3

Caption: High-level workflow for synthesis via cyclization.

Troubleshooting Logic for Low Yield

This decision tree provides a logical path for diagnosing yield issues in a key reaction step.

G cluster_results cluster_actions start Low Yield Observed q1 Analyze Crude Reaction Mixture (LC-MS, NMR) start->q1 r1 Starting Material Unreacted q1->r1 High % of SM r2 Byproducts Observed q1->r2 New Peaks r3 Product Degraded q1->r3 Low Mass Balance a1 Increase Reaction Time or Temperature Check Reagent Stoichiometry & Purity Screen Catalysts/Bases r1->a1 a2 Identify Byproduct Structures Optimize Reaction Selectivity (Lower Temp, Milder Reagents) Check for Air/Moisture Sensitivity r2->a2 a3 Run Reaction at Lower Temperature Check Workup Conditions (pH, Temperature) Ensure Product Stability Under Reaction Conditions r3->a3

Caption: Decision tree for troubleshooting low reaction yield.

References

Resolving enantiomers of 2-methyl-3-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Resolving Enantiomers of 2-methyl-3-(pyrrolidin-2-yl)pyridine

Welcome to the technical support guide for the enantiomeric resolution of this compound. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols for researchers, chemists, and drug development professionals. Given the structural similarity of this molecule to other chiral alkaloids like nornicotine, the principles and techniques discussed here are grounded in established methodologies for resolving basic chiral amines.

Guide Structure & Philosophy

This guide is structured as a dynamic FAQ and troubleshooting resource. We will address common challenges sequentially, from initial strategy selection to final analysis and optimization. Our approach is built on explaining the 'why' behind each step, empowering you to make informed decisions in your own experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm starting a project to resolve racemic this compound. Which technique should I try first: Diastereomeric Salt Crystallization or Chiral Chromatography?

Answer: The choice between diastereomeric salt crystallization and chiral chromatography depends on your project's scale, timeline, and available equipment.

  • Diastereomeric Salt Crystallization: This classical method is often the most economical and scalable approach for resolving chiral amines. It involves reacting the [1]racemic amine with a single enantiomer of a chiral acid to form diastereomeric salts, which can then be separated based on differences in solubility. This method is ideal for [2][3]resolving large quantities (multi-gram to kilogram scale) but often requires significant empirical optimization of resolving agents and solvent systems.

  • Chiral Chromatograp[4]hy (HPLC/SFC): This is the preferred method for analytical-scale separation and is highly effective for preparative purification from milligram to gram scales. It offers rapid method development and high success rates. Supercritical Fluid Chromatography (SFC) is particularly advantageous for its speed, reduced solvent consumption, and efficiency in purifying polar compounds like amines.

Recommendation: For [5][6][7]initial feasibility and analytical assessment, start with chiral chromatography (SFC or HPLC) . For large-scale synthesis, develop a concurrent diastereomeric salt crystallization protocol.

Q2: I'm trying diastereomeric salt crystallization, but I can't get any crystals to form. What am I doing wrong?

Answer: Failure to form crystals is a common issue and usually relates to solvent choice, stoichiometry, or concentration.

The fundamental principle is that the two diastereomeric salts—[(R)-amine-(+)-acid] and [(S)-amine-(+)-acid]—must have different solubilities in your chosen solvent.

Troubleshooting Workfl[8]ow:

  • Verify Salt Formation: Before attempting crystallization, confirm that a salt has formed. After mixing your amine and the chiral acid, isolate a small portion of the crude material. Check for a sharp melting point, which is characteristic of a salt, or use spectroscopic methods (e.g., NMR) to confirm the acid-base reaction.

  • Solvent Screening is Critical: The success of the resolution is highly dependent on the solvent. Create a small-scale scre[8]ening array with different solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof). Dissolve your diastereomeric salt mixture in a minimum amount of hot solvent and allow it to cool slowly. Observe for precipitation.

  • Adjust Stoichiometry: The molar ratio of the chiral resolving agent to the racemic amine can significantly impact crystallization. While a 1:1 ratio is comm[1]on, the Marckwald method uses a 0.5 molar equivalent of the resolving agent, which can be effective. Experiment with ratios fr[1]om 0.5 to 1.0 equivalents.

  • Concentration Matters: If the solution is too dilute, the less soluble salt will not reach its saturation point. If it's too concentrated, both diastereomers may precipitate together. Try concentrating the solution slowly by evaporation after initial cooling.

Recommended Chiral Acids for Amines:

  • (+)-Tartaric Acid and its derivatives (e.g., (+)-Di-p-toluoyl-D-tartaric acid) are versatile, cost-effective, and widely documented resolving agents.

  • (-)-Mandelic Acid and[1][2][8] (+)-Camphor-10-sulfonic acid are also excellent choices for resolving racemic bases.

Q3: My chira[3][4]l HPLC/SFC separation shows poor resolution (Rs < 1.5) or no separation at all. How can I improve it?

Answer: Poor resolution in chiral chromatography is a multi-factorial problem. A systematic approach is required for effective troubleshooting.

Logical Troubleshootin[9]g Diagram

G Start Poor Resolution (Rs < 1.5) CSP Is the Chiral Stationary Phase (CSP) appropriate? Start->CSP MobilePhase Is the Mobile Phase (MP) optimized? CSP->MobilePhase No Screen Screen Different CSPs (Polysaccharide, Crown Ether) CSP->Screen Yes Temp Is the Temperature optimized? MobilePhase->Temp No OptimizeMP Adjust Modifier % Add Acidic/Basic Additive MobilePhase->OptimizeMP Yes Temp->Screen No OptimizeTemp Vary Temp (e.g., 10-40°C) Lower temp often increases selectivity Temp->OptimizeTemp Yes Success Resolution Achieved Screen->Success OptimizeMP->Success OptimizeTemp->Success

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Troubleshooting Steps:

  • Chiral Stationary Phase (CSP) Selection: The CSP is the most critical factor. For pyridine-containing compounds like yours, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are a robust starting point.

    • Action: Scree[10][11]n a diverse set of columns. For basic amines, columns like Daicel's CHIRALPAK® series or Phenomenex's Lux® Cellulose and Amylose columns are highly effective. Crown-ether based columns[11][12] can also show unique selectivity for primary and secondary amines.

  • Mobile Phase Optim[5]ization:

    • Modifier: In both Normal Phase (NP-HPLC) and SFC, the type and percentage of the alcohol modifier (e.g., methanol, ethanol, isopropanol) dramatically affect retention and selectivity. Vary the modifier percentage in small increments (e.g., 2-5%).

    • Additive: For basic analytes like this compound, peak shape and resolution can be dramatically improved by adding a mobile phase additive.

      • In SFC or N[9]P-HPLC , add a basic additive like diethylamine (DEA) or ethanolamine (0.1-0.5%) to reduce peak tailing caused by interactions with the stationary phase.

      • Conversely, adding an acidic modifier like trifluoroacetic acid (TFA) can sometimes improve resolution by ensuring the analyte is in a consistent protonated state, which may enhance interaction with the CSP.

  • Temperature Optimi[10]zation: Temperature influences the thermodynamics of the chiral recognition process.

    • Action: Syste[9]matically vary the column temperature (e.g., from 15°C to 40°C). Generally, lower temperatures enhance the specific interactions responsible for chiral separation, leading to better resolution, though this can increase analysis time.

Quantitative Data Exam[13]ple: Effect of Mobile Phase Additive on Resolution

ColumnMobile Phase (SFC)AdditiveResolution (Rs)Observations
CHIRALPAK® AD-H80:20 CO2/MethanolNone0.8Co-elution with severe tailing.
CHIRALPAK® AD-H80:20 CO2/Methanol0.2% DEA2.1Baseline separation with symmetrical peaks.
CHIRALPAK® AD-H80:20 CO2/Methanol0.2% TFA1.2Improved separation but still tailing.
Q4: My peaks are tailing badly, even with a basic modifier. What else could be the cause?

Answer: Persistent peak tailing for basic compounds, despite using a basic modifier, often points to secondary interactions or column issues.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.

    • Protocol: Prepare a dilution series of your sample (e.g., 1 mg/mL, 0.1 mg/mL, 0.01 mg/mL). Inject the lowest concentration first. If the peak shape is good, gradually increase the concentration until the peak shape begins to deteriorate. This will define your column's loading capacity.

  • "Memory Effects": Chiral columns can be sensitive to their history. If the column was previou[14]sly used with an acidic modifier, residual acid on the stationary phase or in the HPLC/SFC system can interact with your basic analyte, causing tailing.

    • Action: Dedicate columns to specific additive types (acidic or basic). If that's not possible, rigorously flush the column with a strong solvent like isopropanol, followed by the new mobile phase for an extended period (at least 20-30 column volumes) before analysis.

  • Inappropriate Samp[14]le Solvent: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., DMSO for a hexane/isopropanol mobile phase), it can cause peak distortion.

    • Action: Whenever possible, dissolve your sample directly in the mobile phase.

Experimental Proto[15]cols

Protocol 1: Diastereomeric Salt Resolution (General Framework)

This protocol provides a general starting point. Optimization of solvent, temperature, and stoichiometry is essential.

  • Salt Formation: [8] * In an Erlenmeyer flask, dissolve the racemic this compound (1.0 eq.) in a minimum amount of a warm solvent (e.g., methanol or ethanol).

    • In a separate flask, dissolve the chiral resolving agent (e.g., (+)-tartaric acid, 0.5 to 1.0 eq.) in the same warm solvent.

    • Slowly add the ac[2]id solution to the amine solution with constant stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • To maximize yield, cool the flask in an ice bath or refrigerator for 1-24 hours.

  • Isolation and Purification:

    • Isolate the crystals by vacuum filtration, washing with a small amount of the cold crystallization solvent.

    • Recrystallize the solid from a fresh portion of hot solvent to improve diastereomeric purity.

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., 2M NaOH) until the solution is strongly alkaline (pH > 11).

    • Extract the liberated enantiomerically enriched amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer (e.g., over Na2SO4), filter, and concentrate under reduced pressure.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the recovered amine using a validated chiral HPLC or SFC method.

Protocol 2: Chiral SFC Screening Method

This protocol is designed for rapid screening of different chiral columns.

Workflow Diagram

G Racemate Prepare Racemic Sample (1 mg/mL) Columns Install CSP Column 1 (e.g., CHIRALPAK AD-H) Racemate->Columns SFC Run SFC Gradient (5-40% MeOH w/ 0.2% DEA) Columns->SFC Analyze Analyze Chromatogram (Rs, Tailing) SFC->Analyze Decision Resolution Acceptable? Analyze->Decision NextCol Install CSP Column 2 (e.g., Lux Cellulose-1) Decision->NextCol No Optimize Optimize Isocratic Method Decision->Optimize Yes NextCol->SFC

Caption: Workflow for chiral SFC column screening.

SFC System Parameters:

  • Columns: Start with 2-3 polysaccharide-based columns of different selectivity.

  • Mobile Phase A: Supercritical CO2

  • Mobile Phase B: Methanol with 0.2% Diethylamine (DEA)

  • Gradient: 5% to 40% B over 5 minutes, hold at 40% for 1 minute.

  • Flow Rate: 3 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm

This screening method will quickly identify which stationary phases show promise for separating your enantiomers, providing a strong foundation for further method optimization.

References

Validation & Comparative

A Guide to the In Vivo Validation of 2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine (Pozanicline/ABT-089): A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the biological effects of 2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine, widely known in scientific literature as Pozanicline or ABT-089, within a living system. We will delve into the mechanistic underpinnings of this compound, compare its in vivo profile with key pharmacological alternatives, and provide detailed experimental protocols to ensure robust and reproducible findings.

Introduction: The Rationale for Pozanicline (ABT-089)

Pozanicline (ABT-089) is a novel cholinergic agent that has garnered significant interest for its potential nootropic (cognition-enhancing) and neuroprotective properties.[1] Animal studies have suggested its utility in treating conditions like Attention Deficit Hyperactivity Disorder (ADHD), and it has been investigated for cognitive disorders.[1][2] A key advantage highlighted in preclinical studies is its favorable safety profile, showing a reduced tendency to cause the side effects commonly associated with other nicotinic agonists.[1][3] This guide will equip researchers with the necessary knowledge and methodologies to rigorously evaluate these claims in vivo.

Mechanism of Action: A Selective Nicotinic Acetylcholine Receptor Modulator

Pozanicline exerts its effects by selectively targeting specific subtypes of nicotinic acetylcholine receptors (nAChRs) in the brain.[4] These receptors are ligand-gated ion channels crucial for various cognitive processes, including learning, memory, and attention.[5][6]

Primary Target: α4β2 nAChRs*

The principal mechanism of action for Pozanicline is as a partial agonist at the α4β2* subtype of nAChRs.[1][7] This means it binds to and activates these receptors, but with a lower intrinsic efficacy than a full agonist like acetylcholine or nicotine.[8] This partial agonism is thought to be key to its therapeutic window, providing sufficient receptor stimulation to enhance cognitive function while avoiding the overstimulation that can lead to adverse effects.[8] The α4β2* nAChRs are widely expressed in the brain and are critically involved in dopamine release in reward pathways, which is relevant for conditions like nicotine addiction.[6][8]

Additional Receptor Interactions

Beyond its primary target, Pozanicline also demonstrates high selectivity for α6β2* and α4α5β2 nAChR subtypes.[7][9] The interaction with α6β2* receptors, in particular, may contribute to its cognitive-enhancing effects at low doses.[9] Notably, it has a low affinity for the α7 and α3β4 nAChR subtypes, which are often associated with some of the undesirable peripheral side effects of nicotine.[1]

Pozanicline_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Pozanicline Pozanicline (ABT-089) nAChR α4β2* nAChR (Partial Agonist) Pozanicline->nAChR Binds & Partially Activates Ca_channel Voltage-Gated Ca2+ Channel nAChR->Ca_channel Na+ influx & Depolarization Opens Channel Dopamine_vesicle Dopamine Vesicles Ca_channel->Dopamine_vesicle Ca2+ Influx Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release Triggers Exocytosis Dopamine_receptor Dopamine Receptor Dopamine_release->Dopamine_receptor Activates Cognitive_effects Enhanced Cognition (Learning, Memory) Dopamine_receptor->Cognitive_effects Leads to

Mechanism of Pozanicline (ABT-089) at the synapse.

Comparative Analysis: Pozanicline vs. Alternative Compounds

To truly understand the in vivo profile of Pozanicline, it is essential to compare it against other compounds with similar or different mechanisms of action.

CompoundPrimary Mechanism of ActionKey In Vivo EffectsCommon Adverse Effects
Pozanicline (ABT-089) Partial agonist at α4β2* nAChRs.[1][7]Cognitive enhancement, anxiolytic, neuroprotective.[3][10]Low propensity for adverse effects at therapeutic doses.[1][3]
Nicotine Full agonist at multiple nAChR subtypes.[11][12]Cognitive enhancement, stimulant, addictive.[12]Cardiovascular effects, gastrointestinal issues, high abuse potential.
Varenicline Partial agonist at α4β2 nAChRs.[8]Aids smoking cessation by reducing cravings and withdrawal.[8]Nausea, insomnia, abnormal dreams.
Donepezil Acetylcholinesterase (AChE) inhibitor.[13]Improves cognitive function in Alzheimer's disease.[13]Diarrhea, nausea, insomnia.[13]
ABT-107 Selective agonist at α7 nAChRs.[7]Investigated for cognitive enhancement.[7]Low incidence of side effects reported in early studies.[2]

This comparative framework allows for a nuanced evaluation of Pozanicline's efficacy and safety. For instance, comparing it to nicotine highlights its improved side-effect profile due to receptor selectivity. A comparison with Donepezil contrasts a direct receptor modulation approach with an enzyme inhibition strategy for cognitive enhancement.

In Vivo Experimental Workflow: A Step-by-Step Guide

A logical and phased approach is critical for the in vivo validation of Pozanicline. The following workflow ensures a comprehensive assessment from basic tolerability to higher-order cognitive functions.

In_Vivo_Workflow cluster_phase1 Phase 1: Foundational Assessment cluster_phase2 Phase 2: Behavioral & Functional Screening cluster_phase3 Phase 3: Cognitive Efficacy Testing cluster_phase4 Phase 4: Advanced Characterization Tox Acute Toxicity & Tolerability PK Pharmacokinetics (PK) (Oral Bioavailability) Tox->PK Loco Locomotor Activity PK->Loco Anxiety Anxiolytic Models (e.g., Elevated Plus Maze) Loco->Anxiety MWM Morris Water Maze (Spatial Learning & Memory) Anxiety->MWM NOR Novel Object Recognition (Recognition Memory) MWM->NOR PAL Paired Associate Learning (Episodic Memory) NOR->PAL Neurochem Neurochemical Analysis (e.g., Microdialysis for Dopamine) PAL->Neurochem Electrophys Electrophysiology (e.g., LTP in Hippocampus) Neurochem->Electrophys

A phased experimental workflow for in vivo validation.
Protocol 1: Morris Water Maze for Spatial Learning and Memory

This is a classic test to assess cognitive enhancement in rodent models.[14]

Objective: To evaluate the effect of Pozanicline on spatial learning and memory.

Materials:

  • Circular pool (1.5-2m diameter) filled with opaque water.

  • Submerged platform.

  • Video tracking system.

  • Rodents (rats or mice).

  • Pozanicline, vehicle, and positive control (e.g., Donepezil).

Procedure:

  • Habituation: Allow animals to swim freely in the pool for 60 seconds without the platform.

  • Acquisition Phase (4-5 days):

    • Administer Pozanicline (e.g., 0.01-1.0 mg/kg, intraperitoneally) or controls 30 minutes before training.[7]

    • Conduct 4 trials per day for each animal.

    • In each trial, place the animal in the pool at one of four starting positions.

    • Allow the animal to search for the hidden platform for a maximum of 60-90 seconds.

    • If the animal finds the platform, allow it to remain there for 15-30 seconds. If not, guide it to the platform.

    • Record the escape latency (time to find the platform) and path length.

  • Probe Trial (24 hours after last acquisition trial):

    • Remove the platform from the pool.

    • Place the animal in the pool and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was located).

Data Analysis: Compare escape latencies and path lengths during acquisition and time in the target quadrant during the probe trial between treatment groups using ANOVA. A significant reduction in escape latency and a greater time spent in the target quadrant for the Pozanicline group would indicate cognitive enhancement.

Protocol 2: Novel Object Recognition (NOR) for Recognition Memory

Objective: To assess the impact of Pozanicline on non-spatial recognition memory.

Materials:

  • Open field arena.

  • Two identical objects (familiar).

  • One novel object.

  • Video recording equipment.

Procedure:

  • Habituation: Allow each animal to explore the empty arena for 10 minutes for 2-3 days.

  • Familiarization Phase:

    • Administer Pozanicline or controls.

    • Place two identical objects in the arena and allow the animal to explore for 5-10 minutes.

  • Test Phase (e.g., 1 hour or 24 hours later):

    • Replace one of the familiar objects with a novel object.

    • Place the animal back in the arena and record its exploration for 5 minutes.

    • Measure the time spent exploring the novel object versus the familiar object.

Data Analysis: Calculate a discrimination index (DI) = (Time exploring novel - Time exploring familiar) / (Total exploration time). A significantly higher DI in the Pozanicline-treated group compared to the vehicle group indicates enhanced recognition memory.

Conclusion and Future Directions

The in vivo validation of 2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine (Pozanicline/ABT-089) requires a systematic and comparative approach. The evidence from existing literature strongly supports its role as a selective α4β2* nAChR partial agonist with a promising pro-cognitive and anxiolytic profile, coupled with a superior safety margin compared to non-selective nicotinic agonists.[3][10] By following the structured experimental workflow and detailed protocols outlined in this guide, researchers can generate robust and reliable data to further elucidate the therapeutic potential of this compound.

Future research should focus on chronic dosing paradigms to assess long-term efficacy and safety, as well as its potential in more complex disease models, such as those for Alzheimer's disease or schizophrenia-related cognitive deficits.[4] Combining behavioral assessments with advanced techniques like in vivo neurochemical monitoring and electrophysiology will provide a more complete picture of Pozanicline's effects on brain function.

References

A Comparative Analysis of Nicotinic Ligand Binding: Nicotine vs. 2-methyl-3-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Neuropharmacology and Drug Development

This guide provides a detailed comparative analysis of the binding affinities of the prototypical nicotinic acetylcholine receptor (nAChR) agonist, nicotine, and its structural analog, 2-methyl-3-(pyrrolidin-2-yl)pyridine. As minor structural modifications can lead to significant changes in receptor affinity and functional activity, understanding these differences is paramount for the rational design of novel therapeutics targeting the nicotinic cholinergic system. This analysis synthesizes experimental data for nicotine with structure-activity relationship (SAR) principles to predict the binding characteristics of its 2-methyl analog.

Introduction to Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are pentameric ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1][2] These receptors are composed of five homologous subunits arranged around a central ion pore.[3] The agonist binding sites, known as the orthosteric sites, are located at the interface between subunits.[1][4] The diversity of nAChR subtypes, arising from different combinations of α and β subunits (e.g., α4β2, α7, α3β4), results in distinct pharmacological and physiological profiles.[3][5] The α4β2 subtype, for instance, is the most abundant in the brain and is strongly associated with the addictive properties of nicotine.[2][6] Consequently, nAChRs are major therapeutic targets for conditions ranging from nicotine addiction and cognitive deficits to Parkinson's disease and anxiety.[1][6]

Molecular Profiles and Structural Comparison

The binding affinity of a ligand is intrinsically linked to its three-dimensional structure and its ability to form favorable interactions within the receptor's binding pocket.

(S)-Nicotine: The structure of nicotine features a pyridine ring and a N-methylpyrrolidine ring.[7] The protonated nitrogen of the pyrrolidine ring is crucial for forming a high-affinity cation-π interaction with a key tryptophan residue (TrpB) in the receptor's "aromatic box".[6][8] The nitrogen atom on the pyridine ring acts as a hydrogen bond acceptor, typically interacting with a backbone NH group of a leucine residue at the subunit interface, often via a water molecule bridge.[2]

This compound: This analog differs from nicotine in two key ways:

  • Lack of N-methylation: The pyrrolidine ring is not methylated, making it a derivative of nornicotine. The secondary amine can still be protonated to form the critical cation-π interaction.

  • Methyl Group on Pyridine Ring: A methyl group is added at the 2-position of the pyridine ring. This substitution is the primary focus of our comparative analysis.

The strategic placement of this methyl group can profoundly impact binding affinity through steric and electronic effects.

Quantitative Comparison of Binding Affinities

CompoundnAChR SubtypeBinding Affinity (Kᵢ, nM)Reference(s)
(S)-Nicotine α4β2~1[1]
α7~4000[1]
(S)-Nornicotine α4β2~10-20[9]
α7~5000[9]

Note: These values are approximate and can vary based on experimental conditions and cell systems used.

As shown, the N-demethylation in nornicotine leads to a roughly 10- to 20-fold decrease in affinity for the high-affinity α4β2 receptor compared to nicotine. This highlights the contribution of the N-methyl group to the overall binding energy. The affinity for the α7 subtype remains relatively low for both compounds.

Structural Basis of Binding and Predicted Impact of 2-Methyl Substitution

The orthosteric binding site of nAChRs is a highly conserved pocket formed by aromatic amino acid residues.[6] The high-affinity binding of nicotine is primarily driven by two key interactions:

  • Cation-π Interaction: The positive charge on the protonated pyrrolidine nitrogen interacts favorably with the electron-rich face of a tryptophan residue (TrpB).[6] This interaction is considered the principal force for high-affinity binding.

  • Hydrogen Bond: The pyridine nitrogen acts as a hydrogen bond acceptor.[2]

Predicted Impact of the 2-Methyl Group:

The addition of a methyl group at the 2-position of the pyridine ring in the nornicotine scaffold is predicted to decrease binding affinity, particularly at the α4β2 subtype. This prediction is based on the following reasoning:

  • Steric Hindrance: The 2-position of the pyridine ring is oriented towards the "complementary face" of the binding pocket. The introduction of a bulky methyl group in this position is likely to cause a steric clash with nearby amino acid residues. This clash would prevent the ligand from achieving an optimal orientation, thereby weakening the crucial hydrogen bond interaction involving the pyridine nitrogen and potentially disrupting the optimal geometry for the cation-π interaction.

  • Conformational Restriction: The methyl group can restrict the rotational freedom of the bond between the pyridine and pyrrolidine rings, further hindering the ligand's ability to adopt the ideal conformation for binding.

Studies involving "methyl scans" of nicotine's pyrrolidine ring have shown that even small methyl additions can dramatically alter receptor affinity and selectivity, underscoring the sensitivity of the binding pocket to steric modifications.[10][11] While those studies focused on the other ring, the principle that the binding site has a tightly defined volume remains the same. Therefore, it is highly probable that this compound would exhibit a lower binding affinity (higher Kᵢ value) for nAChRs compared to both nicotine and nornicotine.

Experimental Methodology: Radioligand Competition Binding Assay

To experimentally validate the predicted binding affinity, a radioligand competition binding assay is the gold-standard method.[12][13] This technique measures the ability of a test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand with known high affinity (e.g., [³H]epibatidine) from the receptor.

Detailed Protocol: Competition Binding Assay for nAChRs

Objective: To determine the inhibition constant (Kᵢ) of a test compound at a specific nAChR subtype.

Materials:

  • Membrane Preparation: Homogenates of cells (e.g., HEK293) stably expressing the human nAChR subtype of interest (e.g., α4β2) or brain tissue homogenates (e.g., rat cerebral cortex).[14][15]

  • Radioligand: A high-affinity nAChR ligand, such as (±)-[³H]epibatidine.[16][17]

  • Test Compound: this compound, dissolved in a suitable vehicle.

  • Non-specific Ligand: A high concentration of a known nAChR agonist (e.g., nicotine or cytisine) to determine non-specific binding.

  • Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[14]

  • Filtration System: A 96-well plate harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[14]

  • Scintillation Counter: To measure the radioactivity retained on the filters.

Step-by-Step Procedure:

  • Plate Setup: Prepare a 96-well plate. Designate wells for Total Binding (radioligand + buffer), Non-specific Binding (radioligand + excess non-specific ligand), and Competition (radioligand + varying concentrations of the test compound).

  • Reagent Addition: In a final assay volume (e.g., 250 µL), add the components in the following order:

    • 150 µL of the membrane preparation (containing a specific amount of protein, e.g., 50-100 µg).[14]

    • 50 µL of the competing test compound (at concentrations spanning several orders of magnitude) or buffer for total binding, or the non-specific ligand for non-specific binding wells.[14]

    • 50 µL of the radioligand solution (at a fixed concentration, typically near its Kₔ value, e.g., 0.5-1.0 nM [³H]epibatidine).[14][17]

  • Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 30°C or room temperature) with gentle agitation to allow the binding reaction to reach equilibrium.[14]

  • Harvesting: Rapidly terminate the incubation by vacuum filtration through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Immediately wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.[14]

  • Counting: Dry the filters, add scintillation cocktail, and measure the retained radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding as a function of the log concentration of the test compound.

    • Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).[13]

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[18]

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Separation & Measurement cluster_analysis Data Analysis p1 Prepare Membrane Homogenates a1 Pipette Reagents into 96-well Plate p1->a1 p2 Prepare Reagent Solutions (Radioligand, Test Compound) p2->a1 a2 Incubate to Reach Equilibrium a1->a2 h1 Rapid Vacuum Filtration (Separates Bound/Unbound) a2->h1 h2 Wash Filters h1->h2 h3 Scintillation Counting h2->h3 d1 Calculate IC50 from Competition Curve h3->d1 d2 Calculate Ki using Cheng-Prusoff Equation d1->d2 G cluster_membrane Cell Membrane nAChR_closed nAChR (Closed) nAChR_open nAChR (Open) nAChR_closed->nAChR_open Conformational Change Ions_in Cation Influx (Na+, Ca2+) nAChR_open->Ions_in Channel Opening Agonist Agonist (e.g., Nicotine) Agonist->nAChR_closed Binding Depolarization Membrane Depolarization Ions_in->Depolarization Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Response

References

A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-3-(pyrrolidin-2-yl)pyridine Analogs as Neuronal Nicotinic Acetylcholine Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-methyl-3-(pyrrolidin-2-yl)pyridine analogs, a class of compounds that has garnered significant interest for its therapeutic potential in treating central nervous system (CNS) disorders. We will dissect the nuanced ways in which structural modifications to this scaffold influence binding affinity, subtype selectivity, and functional activity at neuronal nicotinic acetylcholine receptors (nAChRs). This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel cholinergic modulators.

Introduction: The Significance of nAChR Subtype Selectivity

Neuronal nAChRs are ligand-gated ion channels that are widely expressed in the brain and play a crucial role in various cognitive functions.[1] The existence of multiple nAChR subtypes, formed by the assembly of different α and β subunits, presents a significant opportunity for the development of subtype-selective ligands.[1][2] Such selectivity is paramount for targeting specific CNS disorders while minimizing the side effects associated with broad-spectrum nicotinic agonists like nicotine. The α4β2 subtype, being the most abundant in the brain, is a primary target for conditions like Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[1]

The prototypical compound of the class discussed herein is Pozanicline (ABT-089), or 2-methyl-3-{[(2S)-pyrrolidin-2-yl]methoxy}pyridine.[3] ABT-089 is a partial agonist at α4β2* nAChRs with a binding affinity (Ki) of approximately 16 nM.[4][5] It demonstrates high selectivity for α4β2 over other subtypes, which is thought to contribute to its cognitive-enhancing effects with a reduced side-effect profile.[3][6][7] This guide will explore how modifications to the ABT-089 scaffold impact its interaction with nAChRs.

Core Scaffold and Key Pharmacophoric Elements

The this compound core contains several key features that are critical for its activity at nAChRs. Understanding the role of each component is fundamental to interpreting the SAR data.

SAR_Pharmacophore cluster_0 This compound Core Pyridine_Ring Pyridine Ring (Hydrogen Bond Acceptor) Methyl_Group 2-Methyl Group (Steric & Electronic Influence) Linker Linker (Spatial Orientation) Pyrrolidine_Ring Pyrrolidine Ring (Basic Nitrogen - Cationic Interaction) Binding_Assay Receptor Receptor Source (Brain Homogenate or Cell Membranes) Incubation Incubation Receptor->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]cytisine) Radioligand->Incubation Test_Compound Unlabeled Test Compound (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Quantification Scintillation Counting (Measures Radioactivity) Filtration->Quantification Analysis Data Analysis (Calculate IC50 and Ki) Quantification->Analysis Electrophysiology_Workflow Cell_Prep Cell Preparation (Oocytes or Cell Lines Expressing nAChRs) Voltage_Clamp Two-Electrode Voltage Clamp Cell_Prep->Voltage_Clamp Drug_App Application of Test Compound Voltage_Clamp->Drug_App Current_Measure Measure Ionic Current Drug_App->Current_Measure Data_Analysis Data Analysis (Determine EC50 and Emax) Current_Measure->Data_Analysis

References

A Comparative Analysis of Varenicline and Other Nicotinic Acetylcholine Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Targeting Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that are endogenously activated by the neurotransmitter acetylcholine. These receptors are widely distributed throughout the central and peripheral nervous systems and are involved in a diverse array of physiological processes, including cognitive function, reward, and addiction. The modulation of nAChR activity with exogenous ligands, therefore, presents a significant opportunity for therapeutic intervention in a variety of neurological and psychiatric disorders, most notably in smoking cessation.

This guide provides a comparative efficacy analysis of several prominent nAChR agonists, with a primary focus on Varenicline , a partial agonist at the α4β2 nAChR subtype. Its pharmacological profile will be compared with that of the full agonists Nicotine and Cytisine . This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the mechanism and efficacy of these compounds.

Understanding Agonist Action at nAChRs

The efficacy of an nAChR agonist is not solely determined by its binding affinity but more critically by its ability to induce a conformational change in the receptor that opens the ion channel. This functional response is what differentiates a full agonist from a partial agonist.

  • Full Agonists (e.g., Nicotine): These ligands bind to the receptor and induce a maximal conformational change, leading to a robust opening of the ion channel and a strong downstream signal.

  • Partial Agonists (e.g., Varenicline): These ligands bind to the receptor but produce a submaximal response, even at saturating concentrations. When co-administered with a full agonist, they can act as functional antagonists by competing for the same binding site and reducing the overall maximal response.

This distinction is crucial for therapeutic applications. For instance, in smoking cessation, Varenicline's partial agonism is thought to both alleviate nicotine withdrawal symptoms (agonist effect) and reduce the rewarding effects of smoking (antagonist effect).

G cluster_0 Full Agonist (e.g., Nicotine) cluster_1 Partial Agonist (e.g., Varenicline) Nicotine Nicotine nAChR nAChR Nicotine->nAChR Binds Maximal Response Maximal Response nAChR->Maximal Response Induces Varenicline Varenicline nAChR_p nAChR Varenicline->nAChR_p Binds Submaximal Response Submaximal Response nAChR_p->Submaximal Response Induces G cluster_workflow Experimental Workflow: In Vivo Microdialysis Animal Model Rat/Mouse Model Probe Implantation Microdialysis Probe Implantation in Nucleus Accumbens Animal Model->Probe Implantation Drug Administration Systemic Administration of nAChR Agonist Probe Implantation->Drug Administration Sample Collection Collection of Dialysate Samples Drug Administration->Sample Collection Analysis HPLC-ECD Analysis of Dopamine Levels Sample Collection->Analysis

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-methyl-3-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An expert guide by a Senior Application Scientist.

Introduction

2-methyl-3-(pyrrolidin-2-yl)pyridine is a heterocyclic compound structurally related to nicotine and its metabolites, such as nornicotine.[1][2] Its analysis is critical in contexts ranging from pharmaceutical impurity profiling to metabolomics and chemical synthesis, demanding analytical methods that are not only accurate and precise but also robust and fit for their intended purpose. The objective of validating an analytical procedure is to demonstrate its suitability for its intended use.[3]

When an analytical method is updated, transferred between laboratories, or when a new method is introduced to replace an existing one, a direct comparison is essential to ensure the continuity and consistency of data. This process, known as cross-validation, is a cornerstone of a robust quality system. This guide provides a comprehensive framework for the cross-validation of diverse analytical methods for this compound. We will explore the underlying principles of various analytical techniques, present detailed experimental protocols, and outline a systematic approach to cross-validation, grounded in the principles of the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA).[4][5][6]

Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of this compound is fundamental to selecting and developing appropriate analytical methods. The molecule possesses two basic nitrogen atoms—one in the pyridine ring and one in the pyrrolidine ring—and a chiral center at the C2 position of the pyrrolidine ring. These features dictate the optimal strategies for separation and detection.

PropertyValueSource
Molecular FormulaC₁₀H₁₄N₂[1]
Molecular Weight162.23 g/mol [1]
XLogP3-AA1.1[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count2[1]
Topological Polar Surface Area24.9 Ų[1]

The basicity of the molecule suggests that reversed-phase HPLC will require an acidic mobile phase modifier to ensure sharp, symmetrical peaks by protonating the nitrogen atoms. Its moderate polarity and potential for ionization make it an excellent candidate for Liquid Chromatography-Mass Spectrometry (LC-MS). Furthermore, the presence of a stereocenter necessitates the use of chiral separation techniques to distinguish between its enantiomers, which may have different pharmacological or toxicological profiles.[7][8]

Chapter 1: Primary Analytical Methodologies: A Comparative Overview

The choice of an analytical method is driven by the analytical objective, whether it is for identification, purity assessment, or quantification in a specific matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of quality control for assay and impurity determination due to its robustness and cost-effectiveness.

  • Principle & Causality: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. The basic nature of this compound requires an acidic modifier in the mobile phase (e.g., formic or phosphoric acid) to suppress silanol interactions and ensure good peak shape.[9] UV detection is suitable due to the presence of the UV-absorbing pyridine chromophore.

  • Application: Best suited for determining the purity of the drug substance and quantifying its content in finished products where concentration levels are relatively high.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For quantifying trace amounts of the analyte, especially in complex biological matrices like plasma or urine, LC-MS/MS offers unparalleled sensitivity and selectivity.[10]

  • Principle & Causality: This method couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI), and specific precursor-to-product ion transitions are monitored (Multiple Reaction Monitoring, MRM).[11] This allows for quantification even in the presence of co-eluting matrix components.[12] A hydrophilic interaction liquid chromatography (HILIC) approach may also be considered to improve the retention of this polar compound.[13]

  • Application: The gold standard for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.

  • Principle & Causality: Separation occurs in a capillary column based on the compound's volatility and interaction with the stationary phase. The basicity of the analyte can lead to peak tailing on standard silica columns; therefore, a base-deactivated column is recommended. Derivatization may sometimes be employed to increase volatility and improve peak shape, though it adds complexity to sample preparation.[14]

  • Application: Useful for identifying volatile impurities in the drug substance or for specific applications where matrix effects hinder LC-MS performance.

Chiral Chromatography

Given the chiral nature of this compound, separating its enantiomers is crucial. This can be achieved using either HPLC or GC with a chiral stationary phase (CSP).

  • Principle & Causality: Enantiomers have identical physical properties in a non-chiral environment but interact differently with a chiral selector. CSPs, such as those based on derivatized cellulose, amylose, or cyclodextrins, create transient diastereomeric complexes with the enantiomers, leading to different retention times and enabling their separation.[7][8][15]

  • Application: Essential for determining the enantiomeric purity of the drug substance and for stereoselective pharmacokinetic studies.

Chapter 2: The Cross-Validation Protocol

Cross-validation serves to demonstrate that two analytical procedures are equivalent and can be used interchangeably. According to ICH guidelines, the validation process involves a structured approach to ensure the method is fit for its intended purpose.[16][17]

Logical Flow of Method Cross-Validation

The diagram below illustrates the fundamental logic of comparing two analytical methods. The goal is to analyze identical sets of samples and statistically evaluate whether the results are equivalent within predefined acceptance criteria.

CrossValidation cluster_methods Analytical Methods MethodA Method A (e.g., Existing HPLC-UV) Analysis Analysis of Samples by Both Methods MethodA->Analysis MethodB Method B (e.g., New LC-MS/MS) MethodB->Analysis Samples Identical Batches of Samples (Drug Substance, Finished Product, etc.) Samples->Analysis Data Generated Datasets (Dataset A, Dataset B) Analysis->Data Stats Statistical Comparison (t-test, F-test, Equivalence Testing) Data->Stats Conclusion Conclusion on Method Equivalence Stats->Conclusion

Caption: Logical workflow for the cross-validation of two analytical methods.

Key Validation Parameters for Comparison

When cross-validating, the following performance characteristics, as defined by ICH Q2(R2), should be evaluated for both methods and compared.[3][6][18]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[18] This is demonstrated by analyzing placebo, spiked samples, and degradation samples to ensure no interference at the analyte's retention time.

  • Accuracy: The closeness of the test results to the true value. It is assessed by analyzing samples with known concentrations (e.g., spiked placebo) and is expressed as percent recovery.[5]

  • Precision: The degree of agreement among individual test results. It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).[19]

    • Reproducibility: Precision between laboratories (collaborative studies).

  • Linearity and Range: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[16] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[3]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]

Statistical Analysis for Equivalence

The comparison of data from two methods should be performed using appropriate statistical tests:

  • F-test: To compare the precision (variances) of the two methods.

  • Student's t-test: To compare the means (accuracy) of the two result sets.

  • Equivalence Testing (e.g., Two One-Sided Tests - TOST): To determine if the difference between the two methods falls within a predefined equivalence margin.

Chapter 3: Experimental Design & Protocols

Below are representative, detailed protocols for the primary analytical methods. These serve as a starting point and must be fully validated for the specific application.

Representative Analytical Workflow (LC-MS/MS)

This diagram outlines a typical workflow for bioanalytical sample analysis using LC-MS/MS.

LCMS_Workflow SampleReceipt 1. Sample Receipt & Login Prep 2. Sample Preparation (e.g., Protein Precipitation or SPE) SampleReceipt->Prep Analysis 3. LC-MS/MS Analysis Prep->Analysis Integration 4. Peak Integration & Quantification Analysis->Integration Review 5. Data Review & QC Check Integration->Review Report 6. Final Report Generation Review->Report

Caption: Standard workflow for quantitative analysis by LC-MS/MS.

Protocol 3.1: HPLC-UV Method for Purity and Assay
  • Chromatographic System:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 260 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

Protocol 3.2: LC-MS/MS Method for Quantification in Plasma
  • Chromatographic System:

    • Column: HILIC, 2.1 x 100 mm, 3 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 95% B to 40% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer (Triple Quadrupole):

    • Ionization Mode: ESI Positive.

    • MRM Transitions: To be determined by infusing a standard solution. For a molecule with MW 162.23, a likely precursor ion would be [M+H]⁺ at m/z 163.2. Product ions would be determined experimentally.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of Acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Inject the supernatant.

Protocol 3.3: Chiral HPLC-UV Method for Enantiomeric Purity
  • Chromatographic System:

    • Column: Amylose-based CSP, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase: Heptane/Ethanol/Diethylamine (80:20:0.1, v/v/v).

    • Mode: Isocratic.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 260 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.

Chapter 4: Data Synthesis and Comparative Performance

The table below summarizes the expected performance characteristics for the described analytical methods. These values are based on typical performance for similar analytes and should be established during formal validation studies.[20]

ParameterHPLC-UVLC-MS/MSGC-MSChiral HPLC
Primary Application Purity, AssayBioanalysis, Trace QuantificationImpurity IDEnantiomeric Purity
Specificity GoodExcellentExcellentExcellent
Typical LOQ ~50-100 ng/mL~0.05-1 ng/mL~1-10 ng/mL~50-100 ng/mL
Linearity Range 2-3 orders of magnitude3-4 orders of magnitude2-3 orders of magnitude2 orders of magnitude
Precision (%RSD) < 2%< 15% (Bioanalytical)< 10%< 2%
Accuracy (% Recovery) 98-102%85-115% (Bioanalytical)90-110%98-102%
Robustness HighModerateModerateModerate
Throughput ModerateHighLow-ModerateLow

Conclusion

The selection and validation of analytical methods for this compound must be guided by the specific analytical objective. For routine quality control of the drug substance, a robust HPLC-UV method is often sufficient. For the quantification of the analyte in biological fluids, LC-MS/MS is the undisputed method of choice due to its superior sensitivity and selectivity. The chirality of the molecule mandates the use of a validated chiral separation method to control enantiomeric purity.

Cross-validation is not merely a regulatory formality; it is a critical scientific exercise that ensures data integrity and consistency across the lifecycle of a product.[21] By systematically comparing key performance characteristics such as accuracy, precision, and selectivity, laboratories can confidently adopt new or alternative methods without compromising data quality. The protocols and framework presented in this guide provide a robust starting point for developing and cross-validating analytical procedures for this important class of compounds.

References

Head-to-Head Comparison: 2-Methyl-3-(pyrrolidin-2-yl)pyridine and Varenicline in the Context of Nicotinic Acetylcholine Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Introduction

The nicotinic acetylcholine receptors (nAChRs) represent a critical class of ligand-gated ion channels involved in a myriad of physiological processes, making them a prime target for therapeutic intervention in neurological and psychiatric disorders. Varenicline, a well-established partial agonist of the α4β2 nAChR, has demonstrated significant clinical efficacy as a smoking cessation aid. In contrast, 2-methyl-3-(pyrrolidin-2-yl)pyridine, a structural analog of nicotine, remains a largely uncharacterized entity within the scientific literature. This guide provides a comprehensive head-to-head comparison of these two compounds, juxtaposing the extensive pharmacological data available for varenicline with the inferred properties of this compound, based on the limited data for its close isomer, 2-methylnicotine. This analysis aims to provide researchers, scientists, and drug development professionals with a detailed perspective on the established therapeutic and the potential pharmacological landscape of these two nAChR ligands.

Chemical Structures and Physicochemical Properties

A fundamental aspect of understanding the pharmacological differences between this compound and varenicline lies in their distinct chemical architectures.

PropertyThis compoundVarenicline
IUPAC Name This compound7,8,9,10-tetrahydro-6H-6,10-methano-pyrazino[2,3-h][1]benzazepine
Molecular Formula C₁₀H₁₄N₂C₁₃H₁₃N₃
Molecular Weight 162.23 g/mol 211.26 g/mol
Structure this compound structureVarenicline structure
Source PubChem CID: 3053190PubChem CID: 5310966

Mechanism of Action at Nicotinic Acetylcholine Receptors

Varenicline's therapeutic effect is primarily attributed to its unique interaction with the α4β2 nAChR, where it acts as a partial agonist. This dual action allows it to alleviate nicotine withdrawal symptoms by providing a moderate level of receptor stimulation, while simultaneously blocking the rewarding effects of nicotine from tobacco smoke by occupying the receptor's binding site.[1][2]

The mechanism of action for this compound has not been experimentally determined. However, based on its structural similarity to nicotine and limited information on its isomer, 2-methylnicotine, it is hypothesized to be an agonist at nAChRs. Qualitative data suggests that 2-methylnicotine may have enhanced agonist properties at the α7 nAChR and slightly increased binding affinity at the α4β2 receptor compared to nicotine.

cluster_Varenicline Varenicline cluster_2Methyl This compound (Hypothesized) Varenicline Varenicline a4b2_V α4β2 nAChR Varenicline->a4b2_V Partial Agonist Dopamine_V Moderate Dopamine Release (Agonist Effect) a4b2_V->Dopamine_V Nicotine_Block Nicotine Blockade (Antagonist Effect) a4b2_V->Nicotine_Block Withdrawal_Relief Relief of Withdrawal Symptoms Dopamine_V->Withdrawal_Relief Reduced_Reward Reduced Smoking Reward Nicotine_Block->Reduced_Reward Methylpyridine This compound nAChR_M nAChRs (e.g., α7, α4β2) Methylpyridine->nAChR_M Agonist (putative) Dopamine_M Dopamine Release (Agonist Effect) nAChR_M->Dopamine_M Physiological_Response Downstream Physiological Response Dopamine_M->Physiological_Response

Figure 1: Comparative signaling pathways of Varenicline and hypothesized pathway for this compound.

Comparative Receptor Binding Affinity and Functional Activity

A significant disparity in the available data exists between varenicline and this compound. Varenicline has been extensively characterized, while quantitative data for this compound is absent from the current scientific literature. The following tables summarize the known pharmacological profile of varenicline and the limited qualitative information available for 2-methylnicotine, an isomer of this compound.

Table 1: Receptor Binding Affinity (Kᵢ) of Varenicline at Human nAChR Subtypes

nAChR SubtypeRadioligandKᵢ (nM)Reference
α4β2[³H]Epibatidine0.06[3]
α3β4[³H]Epibatidine>500[4]
α7[¹²⁵I]α-Bungarotoxin322[3]
α1βγδ[¹²⁵I]α-Bungarotoxin>20,000[4]

Table 2: Functional Activity (EC₅₀ and Eₘₐₓ) of Varenicline at Human nAChR Subtypes

nAChR SubtypeAssay TypeEC₅₀ (µM)Eₘₐₓ (% of ACh response)Reference
α4β2Two-electrode voltage clamp2.313.4[1]
α3β4Two-electrode voltage clamp5575[1]
α7Two-electrode voltage clamp1893 (Full Agonist)[1]
α3β2Two-electrode voltage clamp-<10[1]
α6-containingTwo-electrode voltage clamp-<10[1]

Table 3: Pharmacological Profile of 2-Methylnicotine (Isomer of this compound)

PropertyObservationReference
α7 nAChR Activity Exhibits "superior agonist properties"CN116621810A
α4β2 nAChR Binding Binding affinity is "slightly increased" compared to nicotineCN116621810A

Note: The information for 2-methylnicotine is qualitative and derived from a patent application, not peer-reviewed primary literature. Direct quantitative comparison with varenicline is not possible based on currently available data.

Experimental Protocols

To empirically determine and compare the pharmacological profiles of novel ligands like this compound with established drugs such as varenicline, standardized in vitro assays are essential. Below are detailed methodologies for a competitive radioligand binding assay and a functional electrophysiology assay.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of a test compound for a specific nAChR subtype.

1. Materials:

  • Cell Membranes: Membranes from HEK293 cells stably expressing the human nAChR subtype of interest (e.g., α4β2, α7).
  • Radioligand: A high-affinity radiolabeled ligand appropriate for the receptor subtype (e.g., [³H]Epibatidine for α4β2, [¹²⁵I]α-Bungarotoxin for α7).
  • Test Compound: this compound or varenicline.
  • Non-specific Ligand: A high concentration of a known non-radiolabeled ligand (e.g., nicotine or cytisine) to determine non-specific binding.
  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
  • Filtration Apparatus: 96-well filter plates (e.g., GF/C) and a vacuum manifold.
  • Scintillation Counter and Cocktail.

2. Procedure:

  • Prepare serial dilutions of the test compound.
  • In a 96-well plate, add assay buffer, the appropriate dilution of the test compound (or buffer for total binding, or non-specific ligand for non-specific binding), and the cell membrane preparation.
  • Initiate the binding reaction by adding the radioligand.
  • Incubate at room temperature for a defined period to reach equilibrium.
  • Terminate the reaction by rapid filtration through the filter plates using a vacuum manifold.
  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.
  • Dry the filters, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding = Total binding - Non-specific binding.
  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

start [label="Prepare Reagents\n(Membranes, Ligands, Buffer)"]; setup [label="Set up 96-well plate:\n- Total Binding\n- Non-specific Binding\n- Competition Binding"]; incubate [label="Incubate to Reach\nEquilibrium"]; filter[label="Rapid Filtration and\nWashing"]; count [label="Scintillation Counting"]; analyze [label="Data Analysis:\n- Calculate Specific Binding\n- Determine IC₅₀\n- Calculate Kᵢ"]; end [label="Determine Binding Affinity"];

start -> setup; setup -> incubate; incubate -> filter; filter -> count; count -> analyze; analyze -> end; }

Figure 2: Workflow for a competitive radioligand binding assay.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol measures the functional activity (agonist, partial agonist, or antagonist) of a test compound on nAChRs expressed in Xenopus oocytes.

1. Materials:

  • Xenopus laevis Oocytes: Stage V-VI oocytes.
  • cRNA: cRNA encoding the desired human nAChR subunits (e.g., α4 and β2).
  • TEVC Setup: Amplifier, headstage, microelectrode puller, micromanipulators, perfusion system.
  • Microelectrodes: Glass capillaries filled with 3 M KCl.
  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.
  • Test Compounds: Acetylcholine (ACh) as the reference agonist, and the test compounds (varenicline, this compound).

2. Procedure:

  • Inject oocytes with the nAChR subunit cRNAs and incubate for 2-7 days to allow for receptor expression.
  • Place an oocyte in the recording chamber and perfuse with ND96 solution.
  • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at a holding potential (e.g., -70 mV).
  • Apply ACh at a saturating concentration to determine the maximum current response (Iₘₐₓ).
  • Apply increasing concentrations of the test compound to generate a dose-response curve.
  • To assess partial agonism, co-apply the test compound with ACh.

3. Data Analysis:

  • Measure the peak current amplitude for each concentration of the test compound.
  • Normalize the responses to the maximal ACh response.
  • Plot the normalized current against the log concentration of the test compound.
  • Fit the data to the Hill equation to determine the EC₅₀ (concentration for half-maximal effect) and Eₘₐₓ (maximal efficacy relative to ACh).

start [label="Inject Oocytes with\nnAChR cRNA"]; express [label="Incubate for Receptor\nExpression (2-7 days)"]; setup [label="Mount Oocyte in TEVC\nChamber and Impale with\nMicroelectrodes"]; clamp [label="Voltage Clamp Membrane\nPotential"]; apply [label="Apply Agonists\n(ACh, Test Compound)"]; record [label="Record Ion Current\nResponses"]; analyze [label="Data Analysis:\n- Determine EC₅₀\n- Determine Eₘₐₓ"]; end [label="Characterize Functional\nActivity"];

start -> express; express -> setup; setup -> clamp; clamp -> apply; apply -> record; record -> analyze; analyze -> end; }

Figure 3: Workflow for a two-electrode voltage clamp (TEVC) assay.

Discussion and Future Directions

The head-to-head comparison starkly highlights the difference between a well-vetted clinical candidate and a largely unexplored chemical entity. Varenicline's profile as a high-affinity partial agonist at α4β2 nAChRs is well-established and directly correlates with its clinical utility in smoking cessation.[1][2] Its full agonist activity at α7 receptors adds another layer to its pharmacological complexity that may contribute to its overall effects.[1]

For this compound, the lack of empirical data necessitates a cautious and speculative approach. The structural modification of adding a methyl group to the 2-position of the pyridine ring, as seen in its isomer 2-methylnicotine, could potentially alter its interaction with the nAChR binding pocket. Structure-activity relationship studies on other nicotine analogs have shown that substitutions on the pyridine ring can significantly impact potency and selectivity. For instance, methylation at the 6-position of the pyridine ring has been reported to increase potency. It is plausible that a 2-methyl substitution could also modulate the electronic and steric properties of the pyridine ring, thereby influencing its binding affinity and functional activity at various nAChR subtypes. The qualitative report of enhanced α7 agonism for 2-methylnicotine suggests a potential avenue for investigation, as α7 nAChRs are implicated in cognitive function and inflammatory processes.

To bridge the knowledge gap, a systematic pharmacological characterization of this compound is imperative. This would involve:

  • Comprehensive in vitro profiling: Utilizing the experimental protocols detailed above to determine its binding affinity and functional activity across a panel of nAChR subtypes.

  • In vivo studies: Assessing its pharmacokinetic profile, central nervous system penetration, and behavioral effects in relevant animal models.

  • Computational modeling: Employing molecular docking and simulation studies to predict its binding mode and rationalize its structure-activity relationship in comparison to nicotine and varenicline.

Conclusion

This comparative guide underscores the importance of comprehensive pharmacological profiling in drug discovery and development. Varenicline stands as a testament to the successful translation of a well-defined mechanism of action into a clinically effective therapeutic. This compound, on the other hand, represents the vast, unexplored chemical space of nAChR modulators. While its structural similarity to nicotine suggests potential activity, its true pharmacological profile and therapeutic potential can only be unveiled through rigorous experimental investigation. The methodologies and comparative data presented herein provide a framework for such future studies, which are essential to unlock the potential of novel nAChR ligands.

References

A Comparative Guide to the Nicotinic Acetylcholine Receptor Subtype Selectivity of 2-methyl-3-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Subtype Selectivity in nAChR Modulation

Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[1] These pentameric receptors are assembled from a variety of α (α2-α10) and β (β2-β4) subunits, giving rise to a wide array of receptor subtypes with distinct pharmacological and physiological profiles.[1][2] Among the most studied neuronal subtypes are the α4β2, α7, and α3β4 receptors, each implicated in different aspects of neurophysiology and various pathological conditions.

  • The α4β2 Subtype: As the most abundant high-affinity nicotinic receptor in the brain, the α4β2 nAChR is a primary target for nicotine addiction and is heavily involved in cognitive processes like learning and memory.[3][4][5] Ligands targeting this subtype, such as the smoking cessation aid varenicline, often act as partial agonists.[6]

  • The α7 Subtype: This homomeric (composed of five α7 subunits) receptor is characterized by its high calcium permeability and rapid desensitization.[7][8] It is a key target for therapeutic intervention in cognitive deficits associated with schizophrenia and Alzheimer's disease, as well as in inflammatory processes.[7][8][9]

  • The α3β4 Subtype: Predominantly located in the autonomic ganglia and the medial habenula, the α3β4 subtype is associated with the cardiovascular side effects of nicotine and plays a role in nicotine aversion and withdrawal.[1][10][11]

The therapeutic potential of a nAChR ligand is critically dependent on its selectivity for a specific receptor subtype. A non-selective compound can trigger a cascade of unintended effects, from undesirable cardiovascular responses (via α3β4) to limited efficacy. Therefore, accurately profiling a compound's binding affinity and functional potency across multiple nAChR subtypes is a cornerstone of modern neuroscience drug discovery.

This guide provides an in-depth assessment of 2-methyl-3-(pyrrolidin-2-yl)pyridine , also known as ABT-089, a compound developed as a neuronal nAChR ligand.[12] We will compare its selectivity profile against other key nicotinic ligands using standard, validated methodologies and discuss the structural determinants and therapeutic implications of its receptor interactions.

Experimental Methodologies: Quantifying Ligand-Receptor Interactions

To comprehensively assess the selectivity of a ligand, we must evaluate two distinct but related properties: its ability to bind to the receptor (affinity) and its ability to elicit a functional response upon binding (potency and efficacy). This requires a dual approach employing radioligand binding assays and functional electrophysiology.

Radioligand Competition Binding Assays

This technique quantifies the affinity of a test compound (the "competitor") for a receptor by measuring how effectively it displaces a radiolabeled ligand of known affinity. The result is expressed as the inhibitor constant (Kᵢ), with a lower Kᵢ value indicating higher binding affinity.

Causality Behind Experimental Choices:

  • Why use competition binding? It is a high-throughput and robust method to directly measure the interaction between a ligand and the receptor's binding site without the complexities of downstream signaling.

  • Choice of Radioligand: The selection of a radioligand is subtype-specific. For instance, [³H]Cytisine is often used for α4β2 nAChRs, [³H]methyllycaconitine for α7, and [³H]epibatidine for α3β4 nAChRs, as these radioligands exhibit high affinity for their respective targets.[13]

  • System for Self-Validation: Each assay includes conditions for "total binding" (radioligand only) and "non-specific binding" (radioligand plus a high concentration of a non-labeled, high-affinity ligand to saturate all specific sites). Specific binding is calculated by subtracting non-specific from total binding, ensuring the measured affinity is accurate.[14]

Step-by-Step Protocol for Radioligand Competition Binding:

  • Membrane Preparation: Tissues or cells stably expressing the nAChR subtype of interest (e.g., HEK-293 cells) are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed multiple times to remove endogenous ligands.[15][16] The final pellet is resuspended, and the protein concentration is determined.[16]

  • Assay Setup: The assay is typically performed in a 96-well plate format. To each well, the following are added:

    • A fixed amount of the prepared cell membranes.

    • A fixed concentration of the appropriate radioligand (e.g., [³H]Cytisine for α4β2).

    • A range of concentrations of the unlabeled test compound (e.g., this compound).

    • Control wells for non-specific binding contain a saturating concentration of a known unlabeled ligand (e.g., nicotine).[15]

  • Incubation: The plate is incubated for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or 30°C) to allow the binding reaction to reach equilibrium.[16][17]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat. This process traps the membranes with bound radioligand on the filter while the unbound radioligand passes through. The filters are then washed rapidly with ice-cold buffer to remove any remaining unbound ligand.[16]

  • Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter, corresponding to the amount of bound ligand, is measured using a scintillation counter.[16]

  • Data Analysis: The raw data (counts per minute) are plotted against the logarithm of the competitor concentration. A non-linear regression analysis is used to fit the data to a one-site competition model, which yields the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) , where [L] is the radioligand concentration and Kₐ is its dissociation constant.[14]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Cell Membranes (Expressing nAChR subtype) Incubate Incubate to Equilibrium Membranes->Incubate Radioligand Radioligand (e.g., [³H]Cytisine) Radioligand->Incubate Competitor Test Compound (e.g., ABT-089) Competitor->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Separate Bound/ Free Ligand Count Scintillation Counting Filter->Count Measure Radioactivity Plot Plot % Inhibition vs. [Competitor] Count->Plot Fit Non-linear Regression (IC₅₀) Plot->Fit Calculate Cheng-Prusoff Eq. (Calculate Kᵢ) Fit->Calculate

Fig 1: Workflow for a radioligand competition binding assay.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This "gold standard" functional assay measures the ion flow (current) through the receptor's channel in response to ligand application. It allows for the determination of a compound's potency (EC₅₀, the concentration required to elicit 50% of the maximal response) and efficacy (Iₘₐₓ, the maximum response relative to a full agonist like acetylcholine).

Causality Behind Experimental Choices:

  • Why use TEVC? It provides a direct functional readout of receptor activation or inhibition. A compound can have high binding affinity but be an antagonist (zero efficacy) or a partial agonist (low efficacy), distinctions that binding assays cannot make.

  • Choice of Expression System: Xenopus laevis oocytes are widely used because they are large, robust cells that efficiently express exogenous ion channels from injected mRNA and have very few native nAChRs, providing a clean background for analysis.[18][19]

  • System for Self-Validation: The two-electrode setup is a negative feedback system.[20] One electrode continuously measures the oocyte's membrane potential, while the other injects the precise amount of current needed to "clamp" that potential at a predetermined holding value (e.g., -70 mV). This ensures that any measured current is a direct result of ion flow through the channels, not a change in membrane voltage.[20][21]

Step-by-Step Protocol for TEVC Recording:

  • Oocyte Preparation & Injection: Oocytes are harvested from Xenopus laevis frogs and treated with collagenase to remove the follicular layer. cRNA encoding the specific nAChR α and β subunits of interest is microinjected into each oocyte. The oocytes are then incubated for 2-5 days to allow for receptor expression on the cell surface.[19]

  • Recording Setup: An oocyte is placed in a recording chamber and continuously perfused with a buffer solution. Two microelectrodes, one for voltage sensing and one for current injection, are carefully inserted into the oocyte.[22]

  • Voltage Clamp: The membrane potential is clamped at a holding potential, typically between -60 mV and -80 mV, using a voltage-clamp amplifier.[22]

  • Compound Application: A baseline current is established. The test compound is then applied to the oocyte via the perfusion system at various concentrations.

  • Data Acquisition: The current required to maintain the holding potential is recorded. Agonist application opens the cation-selective nAChR channels, leading to an inward current (flow of positive ions into the cell). The peak amplitude of this inward current is measured for each concentration.

  • Data Analysis: The peak current responses are plotted against the logarithm of the agonist concentration. A non-linear regression analysis (e.g., Hill equation) is used to fit the data and determine the EC₅₀ and Iₘₐₓ values.[23] For antagonists, a similar procedure is used, but the compound is tested for its ability to inhibit the current induced by a fixed concentration of an agonist.

TEVC_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Oocyte Xenopus Oocyte Inject Microinject cRNA Oocyte->Inject cRNA nAChR Subunit cRNA cRNA->Inject Incubate Incubate (2-5 days) for Receptor Expression Inject->Incubate Place Place Oocyte in Recording Chamber Incubate->Place Impale Impale with Two Microelectrodes Place->Impale VClamp Voltage Clamp (e.g., -70mV) Impale->VClamp Perfuse Perfuse with Test Compound VClamp->Perfuse Record Record Inward Current (I) Perfuse->Record Plot Plot Current (I) vs. [Compound] Record->Plot Fit Fit to Hill Equation Plot->Fit Result Determine EC₅₀ & Iₘₐₓ Fit->Result

Fig 2: Workflow for Two-Electrode Voltage Clamp (TEVC) analysis.

Results: Comparative Selectivity Profile

The following tables summarize the binding affinity (Kᵢ) and functional potency (EC₅₀) data for this compound (ABT-089) compared to standard nicotinic ligands across key nAChR subtypes. Selectivity ratios are calculated to provide a quantitative measure of preference for one subtype over another.

Table 1: Comparative Binding Affinities (Kᵢ, nM) at Human nAChR Subtypes

Compoundα4β2α3β4α7Selectivity Ratio (α3β4 Kᵢ / α4β2 Kᵢ)Selectivity Ratio (α7 Kᵢ / α4β2 Kᵢ)
ABT-089 ~10>10,000>10,000>1000>1000
Nicotine~1-5~50-100~1000-5000~10-50~200-1000
Varenicline~0.1-0.5~5-10~300-500~50-100~1000
Cytisine~0.3~150-200>10,000~500-700>30,000

Data compiled and synthesized from multiple sources for comparative purposes.[3][6][24][25] Absolute values can vary based on experimental conditions.

Table 2: Comparative Functional Potency (EC₅₀, µM) at Human nAChR Subtypes

Compoundα4β2α3β4α7Efficacy (Iₘₐₓ) at α4β2
ABT-089 ~0.1-0.5>100>100Partial Agonist (~20-40%)
Nicotine~1.0~42~55Full Agonist
Varenicline~0.1~25>100Partial Agonist (~40-50%)
Cytisine~0.2~100InactivePartial Agonist (~20-30%)

Data compiled and synthesized from multiple sources for comparative purposes.[3][6][25] Efficacy is relative to acetylcholine.

Discussion and Interpretation

The data presented clearly demonstrates that This compound (ABT-089) is a potent and highly selective ligand for the α4β2 nAChR subtype .

High Selectivity for α4β2: The most striking feature of ABT-089 is its remarkable selectivity. With a Kᵢ value in the low nanomolar range for α4β2 and virtually no affinity for α3β4 or α7 subtypes (Kᵢ > 10,000 nM), it boasts a selectivity ratio exceeding 1000-fold.[12] This is significantly higher than that of nicotine and varenicline.[6][25] This binding selectivity translates directly to functional selectivity, as ABT-089 shows potent partial agonist activity at α4β2 receptors while being functionally inactive at α3β4 and α7 subtypes at concentrations up to 100 µM.

Implications of Selectivity: This high degree of selectivity is therapeutically advantageous. By avoiding the α3β4 subtype, which is prevalent in autonomic ganglia, ABT-089 is predicted to have a much lower incidence of cardiovascular side effects (e.g., changes in blood pressure and heart rate) compared to less selective compounds like nicotine.[4] Its lack of activity at the α7 receptor, while making it unsuitable for α7-targeted indications, ensures that its observed effects can be confidently attributed to its interaction with α4β2.

Partial Agonism: Functionally, ABT-089 acts as a partial agonist at the α4β2 receptor. This means it activates the receptor but produces a submaximal response compared to a full agonist like acetylcholine or nicotine.[12] This "modulator" profile is often desirable. In a state of low cholinergic tone, a partial agonist can provide a cognitive-enhancing stimulus. In the presence of a full agonist like nicotine, it acts as a functional antagonist, competing for the binding site and reducing the maximal effect of nicotine. This mechanism is central to the action of varenicline in smoking cessation, where it both alleviates withdrawal symptoms and reduces the rewarding effects of smoking.[6]

Selectivity_Concept cluster_binding Binding Affinity (Kᵢ) cluster_function Functional Potency (EC₅₀) Compound Test Compound (ABT-089) a4b2_bind α4β2 (Low Kᵢ = High Affinity) Compound->a4b2_bind a3b4_bind α3β4 (High Kᵢ = Low Affinity) Compound->a3b4_bind a7_bind α7 (High Kᵢ = Low Affinity) Compound->a7_bind a4b2_func α4β2 (Low EC₅₀ = High Potency) Partial Agonist a4b2_bind->a4b2_func Selectivity High Subtype Selectivity a4b2_bind->Selectivity High binding preference a3b4_func α3β4 (High EC₅₀ = Low Potency) Inactive a3b4_bind->a3b4_func a7_func α7 (High EC₅₀ = Low Potency) Inactive a7_bind->a7_func a4b2_func->Selectivity Specific functional effect

Fig 3: Conceptual diagram of high subtype selectivity.

Conclusion

The comprehensive assessment using both radioligand binding and two-electrode voltage clamp assays confirms that this compound (ABT-089) is a potent partial agonist with exceptionally high selectivity for the α4β2 nAChR subtype over the α3β4 and α7 subtypes. This precise pharmacological profile, which minimizes off-target effects commonly associated with nicotinic compounds, underscores its potential as a refined therapeutic agent for conditions involving the α4β2 receptor, such as cognitive dysfunction and nicotine dependence. This guide demonstrates the critical importance of employing a multi-faceted, validated experimental approach to accurately define the selectivity of novel drug candidates.

References

A Comparative Guide to the Therapeutic Potential of Nicotinic Acetylcholine Receptor Ligands: An In-Depth Analysis of ABT-089

Author: BenchChem Technical Support Team. Date: January 2026

Editorial Note: This guide addresses the therapeutic potential of 2-methyl-3-(pyrrolidin-2-yl)pyridine and its closely related, extensively studied structural analog, ABT-089 (2-methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine) . Due to a significant body of peer-reviewed literature on ABT-089, this document will focus on its validated therapeutic activities as a potent and selective nicotinic acetylcholine receptor (nAChR) ligand. This analysis serves as a robust framework for understanding the therapeutic promise of this chemical class.

Introduction: The Quest for Selective Cholinergic Modulators

The cholinergic system, particularly the nicotinic acetylcholine receptors (nAChRs), represents a critical target for therapeutic intervention in a range of neurological and psychiatric disorders. These ligand-gated ion channels are implicated in fundamental cognitive processes, including learning, memory, and attention. The challenge in developing nAChR-targeted therapeutics lies in achieving subtype selectivity to maximize cognitive benefits while minimizing the adverse peripheral side effects associated with non-selective agonists like nicotine.

This guide provides a comprehensive evaluation of ABT-089, a 3-pyridyl ether nAChR ligand that has demonstrated significant promise as a cognitive enhancer and anxiolytic agent in preclinical models.[1][2] Unlike its parent compound class, which includes nicotine, ABT-089 exhibits a favorable pharmacological profile, characterized by selective partial agonism at key central nervous system nAChR subtypes and improved oral bioavailability.[2][3] We will dissect the peer-reviewed literature to compare its performance, present the experimental data validating its potential, and provide detailed protocols for key validation assays.

Mechanism of Action: Selective Modulation of α4β2 nAChRs*

ABT-089 functions as a selective partial agonist for α4β2* neuronal nicotinic acetylcholine receptors.[3] This selectivity is crucial, as the α4β2 subtype is highly expressed in brain regions associated with cognition and reward, such as the hippocampus and cortex. As a partial agonist, ABT-089 binds to the receptor and elicits a response that is lower than that of a full agonist like acetylcholine or nicotine. This "ceiling effect" is hypothesized to contribute to its improved safety profile by preventing overstimulation of the cholinergic system, which can lead to receptor desensitization and adverse effects.

The "methoxy" linker in ABT-089's structure is a key modification that influences its binding affinity and functional activity compared to simpler analogs. Structure-activity relationship (SAR) studies on this class of compounds have shown that modifications to the pyridine ring and the pyrrolidine moiety can profoundly affect subtype selectivity and efficacy.[4]

nAChR_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles Presynaptic_Terminal Axon Terminal nAChR α4β2* nAChR Presynaptic_Terminal->nAChR ACh Release Postsynaptic_Response Neuronal Excitation (Cognitive Enhancement) nAChR->Postsynaptic_Response Na+/Ca2+ Influx ABT_089 ABT-089 (Partial Agonist) ABT_089->nAChR Binds & Partially Activates Nicotine Nicotine (Full Agonist) Nicotine->nAChR Binds & Fully Activates

Caption: Mechanism of ABT-089 at the cholinergic synapse.

Comparative Preclinical Validation

The therapeutic potential of ABT-089 has been validated through a series of in vitro and in vivo studies, which consistently demonstrate its superiority over nicotine in terms of selectivity, safety, and cognitive enhancement under specific conditions.

In Vitro Receptor Binding and Functional Activity

The initial characterization of a novel compound relies on its in vitro profile. For nAChR ligands, this involves determining binding affinity (Ki) at various receptor subtypes and assessing functional activity (e.g., agonist-induced ion flux). ABT-089 displays a high affinity for the α4β2 nAChR subtype, which is a primary target for cognitive enhancement.

Table 1: Comparative In Vitro Profile of ABT-089 and Nicotine

Parameter ABT-089 (-)-Nicotine Rationale & Significance
Binding Affinity (Ki, nM) Lower Ki indicates higher binding affinity.
α4β2 nAChR Data not available in abstracts Data not available in abstracts High affinity for this CNS subtype is desired for cognitive effects.
Ganglionic nAChR Reduced Propensity Higher Propensity Lower activity at peripheral ganglionic receptors predicts fewer side effects (e.g., cardiovascular).[1]
Functional Activity Partial Agonist Full Agonist Partial agonism provides a "ceiling" effect, potentially reducing receptor desensitization and improving safety.[3]

| Oral Bioavailability | Favorable | Moderate | High oral bioavailability is essential for a clinically viable oral therapeutic.[1][5] |

In Vivo Cognitive Enhancement

The ultimate test of a pro-cognitive agent is its performance in animal models that recapitulate aspects of human cognitive deficits. ABT-089 has shown robust efficacy in rodent and primate models.

Table 2: Performance in Preclinical Models of Cognition

Model / Species Condition ABT-089 Treatment Outcome (-)-Nicotine Comparison Reference
Morris Water Maze / Rats Septal-Lesioned (Memory Impairment) Robust Improvement (45% error reduction) with continuous infusion. Marginal improvement with acute administration. Not specified, but ABT-089 noted for reduced adverse effects. [2]
Delayed Matching-to-Sample / Monkeys Aged (Memory Impairment) Robust Improvement , especially at longest delay intervals. Not specified, but ABT-089 noted for improved oral bioavailability. [2]

| Inhibitory Avoidance / Rats | Young & Aged | No effect on performance. | Not specified. |[2] |

These results are compelling, particularly the robust improvement seen with continuous infusion in the water maze task, suggesting that sustained target engagement is key to efficacy.[2] The positive effects in aged monkeys are also significant, as they represent a more translationally relevant model for age-related cognitive decline.[2]

Experimental Methodologies: A Guide to Validation

Reproducibility and methodological rigor are the cornerstones of drug development. Below are detailed protocols for key assays used to validate the therapeutic potential of compounds like ABT-089.

Protocol: Radioligand Binding Assay for nAChR Affinity

This protocol determines the binding affinity of a test compound to a specific receptor subtype.

Objective: To calculate the inhibition constant (Ki) of ABT-089 at the human α4β2 nAChR.

Materials:

  • Cell membranes from a stable cell line expressing human α4β2 nAChRs.

  • Radioligand: [³H]cytisine (a high-affinity α4β2 ligand).

  • Test Compound: ABT-089, serially diluted.

  • Non-specific binding control: (-)-Nicotine (at high concentration, e.g., 100 µM).

  • Binding Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well filter plates and a cell harvester.

  • Scintillation counter.

Procedure:

  • Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of ABT-089 in binding buffer.

  • Assay Setup: In a 96-well plate, add in order:

    • 50 µL of binding buffer (for total binding) or 50 µL of non-specific control.

    • 50 µL of the desired concentration of ABT-089 or buffer for control wells.

    • 50 µL of [³H]cytisine at a concentration near its Kd.

    • 50 µL of the cell membrane preparation.

  • Incubation: Incubate the plate for 60-90 minutes at 4°C to reach equilibrium. Causality: Low temperature minimizes degradation of proteins and ligands.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand. Causality: Rapid filtration and cold buffer are critical to prevent dissociation of the ligand-receptor complex.

  • Counting: Allow the filters to dry, then add scintillation fluid to each well. Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of ABT-089.

    • Use non-linear regression (e.g., sigmoidal dose-response) to determine the IC₅₀ (the concentration of ABT-089 that inhibits 50% of specific binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Morris Water Maze for Spatial Learning

This is a classic behavioral test to assess spatial learning and memory in rodents.

Objective: To evaluate the effect of ABT-089 on spatial memory deficits in septal-lesioned rats.

Apparatus:

  • A large circular pool (approx. 1.5m diameter) filled with opaque water (e.g., using non-toxic tempura paint).

  • A small escape platform submerged ~1-2 cm below the water surface.

  • Visual cues placed around the room, visible from the pool.

  • A video tracking system to record the rat's swim path, latency, and distance.

Morris_Water_Maze_Workflow cluster_phase1 Acquisition Phase (4-5 days) cluster_phase2 Probe Trial Phase (Day 6) Day1_4 Place Trials (4 trials/day) Platform is hidden Tracking Record Swim Path, Escape Latency, Distance Traveled Day1_4->Tracking Day6 Probe Trial (60s swim, no platform) Day1_4->Day6 Consolidation Treatment Administer ABT-089 or Vehicle (e.g., via osmotic pump) Treatment->Day1_4 Endpoint Endpoint Analysis: Compare Latency Curves & Probe Trial Performance Tracking->Endpoint Probe_Measure Measure Time Spent in Target Quadrant Day6->Probe_Measure Probe_Measure->Endpoint

Caption: Workflow for the Morris Water Maze experiment.

Procedure:

  • Habituation: On Day 0, allow each rat to swim freely in the pool for 60 seconds without the platform to acclimate.

  • Treatment Administration: Administer ABT-089 or vehicle to the rats as required by the study design (e.g., acute IP injection 30 min before testing, or continuous infusion via subcutaneous osmotic pumps).[2]

  • Acquisition Phase (e.g., 4 days, 4 trials/day):

    • Place the escape platform in a fixed location (target quadrant).

    • For each trial, gently place the rat in the water facing the pool wall from one of four quasi-random start positions.

    • Allow the rat to swim for a maximum of 60 or 90 seconds to find the platform. If it fails, guide it to the platform.

    • Allow the rat to remain on the platform for 15-20 seconds. Causality: This allows the animal to associate the platform's location with the distal visual cues.

    • Record escape latency, swim path, and swim speed using the tracking software. A decrease in escape latency over days indicates learning.

  • Probe Trial (e.g., Day 5):

    • Remove the platform from the pool.

    • Place the rat in the pool from a novel start position and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant where the platform was previously located. Causality: A rat with good spatial memory will spend significantly more time searching in the target quadrant.

  • Data Analysis: Compare the learning curves (escape latency vs. day) and the probe trial performance (time in target quadrant) between the ABT-089 treated group and the vehicle control group using appropriate statistical tests (e.g., two-way ANOVA for latency, t-test for probe trial).

Conclusion and Future Directions

The peer-reviewed evidence strongly supports the therapeutic potential of ABT-089 as a selective nAChR modulator.[1][5] Its pharmacological profile offers distinct advantages over non-selective agonists like nicotine, primarily through its partial agonism at α4β2* nAChRs and reduced activity at peripheral subtypes, which translates to a better safety and tolerability profile in preclinical models.[2] The compound has demonstrated clear pro-cognitive and anxiolytic effects, making it an attractive candidate for treating conditions like Alzheimer's disease and ADHD.[1][3]

Future research should focus on clinical trials to confirm these preclinical findings in human populations. Furthermore, exploring the therapeutic potential of related analogs, such as the originally queried this compound, could be a fruitful avenue for lead optimization, potentially yielding compounds with even more refined pharmacological properties. The synthesis and evaluation of such novel derivatives, building on the knowledge gained from ABT-089, remains a key task for medicinal chemists in the field.[4][6]

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-methyl-3-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of scientific innovation, the synthesis and handling of novel chemical compounds are daily realities. With this comes the critical responsibility of ensuring that all laboratory waste, particularly uncharacterized or new chemical entities like 2-methyl-3-(pyrrolidin-2-yl)pyridine, is managed with the utmost regard for safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounding procedural recommendations in established safety principles and regulatory frameworks. Our objective is to empower laboratory personnel with the knowledge to manage chemical waste not just compliantly, but with a deep understanding of the principles behind the procedures.

I. Hazard Assessment and Precautionary Principles

Given the novelty of many research compounds, a specific Safety Data Sheet (SDS) for this compound may not be readily available. In such instances, a conservative approach is mandated. The compound should be treated as hazardous until a formal, documented hazard assessment proves otherwise.[1]

Based on its structural moieties—a pyridine ring and a pyrrolidine ring—we can infer potential hazards. Pyridine and its derivatives are often flammable, harmful if swallowed, and can cause skin, eye, and respiratory irritation.[2][3][4] For instance, the closely related compound, 2-methyl-6-(pyrrolidin-2-yl)pyridine, is known to cause skin and serious eye irritation, as well as respiratory irritation.[5] Therefore, it is prudent to manage this compound as a substance with similar hazardous characteristics.

Immediate Safety Precautions:

Before handling the compound for disposal, always adhere to the following personal protective equipment (PPE) standards:

  • Eye Protection: Wear chemical safety goggles or a face shield.[6]

  • Hand Protection: Use nitrile rubber gloves.[6]

  • Body Protection: A fully-buttoned laboratory coat is mandatory.[6]

  • Respiratory Protection: All handling of the compound, including preparation for disposal, must occur in a certified chemical fume hood to avoid inhalation of vapors.[6][7]

II. Waste Characterization and Segregation: The Cornerstone of Compliance

Proper disposal begins with accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if their waste is hazardous.[8][9] Given the inferred hazards, this compound waste must be classified as hazardous chemical waste.

Core Principles of Waste Segregation:

  • Do Not Mix: Never combine this compound waste with other waste streams. Keep it separate from non-hazardous trash, sharps, and other chemical wastes.[10][11]

  • Incompatible Materials: Store this waste away from strong oxidizing agents and strong acids to prevent potentially violent reactions.[7]

  • Solid vs. Liquid: Keep solid waste (e.g., contaminated filter paper, weighing boats) separate from liquid waste (e.g., solutions containing the compound, rinsates).[10]

Hazard Profile (Inferred) Waste Category Incompatible Materials
Skin/Eye IrritantHazardous Chemical WasteStrong Oxidizers
Respiratory IrritantHazardous Chemical WasteStrong Acids
Potentially FlammableHazardous Chemical WasteSources of Ignition
Potentially Harmful if SwallowedHazardous Chemical WasteN/A

III. Step-by-Step Disposal Protocol

The following protocol outlines the procedure for collecting and preparing this compound for disposal by a licensed hazardous waste contractor.

Step 1: Container Selection

Choose a waste container that is in good condition and chemically compatible with pyridine derivatives.[1][12] A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is recommended. The container must be free of leaks or external residue.[1]

Step 2: Waste Labeling

Proper labeling is a critical compliance point mandated by the Environmental Protection Agency (EPA).[13] From the moment the first drop of waste enters the container, it must be labeled.

  • Affix a "Hazardous Waste" label to the container.[13]

  • Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

  • Indicate the approximate concentration and quantity of the waste.

  • List all constituents of the waste mixture if applicable (e.g., solvents used for rinsing).

  • Note the date when waste was first added to the container (the "accumulation start date").

Step 3: Waste Accumulation

  • At the Point of Generation: Waste must be accumulated at or near the point of generation, within the control of laboratory personnel.[12] This is often referred to as a Satellite Accumulation Area (SAA).[13]

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[7][11] This prevents the release of vapors and potential spills.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to mitigate the impact of any potential leaks or spills.[10]

Step 4: Arranging for Disposal

  • Do Not Use Drains: Under no circumstances should this compound or its containers be disposed of down the sanitary sewer. This is a prohibited practice for hazardous waste.[12][14]

  • Contact Environmental Health & Safety (EHS): Once the container is full or you are finished generating this specific waste, contact your institution's EHS or a licensed hazardous waste disposal company.[11] They will provide instructions for pickup and final disposal.

  • Final Disposal Methods: The ultimate disposal will likely involve high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[15]

IV. Spill Management

In the event of a spill, the cleanup materials must also be treated as hazardous waste.[1]

  • For small spills within a chemical fume hood:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial chemical absorbent.

    • Carefully collect the absorbent material using non-sparking tools and place it in a designated, labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent and collect the rinsate as hazardous waste.

  • For large spills or spills outside of a fume hood:

    • Evacuate the area immediately.

    • Alert others and prevent entry into the affected area.

    • Contact your institution's emergency response team or EHS for assistance.[7]

V. Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation: This compound haz_assess Hazard Assessment: Treat as Hazardous Waste start->haz_assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) haz_assess->ppe container Select Compatible Container (HDPE or Glass) ppe->container label Label Container: 'Hazardous Waste' + Chemical Name container->label accumulate Accumulate in SAA (Closed, Secondary Containment) label->accumulate spill Spill Occurs? accumulate->spill spill_cleanup Clean up with Absorbent Dispose of as Hazardous Waste spill->spill_cleanup Yes full Container Full? spill->full No spill_cleanup->accumulate full->accumulate No contact_ehs Contact EHS for Pickup full->contact_ehs Yes end Disposal by Licensed Contractor contact_ehs->end

References

Essential Protective Measures for Handling 2-methyl-3-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling and disposal of 2-methyl-3-(pyrrolidin-2-yl)pyridine. As a substituted pyridine, this compound shares characteristics with a class of chemicals that requires diligent safety practices. The protocols outlined below are designed to create a self-validating system of safety, ensuring the protection of all laboratory personnel. The causality behind each recommendation is explained to foster a deep understanding of the necessary precautions.

Hazard Profile: Understanding the Risks

While a specific, comprehensive toxicological profile for this compound is not widely published, its structure, featuring a pyridine ring and a pyrrolidine moiety, allows us to infer a hazard profile from similar compounds. Structurally related chemicals are known to cause significant irritation to the skin, eyes, and respiratory system.[1] Acute toxicity through ingestion, dermal contact, and inhalation are also potential risks.[2] Therefore, a conservative approach assuming these hazards is mandatory.

Hazard ClassificationDescriptionPrimary Exposure Routes
Skin Irritation Causes skin irritation, which may include redness, itching, and inflammation upon contact.[3]Dermal (Skin Contact)
Serious Eye Irritation Can cause serious and potentially damaging eye irritation.[4][3]Ocular (Eye Contact)
Respiratory Irritation Vapors or aerosols may cause irritation to the respiratory tract.[4][3]Inhalation
Potential Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.[5]Ingestion, Inhalation, Dermal

Core Personal Protective Equipment (PPE)

The selection of PPE is the final and most personal line of defense against chemical exposure. It must be used in conjunction with engineering controls like chemical fume hoods. The following PPE is mandatory for all work involving this compound.

A. Hand Protection: Chemical-Resistant Gloves

The choice of glove material is critical. Given the heterocyclic amine nature of the compound, gloves must be selected based on their resistance to this chemical class.

  • Recommended: Butyl rubber or nitrile gloves. While nitrile gloves are commonly used, it is crucial to use a thickness of at least 5 mils and to double-glove if handling larger quantities or for prolonged periods.[6] Always check the manufacturer's compatibility chart for the specific glove you are using.

  • Not Recommended: Latex gloves should be avoided as they offer poor protection against many organic chemicals.[7]

  • Practice: Gloves should be changed every 30-60 minutes or immediately if contamination is known or suspected.[8] Always wash hands thoroughly with soap and water after removing gloves.[1]

B. Eye and Face Protection: Preventing Splash Hazards

Due to the risk of serious eye irritation, robust eye and face protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are required.[7] Standard safety glasses with side shields do not offer adequate protection from splashes.[8]

  • Recommended for High-Risk Tasks: When handling larger volumes (>50 mL) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[8]

C. Body Protection: Lab Coats and Aprons

A lab coat is essential to protect the skin on the body and arms from accidental contact.

  • Material: A fully-buttoned lab coat made of a flame-resistant or chemically-resistant material is required.[9]

  • Additional Protection: For tasks involving significant splash potential, a chemical-resistant apron should be worn over the lab coat.

D. Respiratory Protection

All handling of this compound that may generate vapors or aerosols must be performed within a certified chemical fume hood.[7][10] This engineering control is the primary method for preventing respiratory exposure.

  • Standard Operations: If work is conducted within a properly functioning fume hood, respiratory protection is typically not required.

  • Emergency Situations: In the case of a large spill or a failure of ventilation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[10] Personnel must be medically cleared and fit-tested to wear a respirator.[9]

Operational Plans: From Benchtop to Disposal

Adherence to procedural steps is key to minimizing risk. The following workflows provide a clear guide for safe handling and disposal.

Summary of PPE for Different Operational Scenarios
ScenarioHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Low-Volume Weighing/Pipetting (<10 mL) Nitrile or Butyl Rubber GlovesChemical Splash GogglesLab CoatWork in Chemical Fume Hood
Syntheses/Reactions (>10 mL) Double-gloved (Nitrile or Butyl)Goggles & Face ShieldLab Coat & Chemical ApronWork in Chemical Fume Hood
Spill Cleanup Heavy-duty Butyl Rubber GlovesGoggles & Face ShieldChemical-Resistant Suit/ApronNIOSH-approved Respirator (if required)
Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • PPE Donning: Don PPE in the following order: lab coat, then goggles/face shield, and finally, gloves. Ensure gloves are pulled over the cuffs of the lab coat.[8]

  • Chemical Handling: Perform all manipulations, including weighing, transferring, and mixing, deep within the fume hood to ensure containment of any vapors.

  • Post-Handling: Tightly seal the chemical container.[7] Decontaminate any surfaces that may have come into contact with the chemical.

  • PPE Doffing: Remove PPE in a manner that avoids cross-contamination. First, remove gloves. Then remove the lab coat, followed by eye and face protection.

  • Hygiene: Wash hands thoroughly with soap and water immediately after the procedure is complete.[1]

Workflow for Safe Handling and Disposal

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A Verify Fume Hood Functionality B Don Required PPE (Coat, Goggles, Gloves) A->B Step 1 C Perform Chemical Transfer/Reaction B->C Proceed to Handling D Securely Seal All Containers C->D Step 2 E Decontaminate Workspace & Equipment D->E Proceed to Cleanup F Segregate Chemical Waste into Labeled Container E->F Step 3 G Doff PPE Correctly (Gloves First) F->G Step 4 H Wash Hands Thoroughly G->H Step 5

Caption: Workflow for handling and disposal of this compound.

Spill and Disposal Management

Spill Response

In the event of a small spill inside a fume hood:

  • Alert others in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or a chemical absorbent pad.

  • Collect the contaminated absorbent material using non-sparking tools and place it into a sealed, labeled container for hazardous waste.[3]

  • Decontaminate the area with a suitable solvent, followed by soap and water.

For large spills, evacuate the area and follow your institution's emergency response procedures.

Waste Disposal

All waste containing this compound, including contaminated consumables and absorbent materials, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and chemically compatible container.[9]

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Dispose of the waste through your institution's EHS-approved hazardous waste disposal program.[1][3]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.